molecular formula C7H7NO3 B363926 3-Methyl-4-nitrophenol CAS No. 2581-34-2

3-Methyl-4-nitrophenol

货号: B363926
CAS 编号: 2581-34-2
分子量: 153.14 g/mol
InChI 键: PIIZYNQECPTVEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-nitro-m-cresol is a C-nitro compound in which the nitro group is attached at C-4 of m-cresol. It is functionally related to a m-cresol.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-methyl-4-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3
Source PubChem
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InChI Key

PIIZYNQECPTVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
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Related CAS

2666-76-4 (hydrochloride salt)
Record name 4-Nitro-3-cresol
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DSSTOX Substance ID

DTXSID2062535
Record name 4-Nitro-3-methylphenol
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Molecular Weight

153.14 g/mol
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Physical Description

Dark yellow powder; [Sigma-Aldrich MSDS]
Record name 3-Methyl-4-nitrophenol
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Vapor Pressure

0.000632 [mmHg]
Record name 3-Methyl-4-nitrophenol
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CAS No.

2581-34-2
Record name 3-Methyl-4-nitrophenol
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Record name Phenol, 3-methyl-4-nitro-
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Record name 3-METHYL-4-NITROPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-nitrophenol: Core Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-methyl-4-nitrophenol, a significant chemical intermediate and metabolite. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document covers its chemical and physical characteristics, spectroscopic data, synthesis and purification methods, and key biological activities, including its role as a metabolite of the insecticide fenitrothion (B1672510) and its endocrine-disrupting potential. Detailed experimental protocols for its synthesis, purification, and analysis are provided, along with visual representations of relevant chemical and biological pathways to facilitate a deeper understanding of its behavior and significance.

Chemical and Physical Properties

This compound, also known as 4-nitro-m-cresol, is a nitrophenol derivative with a methyl group at the meta-position relative to the hydroxyl group.[1][2] Its chemical structure and basic identifiers are presented below.

Table 1: Chemical Identifiers and Structure of this compound

IdentifierValue
IUPAC Name This compound[3]
Synonyms 4-Nitro-m-cresol, 4-Nitro-3-cresol, p-Nitro-m-cresol[3]
CAS Number 2581-34-2[3]
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [3]
Chemical Structure
alt text

The physical properties of this compound are summarized in the following table, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physical Properties of this compound

PropertyValue
Appearance Yellowish to beige crystalline powder[4]
Melting Point 128-130 °C[5]
Boiling Point 200 °C (decomposes)[5]
Solubility in Water 1.34 g/L[4]
Solubility in Organic Solvents Very soluble in ethanol, ether, chloroform, and benzene[5]
pKa 7.39 ± 0.10 (Predicted)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Features
¹H NMR Spectral data available.[5]
IR Spectrum Infrared spectral data is available for the condensed phase.[6]
Mass Spectrum Mass spectrometry data (electron ionization) is available.[7]

Synthesis and Purification

The most common method for the synthesis of this compound is the nitrosation of m-cresol (B1676322) followed by oxidation.[8][9] A direct nitration of m-cresol is also possible but may lead to a mixture of isomers.[10]

Synthesis via Nitrosation and Oxidation of m-Cresol

This two-step method generally provides a good yield of the desired product.

Synthesis_Workflow m_cresol m-Cresol nitrosation Nitrosation (NaNO₂, H₂SO₄, 0-5°C) m_cresol->nitrosation nitroso_intermediate 4-Nitroso-m-cresol (intermediate) nitrosation->nitroso_intermediate oxidation Oxidation (HNO₃, 35-45°C) nitroso_intermediate->oxidation crude_product Crude this compound oxidation->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Synthesis of this compound.
Detailed Experimental Protocol: Synthesis

Materials:

  • m-Cresol

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Toluene (B28343) (for recrystallization)

Procedure:

  • Nitrosation: In a flask equipped with a stirrer and thermometer, a mixture of m-cresol and sulfuric acid in water is prepared and cooled to 0-5°C in an ice bath.[11]

  • A solution of sodium nitrite in water is added slowly to the m-cresol mixture while maintaining the temperature below 5°C.[11] The reaction mixture is stirred for an additional 30 minutes.

  • Oxidation: The resulting solution containing 4-nitroso-m-cresol is then slowly added to a pre-heated solution of nitric acid at 35-45°C.[11]

  • The reaction is maintained at this temperature for approximately 2 hours.[11]

  • Upon completion, the reaction mixture is cooled to 25°C, leading to the precipitation of crude this compound.[8]

  • The crude product is collected by filtration.

Detailed Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Toluene

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • The crude this compound is placed in an Erlenmeyer flask.

  • A minimal amount of hot toluene is added to dissolve the crude product completely with heating and stirring.[8]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

  • The hot solution is filtered by gravity to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.[12]

  • The purified crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold toluene, and dried.[12]

Biological Activities and Pathways

Metabolite of Fenitrothion

This compound is a major metabolite of the organophosphorus insecticide fenitrothion.[13] The metabolic transformation involves the cleavage of the P-O-aryl bond.[8]

Fenitrothion_Metabolism fenitrothion Fenitrothion hydrolysis Hydrolysis (cleavage of P-O-aryl bond) fenitrothion->hydrolysis metabolite This compound hydrolysis->metabolite other_metabolites Other Metabolites hydrolysis->other_metabolites

Metabolism of Fenitrothion.
Anti-Androgenic Activity

This compound has been shown to exhibit anti-androgenic activity.[14] This activity can be assessed using a yeast-based androgen screen (YAS) assay.

Anti-androgenic compounds typically interfere with the androgen receptor (AR) signaling pathway. A simplified schematic of this pathway is presented below.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds AR_dimer AR Dimer AR_HSP->AR_dimer Conformational change & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Translocates & Binds Transcription Gene Transcription ARE->Transcription Anti_Androgen Anti-Androgen (e.g., this compound) Anti_Androgen->AR_HSP Inhibits binding

Androgen Receptor Signaling Pathway.
Detailed Experimental Protocol: Yeast Androgen Screen (YAS) Assay

This protocol provides a general framework for assessing the anti-androgenic activity of this compound.

Materials:

  • Genetically modified Saccharomyces cerevisiae strain co-expressing the human androgen receptor (hAR) and a reporter gene (e.g., lacZ).[15]

  • Appropriate yeast growth medium.

  • Testosterone or another androgen agonist as a positive control.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).[15]

  • Plate reader.

Procedure:

  • Yeast Culture Preparation: A fresh culture of the yeast reporter strain is grown overnight in the appropriate medium.[16]

  • Assay Setup: In a 96-well plate, the yeast culture is exposed to a serial dilution of this compound in the presence of a fixed concentration of an androgen agonist (e.g., testosterone).[16]

  • Control wells include yeast with medium only (negative control), yeast with the androgen agonist only (positive control), and yeast with the solvent used to dissolve the test compound.

  • Incubation: The plate is incubated at 30°C for 18-24 hours.[17]

  • Reporter Gene Assay: After incubation, the activity of the reporter enzyme is measured. For a lacZ reporter, the substrate CPRG is added, and the color change is quantified using a plate reader at the appropriate wavelength.[15]

  • Data Analysis: The anti-androgenic activity is determined by the reduction in the reporter gene signal in the presence of this compound compared to the positive control.

Microbial Degradation

Certain bacterial strains, such as Burkholderia sp., are capable of degrading this compound.[1] The degradation pathway involves the formation of intermediates like methylhydroquinone.[1]

Microbial_Degradation MNP This compound monooxygenase Monooxygenase MNP->monooxygenase MHQ Methylhydroquinone monooxygenase->MHQ ring_cleavage Ring Cleavage MHQ->ring_cleavage further_degradation Further Degradation Products ring_cleavage->further_degradation

Microbial Degradation of this compound.

Analytical Methodologies

Accurate quantification of this compound is essential for research and monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.

Detailed Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Detection: UV detection at 270 nm.[18]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Samples containing this compound are dissolved in the mobile phase or a compatible solvent. For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) may be necessary.[18]

  • Analysis: The prepared sample is injected into the HPLC system, and the chromatogram is recorded.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a calibration curve prepared from standard solutions of known concentrations.

Detailed Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient is used to separate the analytes.

  • MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode.

Procedure:

  • Sample Preparation and Derivatization: For GC analysis, polar compounds like phenols are often derivatized to increase their volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[19] The sample is mixed with the derivatizing agent and heated to complete the reaction.

  • Analysis: The derivatized sample is injected into the GC-MS system.

  • Identification and Quantification: The compound is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard and a calibration curve.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the core properties of this compound. The information presented, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and biological activities, is intended to be a valuable resource for researchers and professionals. The inclusion of detailed experimental methodologies and visual representations of key pathways aims to facilitate a comprehensive understanding and practical application of this knowledge in a laboratory setting. As a compound with significant industrial and biological relevance, a thorough understanding of this compound is crucial for its safe and effective use in research and development.

References

A Technical Guide to 3-Methyl-4-nitrophenol (CAS 2581-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitrophenol, also known as 4-nitro-m-cresol (PNMC), is a C-nitro compound of significant industrial and research interest.[1][2] With the CAS number 2581-34-2, this yellowish crystalline solid serves as a crucial intermediate in the synthesis of organophosphorus pesticides, most notably fenitrothion (B1672510).[3][4] Beyond its role in agrochemicals, it is recognized as a metabolite of fenitrothion, an environmental contaminant, and a compound with documented anti-androgenic activity, making it relevant for toxicological and endocrine research.[2][5][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical methodologies, and toxicological profile, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.

Chemical and Physical Properties

This compound is a stable, solid organic compound characterized as a yellowish to beige crystalline powder.[1][2] It is very soluble in organic solvents like ethanol, ether, chloroform, and benzene, but only slightly soluble in cold water.[8]

PropertyValueReference(s)
Molecular Formula C₇H₇NO₃[1][9]
Molecular Weight 153.14 g/mol [1][9]
Appearance Yellowish to beige crystalline powder[1][2]
Melting Point 125-130 °C[1][8]
Boiling Point 200 °C (decomposes)[1][8]
Flash Point 110 °C[1][8]
Density (estimate) 1.274 g/cm³[1][8]
Water Solubility 1.34 g/L[1][2]
pKa 7.39 ± 0.10 (Predicted)[1]
Vapor Pressure 0.000472 mmHg at 25°C[1][8]

Synthesis and Manufacturing

The primary route for synthesizing this compound is the nitration of m-cresol (B1676322). Direct nitration often leads to a mixture of ortho- and para-isomers, reducing the yield of the desired product.[4][10] To enhance selectivity for the para-position, industrial methods often involve protecting the hydroxyl group via esterification (e.g., forming a phosphate (B84403) ester) before nitration, followed by hydrolysis.[4][10] An alternative method involves a nitrosation-oxidation sequence.[2][11][12]

Experimental Protocol: Synthesis via Nitrosation-Oxidation

This protocol is based on a two-step method described for the preparation of this compound from m-cresol.[2][11]

Step 1: Nitrosation of m-Cresol

  • Prepare a solution of m-cresol in an appropriate solvent (e.g., isopropanol).[2]

  • Cool the reaction vessel to a temperature of 0 ± 3 °C.[11]

  • Slowly add a 15% hydrochloric acid solution, followed by the dropwise addition of a sodium nitrite (B80452) solution while maintaining the low temperature.[11]

  • After the addition is complete, stir the reaction mixture for a designated period to ensure the formation of 4-nitroso-m-cresol.

  • Isolate the intermediate 4-nitroso-m-cresol product, which is often unstable and should be handled with care.[4]

Step 2: Oxidation to this compound

  • Treat the isolated 4-nitroso-m-cresol with aqueous nitric acid (e.g., 38% concentration).[11]

  • Maintain the reaction temperature at approximately 40 ± 2 °C.[11]

  • Upon completion of the oxidation, the product, this compound, will precipitate.

  • Collect the solid product by filtration.

  • Wash the product with cold water to remove residual acid and other impurities.

  • Dry the final product under vacuum. This method can achieve yields of approximately 87%.[11]

Synthesis Workflow Visualization

The following diagram illustrates the key stages in the synthesis of this compound from m-cresol via the nitrosation-oxidation pathway.

G start m-Cresol step1 Nitrosation start->step1 reagents1 HCl, NaNO2 (0-3 °C) reagents1->step1 intermediate 4-Nitroso-m-cresol (Isolated) step1->intermediate step2 Oxidation intermediate->step2 reagents2 HNO3 (aq) (40 °C) reagents2->step2 product This compound step2->product purification Filtration & Washing product->purification final_product Purified Product purification->final_product

Synthesis workflow of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a validated method for the sensitive quantification of this compound, particularly in biological matrices like urine, where it is measured as a biomarker for fenitrothion exposure.[6][13]

Experimental Protocol: HPLC Analysis in Urine

This protocol is adapted from a validated method for quantifying this compound in mice urine.[6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Collect the urine sample.

  • To a known volume of urine, add an equal volume of ethyl acetate (B1210297).

  • Vortex the mixture vigorously to extract the analyte into the organic phase.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper ethyl acetate layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC injection.

2. HPLC Conditions:

  • Column: Kromasil 100-5 C18 (15 cm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector set at 270 nm.[6]

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 2.81 minutes under these conditions.[6]

3. Quantification:

  • Prepare a calibration curve using standards of known this compound concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve. The limit of detection for this method was reported as 0.87 µg/mL.[6]

Metabolism and Toxicology

This compound is primarily of toxicological interest as a major metabolite of the insecticide fenitrothion.[5][6][14] It is also a known environmental contaminant found in diesel exhaust.[7] Studies have indicated its potential for genotoxicity and effects on the reproductive system.[3][7]

Toxicological Data Summary
ParameterOrganismValueReference(s)
Acute Oral LD50 Rat (male)2,300 mg/kg[3]
Acute Oral LD50 Rat (female)1,200 mg/kg[3]
Acute Fish Toxicity (LC50) -9.8 mg/L[3]
Acute Daphnia Toxicity (EC50) Daphnia magna9.1 mg/L[3]
Chronic Daphnia NOEC (21-day) Daphnia magna0.78 mg/L (Reproduction)[3]
Repeated Dose NOEL (Rat) Rat100 mg/kg/day[3]
Reproductive/Developmental NOEL Rat300 mg/kg/day[3]
Genotoxicity In vitro/vivoPositive in chromosomal aberration (in vitro) and micronucleus (in vivo) tests[3]
Microbial Biodegradation Pathway

While human metabolic pathways are not extensively detailed, the biodegradation of this compound has been characterized in soil bacteria. The bacterium Burkholderia sp. strain SJ98 can utilize this compound as its sole carbon and energy source.[15] The degradation is initiated by a monooxygenase that converts it to methyl-1,4-benzoquinone (MBQ), which is then reduced to methylhydroquinone (B43894) (MHQ) before subsequent ring cleavage.[15] This pathway is catalyzed by enzymes also responsible for degrading p-nitrophenol (PNP).[15]

G pnmc This compound mbq Methyl-1,4-benzoquinone (MBQ) pnmc->mbq Monooxygenation enzyme1 PnpA (PNP 4-monooxygenase) enzyme1->mbq mhq Methylhydroquinone (MHQ) mbq->mhq Reduction enzyme2 PnpB (Quinone Reductase) enzyme2->mhq cleavage Ring Cleavage & Further Metabolism mhq->cleavage Hydroxylation & Cleavage enzyme3 PnpC, PnpD, PnpE, PnpF enzyme3->cleavage

References

3-Methyl-4-nitrophenol chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-4-nitrophenol: Chemical Structure, Synthesis, and Applications

Introduction

This compound, also known as 4-nitro-m-cresol, is an important organic compound with the chemical formula C₇H₇NO₃.[1][2] It presents as needle-like or columnar yellow crystals.[3] This aromatic compound is a derivative of m-cresol (B1676322) and plays a crucial role as a key intermediate in the synthesis of various industrial and pharmaceutical chemicals.[3][4]

Its most notable application is in the production of organophosphorus pesticides, particularly Fenitrothion, a low-toxicity insecticide recommended by the World Health Organization for malaria vector control.[5][6] The compound also exhibits anti-androgenic activity, making it a subject of interest in drug development research.[4] This guide provides a detailed overview of its chemical structure, physical properties, established synthesis protocols, and its primary application as a chemical intermediate.

Chemical Structure and Properties

This compound consists of a benzene (B151609) ring substituted with a methyl group (-CH₃), a hydroxyl group (-OH), and a nitro group (-NO₂). The IUPAC name, this compound, specifies that the hydroxyl group is at position 1, the methyl group at position 3, and the nitro group at position 4 of the phenol (B47542) ring.[7]

Caption: 2D chemical structure of this compound.
Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
IUPAC Name This compound[7]
Synonyms 4-Nitro-m-cresol, 4-Nitro-3-methylphenol, p-Nitro-m-cresol[1]
CAS Number 2581-34-2[1][2]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [2][7]
Appearance Yellowish to beige crystalline powder, needle-like crystals[3][4]
Melting Point 128-130 °C[3]
Boiling Point 200 °C (decomposes)[3]
Flash Point 110 °C[3]
Solubility Very soluble in ethanol, ether, chloroform, benzene; Insoluble in cold water.[3]
Water solubility: 1.34 g/L[8]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the nitration of m-cresol. However, direct nitration often leads to a mixture of isomers, including ortho- and para-nitro products, which necessitates difficult purification steps.[5][6] To achieve higher selectivity and yield, several methods have been developed. The most common industrial approaches are nitrosation followed by oxidation, and the nitration of a protected m-cresol derivative.

Key Synthesis Strategies
  • Direct Nitration : This method involves treating m-cresol with a nitrating agent like nitric acid. While straightforward, it suffers from low selectivity, producing significant amounts of 2-nitro and 6-nitro isomers alongside the desired 4-nitro product.[5]

  • Nitrosation Followed by Oxidation : This is a widely used industrial method that proceeds in two steps. First, m-cresol is reacted with a nitrosating agent (e.g., sodium nitrite (B80452) in an acidic medium) at a low temperature to form 4-nitroso-m-cresol. This intermediate is then oxidized, typically with nitric acid, to yield this compound with high selectivity.[3][9][10] Yields for this method are reported to be around 87%.[3]

  • Nitration of Protected m-Cresol : To prevent the formation of ortho-isomers, the hydroxyl group of m-cresol can be protected by converting it into an ester, such as an acetate (B1210297) or a phosphate.[5] For instance, m-cresol is first converted to tri-m-tolyl phosphate, which is then nitrated. The protecting group directs the nitration to the para position. The final step is hydrolysis under acidic conditions to yield this compound. This route can achieve an overall yield of 82-85%.[5]

synthesis_workflow start Start: m-Cresol step1 Step 1: Nitrosation (NaNO₂, HCl, 0-3°C) start->step1 intermediate Intermediate: 4-Nitroso-m-cresol step1->intermediate step2 Step 2: Oxidation (HNO₃, 40°C) intermediate->step2 product Product: This compound step2->product purification Purification (Filtration, Crystallization) product->purification final_product Final Product purification->final_product

Caption: Workflow for the synthesis via nitrosation and oxidation.
Experimental Protocol: Nitrosation-Oxidation Method

This protocol is based on a common and high-yield industrial synthesis route.[3][10]

Materials:

  • m-Cresol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 15%)

  • Nitric acid (HNO₃, 38%)

  • Ice

  • Distilled water

Procedure:

  • Nitrosation:

    • A reaction vessel equipped with a stirrer and a thermometer is charged with 15% hydrochloric acid.

    • The acid is cooled to a temperature of 0 ± 3 °C using an ice bath.

    • A solution of m-cresol and sodium nitrite is prepared and added dropwise to the cold, stirred acid solution. The temperature must be strictly maintained within the 0 ± 3 °C range throughout the addition.

    • After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure the complete formation of the 4-nitroso-m-cresol intermediate, which precipitates from the solution.

  • Oxidation:

    • The resulting slurry containing the nitroso compound is carefully warmed.

    • 38% nitric acid is added to the mixture.

    • The temperature is raised to and maintained at 40 ± 2 °C to initiate and sustain the oxidation reaction. Nitrogen oxides (NOx) will be evolved; ensure adequate ventilation and consider a scrubbing system (e.g., with sodium carbonate solution) for large-scale reactions.[8]

    • The reaction is held at this temperature until the oxidation is complete, typically for about 2 hours.

  • Isolation and Purification:

    • After the reaction is complete, the mixture is cooled to approximately 25 °C.[8]

    • The solid product, this compound, is collected by filtration.

    • The crude product is washed with cold water to remove residual acid and other water-soluble impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent like an ethanol-water mixture or toluene (B28343) to obtain yellow, needle-like crystals of high purity.[8]

Application in Insecticide Synthesis

The primary industrial application of this compound is as a direct precursor in the manufacture of Fenitrothion, an organophosphate insecticide.[5] The synthesis involves the reaction of this compound with O,O-dimethyl phosphorochloridothioate. This reaction highlights the compound's importance in the agrochemical industry.

logical_relationship precursor This compound product Fenitrothion (Insecticide) precursor->product Condensation Reaction reagent O,O-dimethyl phosphorochloridothioate reagent->product

Caption: Role of this compound as a precursor to Fenitrothion.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and established synthesis routes. While direct nitration of m-cresol is possible, methods involving a two-step nitrosation-oxidation pathway or the use of protecting groups offer superior selectivity and yield, making them preferable for industrial production. Its critical role in the synthesis of the widely used insecticide Fenitrothion underscores its importance in the agrochemical sector. Further research into its biological activities, such as its anti-androgenic properties, may open new avenues for its application in pharmaceuticals and drug development.

References

Environmental Fate of 3-Methyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Degradation Pathways, Environmental Persistence, and Ecotoxicological Profile of a Key Fenitrothion (B1672510) Metabolite.

This technical guide provides a comprehensive overview of the environmental fate and pathways of 3-methyl-4-nitrophenol (3M4NP), a primary and persistent degradation product of the organophosphorus insecticide fenitrothion.[1][2][3][4] 3M4NP is of significant environmental concern due to its potential toxicity and classification as an endocrine-disrupting chemical.[2][5] This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on its biodegradation, abiotic degradation, mobility, bioaccumulation, and ecotoxicity. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the processes governing the environmental behavior of this compound.

Physicochemical Properties and Abiotic Fate

This compound is a stable solid compound used as an intermediate in the synthesis of pesticides.[1] Its environmental distribution and persistence are influenced by its physicochemical properties and susceptibility to abiotic degradation processes.

Abiotic Degradation

The abiotic degradation of 3M4NP in the environment is primarily governed by photodegradation, although it is generally considered to be a slow process. The compound is stable to hydrolysis at environmentally relevant pH values.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight153.14 g/mol [1]
Water Solubility13 mg/L at 25 °C[1]
Vapor Pressure1.9 x 10⁻⁴ Pa at 25 °C[1]
pKaNot observed[1]

Table 2: Abiotic Degradation of this compound

Degradation ProcessHalf-life/Degradation RateConditionsReference
Direct Photodegradation in Water1.35 years (estimated)-[1]
HydrolysisStablepH 4, 7, and 9 at 25 °C[1]

Biodegradation Pathways

The microbial breakdown of this compound is a critical process in its environmental detoxification. Several bacterial strains have been identified that can utilize 3M4NP as a sole source of carbon and energy.[3][6][7] Two primary biodegradation pathways have been proposed, distinguished by their initial enzymatic attacks and subsequent intermediates.

Pathway 1: Methylhydroquinone-mediated Degradation

One well-characterized pathway, observed in Burkholderia sp. strain SJ98, involves the initial monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ).[2][3] This is followed by the reduction of MBQ to methylhydroquinone (B43894) (MHQ), which then undergoes ring cleavage.[2][3] The key enzymes in this pathway are PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone (B44022) reductase (PnpB).[2][3]

Biodegradation_Pathway_1 M3NP This compound MBQ Methyl-1,4-benzoquinone M3NP->MBQ PnpA (PNP 4-monooxygenase) MHQ Methylhydroquinone MBQ->MHQ PnpB (1,4-benzoquinone reductase) RingCleavage Ring Cleavage Products MHQ->RingCleavage PnpCD, PnpE, PnpF TCA TCA Cycle RingCleavage->TCA

Methylhydroquinone-mediated biodegradation pathway of 3M4NP.
Pathway 2: Catechol-mediated Degradation

An alternative pathway, reported in Ralstonia sp. SJ98, proposes the formation of catechol as a major intermediate.[6] In this pathway, the methyl group of 3M4NP is removed before the aromatic ring is cleaved.[2][6]

Biodegradation_Pathway_2 M3NP This compound Intermediate Intermediate(s) M3NP->Intermediate Catechol Catechol Intermediate->Catechol Methyl group removal RingCleavage Ring Cleavage Products Catechol->RingCleavage TCA TCA Cycle RingCleavage->TCA

Catechol-mediated biodegradation pathway of 3M4NP.

Table 3: Key Enzymes in this compound Biodegradation

EnzymeFunctionOrganismQuantitative DataReference
PNP 4-monooxygenase (PnpA)Catalyzes the monooxygenation of 3M4NP to MBQ.Burkholderia sp. strain SJ98Km = 20.3 ± 2.54 µM for 3M4NP[2][3]
1,4-benzoquinone reductase (PnpB)Catalyzes the reduction of MBQ to MHQ.Burkholderia sp. strain SJ98Enhances PnpA activity[2][3]
Hydroquinone dioxygenase (PnpCD)Involved in the lower pathway of 3M4NP catabolism.Burkholderia sp. strain SJ98-[2]
4-hydroxymuconic semialdehyde dehydrogenase (PnpE)Involved in the lower pathway of 3M4NP catabolism.Burkholderia sp. strain SJ98-[2]
Maleylacetate reductase (PnpF)Involved in the lower pathway of 3M4NP catabolism.Burkholderia sp. strain SJ98-[2]

Mobility and Bioaccumulation

The potential for this compound to move through different environmental compartments and accumulate in organisms is a key aspect of its environmental risk assessment.

Table 4: Mobility and Bioaccumulation of this compound

ParameterValueOrganism/SystemConditionsReference
Bioconcentration Factor (BCF)5.2 - 31Carp6 weeks at 25 °C[1]

The low bioconcentration factor suggests that the potential for 3M4NP to bioaccumulate in aquatic organisms is low.[1]

Ecotoxicity

This compound exhibits moderate toxicity to a range of aquatic organisms. The available data on its acute and chronic effects are summarized below.

Table 5: Ecotoxicity of this compound

OrganismEndpointConcentration (mg/L)Exposure DurationReference
Selenastrum capricornutum (Algae)EC50 (biomass)8.672 hours[1]
Selenastrum capricornutum (Algae)NOEC5.872 hours[1]
Daphnia magna (Water flea)EC50 (immobilization)9.124 hours[1]
Daphnia magna (Water flea)LC50 (mortality)2.921 days[1]
Daphnia magna (Water flea)NOEC (reproduction)0.7821 days[1]
Fish (unspecified)LC509.8-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on the environmental fate of 3M4NP. Below are protocols for key experiments cited in the literature.

Biodegradation Studies with Burkholderia sp. Strain SJ98

Objective: To elucidate the biodegradation pathway of 3M4NP by Burkholderia sp. strain SJ98.

Methodology:

  • Cultivation: Burkholderia sp. strain SJ98 is grown in a mineral salts medium with 3M4NP as the sole carbon source.

  • Intermediate Identification:

    • Culture samples are periodically collected and centrifuged.

    • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

    • The extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify metabolic intermediates.[2][3]

  • Enzyme Assays:

    • Crude cell extracts are prepared from 3M4NP-grown cells.

    • Enzyme activities (e.g., PNP 4-monooxygenase, 1,4-benzoquinone reductase) are assayed spectrophotometrically by monitoring the substrate disappearance or product formation at specific wavelengths.[2][3]

    • Kinetic parameters, such as Km, are determined by measuring initial reaction rates at varying substrate concentrations.[2][3]

Biodegradation_Experiment_Workflow cluster_cultivation Cultivation cluster_analysis Analysis cluster_enzyme Enzyme Assays Culture Culture Burkholderia sp. SJ98 with 3M4NP Sampling Collect Samples Culture->Sampling CellExtract Prepare Cell Extracts Culture->CellExtract Extraction Solvent Extraction Sampling->Extraction Analysis HPLC & GC-MS Analysis Extraction->Analysis EnzymeAssay Spectrophotometric Enzyme Assays CellExtract->EnzymeAssay Kinetics Determine Kinetic Parameters EnzymeAssay->Kinetics

Workflow for biodegradation studies of 3M4NP.
Analytical Methods for 3M4NP Quantification

Objective: To quantify the concentration of 3M4NP and its metabolites in environmental samples.

High-Performance Liquid Chromatography (HPLC) Method:

  • Instrumentation: Agilent 1200 system with a diode array detector.[2]

  • Column: Agilent ZORBAX Eclipse XDB-C18 column (250 mm × 4.6 mm, 5 μm particle size).[2]

  • Mobile Phase: A gradient of methanol (B129727) and 0.1% acetic acid in water.[2]

  • Flow Rate: 1.0 ml/min.[2]

  • Detection: Diode array detector at appropriate wavelengths for 3M4NP and its metabolites.[2]

  • Sample Preparation: Water samples can be directly injected after filtration. Soil and sediment samples require solvent extraction followed by a clean-up step.

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of phenolic compounds.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless injection.

  • Temperature Program: A temperature gradient is optimized to achieve separation of the analytes.

  • MS Detection: Electron ionization (EI) with mass spectra acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Sample Preparation: Derivatization of 3M4NP and its hydroxylated metabolites may be necessary to improve their volatility and chromatographic behavior.

Conclusion

The environmental fate of this compound is complex, involving both slow abiotic degradation and more rapid microbial breakdown. The biodegradation of 3M4NP can proceed through at least two distinct pathways, leading to the complete mineralization of the compound. While its bioaccumulation potential appears to be low, 3M4NP exhibits moderate ecotoxicity to aquatic organisms, highlighting the importance of understanding its persistence and transformation in the environment. This technical guide provides a foundational understanding for researchers and professionals working to assess and mitigate the environmental risks associated with this fenitrothion metabolite. Further research is warranted to fully elucidate the diversity of microbial degradation pathways, the influence of environmental factors on degradation rates, and the potential for long-range transport and impact.

References

3-Methyl-4-nitrophenol: A Key Metabolite of Fenitrothion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenitrothion (B1672510), a widely utilized organophosphorus insecticide, undergoes extensive metabolism in various organisms, leading to the formation of several metabolites. Among these, 3-methyl-4-nitrophenol (MNP) is a principal and toxicologically significant product. This technical guide provides a comprehensive overview of MNP as a metabolite of fenitrothion, focusing on its metabolic pathways, analytical determination, and toxicological implications. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their understanding of this critical compound.

Introduction

Fenitrothion, chemically known as O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, is a broad-spectrum insecticide used extensively in agriculture and public health programs.[1][2] Its efficacy is attributed to the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2][3] However, the biotransformation of fenitrothion leads to metabolites that may possess their own toxicological profiles. This compound (MNP), also referred to as 4-nitro-m-cresol, is a major breakdown product of fenitrothion resulting from the cleavage of the P-O-aryl linkage.[4][5] Understanding the formation, detection, and biological activity of MNP is crucial for assessing the overall environmental and health impact of fenitrothion use. MNP itself has been noted for its potential genotoxicity and carcinogenicity, making its study a matter of public health concern.[6][7][8]

Metabolic Pathways of Fenitrothion to this compound

The metabolism of fenitrothion is a complex process involving multiple enzymatic reactions that vary across different organisms, including mammals, insects, plants, and microorganisms. The primary pathways leading to the formation of this compound involve hydrolysis.

In Mammals: In mammals, fenitrothion is primarily metabolized in the liver.[9] The metabolic fate involves several key steps, including oxidative desulfuration to form the more toxic fenitrooxon, and hydrolytic cleavage of the P-O-aryl bond, which yields this compound.[4][9] MNP can then be conjugated with glucuronic acid or sulfate (B86663) before excretion.[4]

In Plants: In plants such as tomatoes, fenitrothion is metabolized to MNP, which can then be conjugated with sugars like glucose and cellobiose (B7769950) to form NMC-β-glucoside and NMC cellobioside.[1][10] These conjugation reactions are a detoxification mechanism in plants.

In Microorganisms: Soil microorganisms, such as Fusarium and Bacillus species, and fungi like Cunninghamella elegans and Aspergillus niger, are capable of degrading fenitrothion.[4][7][11] These microorganisms can utilize fenitrothion as a source of carbon and energy, breaking it down into various metabolites, including MNP.[4][7]

Abiotic Degradation: Fenitrothion can also undergo abiotic degradation in the environment through hydrolysis and photolysis.[4] Hydrolysis is pH-dependent, with cleavage of the P-O-aryl linkage to form MNP being more prominent under alkaline conditions.[4] Photodegradation under sunlight can also contribute to the formation of MNP.[4]

Signaling Pathway Visualization

Fenitrothion_Metabolism Fenitrothion Fenitrothion Fenitrooxon Fenitrooxon Fenitrothion->Fenitrooxon Oxidative Desulfuration MNP This compound (MNP) Fenitrothion->MNP Hydrolysis (P-O-aryl cleavage) Demethyl_Fenitrothion Demethyl Fenitrothion Fenitrothion->Demethyl_Fenitrothion O-Demethylation Amino_Fenitrothion Amino-fenitrothion Fenitrothion->Amino_Fenitrothion Nitro Reduction Fenitrooxon->MNP Hydrolysis Conjugates Conjugated MNP (Glucuronide, Sulfate, Glycosides) MNP->Conjugates Conjugation

Caption: Metabolic pathway of fenitrothion leading to this compound and other metabolites.

Quantitative Data on this compound Formation

The formation of MNP has been quantified in various studies across different matrices. The following tables summarize key quantitative findings.

Table 1: MNP Levels in Human Urine Following Fenitrothion Exposure

PopulationSeasonSample Size (N)Geometric Mean Total MNP (μg/g creatinine)Reference
FNT SprayersSummer2928.8[12]
FNT SprayersWinter98.6[12]
ControlsSummer173.1[12]
ControlsWinter292.3[12]

Table 2: Fenitrothion and its Metabolites in Stored Wheat

CompoundConcentration Range (ppm)Recovery (%)Analytical MethodReference
Fenitrothion0.1 - 5.0>90FPD-GLC[13][14]
Fenitrooxon0.1 - 5.0>90FPD-GLC[13][14]
S-methyl fenitrothion0.1 - 5.0>90FPD-GLC[13][14]
Demethyl fenitrothion0.1 - 5.0>90FPD-GLC[13][14]
This compound0.1 - 5.0>90EC-GLC[13][14]

Table 3: Metabolism of Fenitrothion in Tomato Fruit

Metabolite% of Recovered 14CReference
Fenitrothion34.16[1][10]
S-methyl isomer1.28[1][10]
NMC-β-glucoside7.47[1][10]
NMC cellobioside15.07[1][10]

Experimental Protocols for the Analysis of this compound

Accurate quantification of MNP is essential for exposure assessment and metabolic studies. Various analytical methods have been developed for its determination in different biological and environmental matrices.

Analysis of MNP in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive quantification of urinary MNP to assess fenitrothion exposure.[12]

Protocol:

  • Sample Preparation:

    • A 1 mL urine sample is taken.

    • For total MNP (free and conjugated), enzymatic hydrolysis is performed using β-glucuronidase/sulfatase.

    • For free MNP, this step is omitted.

  • Extraction:

    • The hydrolyzed (or unhydrolyzed) urine sample is acidified.

    • Liquid-liquid extraction is performed using an organic solvent such as ethyl acetate.[6]

    • The organic layer is separated and evaporated to dryness.

  • Derivatization:

    • The residue is derivatized to a more volatile form suitable for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer.

    • Separation is achieved on a suitable capillary column.

    • Quantification is performed using selected ion monitoring (SIM) mode.

    • Limit of Detection (LOD): 0.3 µg/L.[12]

Analysis of MNP in Stored Wheat by Gas-Liquid Chromatography (GLC)

This method is used for the determination of fenitrothion and its metabolites in stored grains.[13][14]

Protocol:

  • Extraction:

    • A representative sample of wheat is homogenized.

    • Extraction is carried out with an appropriate organic solvent system.

  • Cleanup:

    • The extract is cleaned up to remove interfering matrix components.

  • Analysis:

    • The cleaned-up extract is analyzed directly by Electron Capture-Gas-Liquid Chromatography (EC-GLC) for MNP.

    • Other fenitrothion metabolites are derivatized with diazoethane (B72472) and analyzed by Flame Photometric Detector-Gas-Liquid Chromatography (FPD-GLC).

    • Recoveries: >90% for fortification levels of 0.1 to 5.0 ppm.[13][14]

Analysis of MNP in Water by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

This method allows for the rapid and sensitive determination of MNP in water samples.[15][16]

Protocol:

  • Sample Preparation:

    • River water samples are filtered.

    • No preconcentration step is required for the reported sensitivity.

  • HPLC Analysis:

    • The filtered water sample is directly injected into a reversed-phase HPLC system.

    • Separation is achieved on a C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[6]

    • Detection: An electrochemical detector is used for sensitive detection.

    • Limit of Detection (LOD): 0.05 to 0.14 ppb.[15]

Experimental Workflow Visualization

MNP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological or Environmental Sample Homogenization Homogenization/ Filtration Sample->Homogenization Hydrolysis Enzymatic Hydrolysis (for total MNP) Homogenization->Hydrolysis LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Hydrolysis->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization (for GC) Evaporation->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Detection (MS, EC, etc.) Chromatography->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

Toxicology of this compound

While the primary toxicity of fenitrothion is due to acetylcholinesterase inhibition by its oxon metabolite, MNP exhibits its own toxicological effects.

  • Genotoxicity: MNP has shown genotoxic effects in in vitro chromosomal aberration tests.[17]

  • Reproductive and Developmental Toxicity: In a preliminary study on rats, a no-observed-effect level (NOEL) for reproductive toxicity was determined to be 300 mg/kg/day.[17]

  • Repeated Dose Toxicity: The NOEL for 6-month repeated dose toxicity in rats was 500 ppm (30.7 mg/kg/day).[17]

  • Acute Toxicity: MNP is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[18]

The toxicological profile of MNP underscores the importance of monitoring its presence in biological and environmental systems as a key component of the overall risk assessment for fenitrothion.

Conclusion

This compound is a pivotal metabolite in the biotransformation and degradation of the insecticide fenitrothion. Its formation through various metabolic and abiotic pathways, coupled with its inherent toxicity, necessitates a thorough understanding for researchers, scientists, and professionals in drug development and environmental safety. The analytical methods detailed in this guide provide robust and sensitive means for the quantification of MNP, enabling accurate exposure assessment and further toxicological studies. The provided quantitative data and pathway diagrams serve as a valuable resource for future research in this area. Continued investigation into the metabolism and toxicity of MNP is essential for a comprehensive evaluation of the safety of fenitrothion.

References

Spectroscopic and Spectrometric Analysis of 3-Methyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-methyl-4-nitrophenol. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

Compound Overview

This compound (also known as 4-nitro-m-cresol) is an organic compound with the chemical formula C₇H₇NO₃.[1][2] It presents as a yellowish to beige crystalline powder.[3] This compound is utilized as an intermediate in the synthesis of pesticides and in the preparation of phosphorothioamidate analogues as antimalarial agents.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.0d~8.5
H-5~7.0dd~8.5, ~2.5
H-6~6.9d~2.5
-OH~5.3br s-
-CH₃~2.5s-

Note: The exact chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration due to hydrogen bonding.[5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C-OH)~160
C-4 (C-NO₂)~140
C-3 (C-CH₃)~135
C-2~126
C-5~120
C-6~115
-CH₃~20
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[6][7] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[7]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[7]

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured. To confirm the -OH peak, a "D₂O shake" can be performed, where a drop of deuterium (B1214612) oxide is added to the sample, causing the -OH proton signal to disappear from the spectrum.[5][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, nitro, and aromatic groups.

IR Spectral Data
Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3600 - 3200Strong, Broad
Aromatic C-H stretch3100 - 3000Medium
Asymmetric NO₂ stretch1550 - 1500Strong
Symmetric NO₂ stretch1350 - 1300Strong
Aromatic C=C stretch1600 - 1450Medium
C-O stretch1260 - 1000Strong
C-N stretch870 - 810Medium

Note: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.[9]

Experimental Protocol for IR Spectroscopy

Sample Preparation: The sample can be prepared using one of the following methods:

  • KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[1]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[10] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The mass spectrum of this compound is typically obtained using electron ionization (EI).

m/z Assignment Relative Intensity
153[M]⁺ (Molecular ion)High
136[M - OH]⁺Moderate
123[M - NO]⁺Low
107[M - NO₂]⁺High
77[C₆H₅]⁺Moderate

Note: The molecular weight of this compound is 153.14 g/mol .[2][3]

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from impurities.[1][11] In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a technique called electron ionization (EI). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, [M]⁺), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap). The separated ions are then detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution KBr_Pellet Preparation of KBr Pellet/Mull/ATR Compound->KBr_Pellet MS Mass Spectrometry (GC-MS) Compound->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Spectrum Generation MS->MS_Data NMR_Interpretation Chemical Shifts, Coupling Constants, Integration NMR_Data->NMR_Interpretation IR_Interpretation Characteristic Absorption Bands IR_Data->IR_Interpretation MS_Interpretation Molecular Ion Peak, Fragmentation Pattern MS_Data->MS_Interpretation Final_Structure Structural Elucidation & Compound Confirmation NMR_Interpretation->Final_Structure IR_Interpretation->Final_Structure MS_Interpretation->Final_Structure

Workflow for Spectroscopic and Spectrometric Analysis.

This guide provides a foundational understanding of the key spectral characteristics of this compound. For more in-depth analysis or specific applications, further specialized experiments may be required.

References

Toxicological Profile of 3-Methyl-4-nitrophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitrophenol (3M4NP), a significant environmental contaminant and a primary degradation product of the insecticide fenitrothion, has garnered attention for its potential toxicological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of 3M4NP. It encompasses a detailed summary of its acute, sub-chronic, and chronic toxicity, as well as its genotoxic and reproductive effects. This document is intended to be a critical resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment, offering structured data, detailed experimental methodologies, and visual representations of toxicological pathways to facilitate a deeper understanding of the potential hazards associated with 3M4NP exposure.

Chemical and Physical Properties

This compound, also known as 4-nitro-m-cresol, is a nitroaromatic compound. It presents as a dark yellow powder and is used as an intermediate in the synthesis of pesticides.[1]

PropertyValueReference
CAS Number2581-34-2[1]
Molecular FormulaC7H7NO3[1]
Molecular Weight153.14 g/mol [2]
Physical DescriptionDark yellow powder[1]
Water Solubility1.34 g/L[3]

Toxicological Data

The toxicological effects of this compound have been evaluated in various studies, focusing on acute toxicity, repeated dose toxicity, genotoxicity, and reproductive toxicity. The following tables summarize the key quantitative findings from these studies.

Table 1: Acute and Repeated Dose Toxicity of this compound
Study TypeSpeciesRouteEndpointValueReference
Acute Oral ToxicityRat (Male)OralLD502300 mg/kg[4]
Acute Oral ToxicityRat (Female)OralLD501200 mg/kg[4]
6-Month Repeated Dose ToxicityWistar RatOralNOEL500 ppm (30.7 mg/kg/day)[4]
Preliminary Reproductive Toxicity (Repeated Dose Effect)Rat (Male)OralNOEL100 mg/kg/day[4]
Table 2: Genotoxicity of this compound
AssayTest SystemMetabolic ActivationResultReference
Reverse Gene Mutation AssayS. typhimurium & E. coliWith & WithoutNegative[4]
In Vitro Chromosomal Aberration TestCultured Chinese Hamster Lung (CHL/IU) cellsWithPositive[4]
In Vitro Chromosomal Aberration TestCultured Chinese Hamster Lung (CHL/IU) cellsWithoutNegative[4]
In Vivo Micronucleus TestMouse-Positive[4]
Table 3: Reproductive and Developmental Toxicity of this compound
Study TypeSpeciesDosingEndpointNOELReference
Preliminary Reproductive Toxicity TestRat0, 30, 100, 300 mg/kg/dayReproductive Toxicity300 mg/kg/day[4]
Effects on Gonadal CellsMouse100 mg/kg (intramuscular)Ovarian WeightDecreased[5]
Oocyte MaturationMouse (in vitro)100 nMMeiotic ResumptionSuppressed[5]

Experimental Protocols

This section provides detailed methodologies for the key toxicological experiments cited in this guide, based on OECD guidelines and available study information for this compound.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Test System: Chinese Hamster Ovary (CHO) cells are commonly used.[6] Cells are selected for their stable karyotype and low spontaneous aberration frequency.[7]

  • Culture Conditions: Cells are cultured in a suitable medium, such as Ham's F12, supplemented with fetal bovine serum and antibiotics.[4] Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Test Concentrations: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range.[4] At least three analyzable concentrations of this compound, along with negative and positive controls, are used.[7] For substances like 3M4NP, a top concentration of 5 mg/mL may be tested.[4]

  • Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of Aroclor 1254-induced rats.[6]

  • Treatment and Harvest:

    • Short-term treatment: Cells are exposed to 3M4NP for 3-4 hours, both with and without S9 mix.[6]

    • Extended-term treatment: Cells are exposed for a continuous period of approximately 1.5 normal cell cycles without S9 mix.[7]

    • A metaphase-arresting substance (e.g., Colcemid) is added to the cultures for the final 2 hours of incubation.[9]

  • Chromosome Preparation and Analysis:

    • Cells are harvested, treated with a hypotonic solution (e.g., 0.075 M KCl), and fixed in a methanol:acetic acid solution.[4]

    • Fixed cells are dropped onto clean glass slides and air-dried.

    • Slides are stained with Giemsa solution.[4]

    • At least 200 metaphases per concentration are scored for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) under a microscope.[9]

  • Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to the solvent control. Statistical analysis (e.g., Chi-square test) is used to determine a significant, dose-dependent increase in chromosomal aberrations.[4]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Test System: Young adult mice (e.g., ICR or CD-1 strain) of both sexes are used.[10] At least 5 male and 5 female animals are assigned to each treatment and control group.[11]

  • Dose Administration:

    • This compound is administered, typically via oral gavage or intraperitoneal injection.[11]

    • At least three dose levels, plus a negative (vehicle) and a positive control (e.g., cyclophosphamide), are used.[10]

    • The highest dose should induce some signs of toxicity without causing mortality.[11] A limit dose of 2000 mg/kg may be used for single administration.[11]

  • Experimental Procedure:

    • Animals are treated with 3M4NP. A single or double-dosing regimen over 24 hours is common.[11]

    • Bone marrow is sampled 24 and 48 hours after the final treatment.[10]

    • The femur is dissected, and the bone marrow is flushed out using fetal bovine serum.

    • The cell suspension is centrifuged, and the pellet is used to prepare smears on glass slides.

  • Slide Preparation and Analysis:

    • The smears are air-dried and stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., May-Grünwald Giemsa).

    • At least 2000 PCEs per animal are scored for the presence of micronuclei.[10]

    • The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Data Evaluation: The frequency of micronucleated PCEs is calculated for each animal. Statistical analysis is performed to determine a significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Reproduction/Developmental Toxicity Screening Test (OECD 421)
  • Test System: Wistar rats are a commonly used strain.[2] At least 10 animals of each sex per group are recommended.[2]

  • Dose Administration:

    • This compound is administered orally to several groups at graduated doses (e.g., 0, 30, 100, and 300 mg/kg/day).[4]

    • Dosing for males begins at least 2 weeks prior to mating and continues until sacrifice.[1]

    • Females are dosed for 2 weeks prior to mating, during mating, gestation, and lactation until day 3 post-partum.[1]

  • Mating and Observation:

    • After the pre-mating dosing period, one male and one female are paired for mating.

    • Evidence of mating is checked daily (e.g., vaginal plug, sperm in vaginal lavage).

    • Pregnant females are housed individually.

    • Clinical observations, body weight, and food consumption are recorded regularly for all parental animals.

    • The duration of gestation, parturition, and maternal behavior are monitored.

    • Offspring are examined for viability, clinical signs, and body weight at birth and on day 4 post-partum.[4]

  • Pathology:

    • All parental animals are subjected to a gross necropsy.

    • Reproductive organs are weighed and preserved for histopathological examination.

    • Offspring are examined for any gross external abnormalities.

  • Data Evaluation: The study evaluates effects on male and female fertility, maternal toxicity, and developmental toxicity in the offspring. Endpoints include fertility indices, gestation length, litter size, pup viability, and pup body weight. A No-Observed-Adverse-Effect Level (NOAEL) is determined for parental, reproductive, and developmental toxicity.

Toxicological Mechanisms and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, available evidence points towards the induction of apoptosis and interference with cell cycle regulation.

Effects on Cell Cycle Regulation

Studies in mouse ovarian cells have shown that exposure to 3M4NP can alter the expression of key cell cycle regulatory proteins. Specifically, treatment with 3M4NP led to an increase in the protein expression of p21 and p27, and a decrease in the expression of Cyclin D2.[5] p21 and p27 are cyclin-dependent kinase inhibitors (CKIs) that can arrest the cell cycle, while Cyclin D2 is crucial for the G1/S phase transition. The modulation of these proteins suggests that 3M4NP can disrupt normal cell cycle progression, potentially leading to cell growth inhibition.

Cell Cycle Regulation by this compound cluster_G1 G1 Phase cluster_Inhibition Inhibition by 3M4NP CyclinD2_CDK46 Cyclin D2 / CDK4/6 Rb pRb CyclinD2_CDK46->Rb Phosphorylates Cell_Cycle_Progression Cell Cycle Progression E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->Cell_Cycle_Progression Leads to 3M4NP This compound 3M4NP->CyclinD2_CDK46 Decreases Cyclin D2 p21_p27 p21 / p27 3M4NP->p21_p27 Increases Expression p21_p27->CyclinD2_CDK46 Cell_Cycle_Arrest Cell Cycle Arrest Proposed Apoptosis Pathway for this compound 3M4NP This compound Cellular_Stress Cellular Stress 3M4NP->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (active) Caspase9->Caspase3 Cleaves & Activates Procaspase3 Procaspase-3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Microbial Degradation of 3-Methyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-4-nitrophenol (3M4NP) is a toxic and persistent environmental pollutant, primarily arising as a major breakdown product of the organophosphorus insecticide fenitrothion.[1][2] Due to its hazardous nature, understanding its microbial degradation is crucial for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the microbial degradation of 3M4NP, focusing on the core biochemical pathways, key microorganisms, influential environmental factors, and detailed experimental protocols for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the environmental fate of xenobiotics and the enzymatic systems involved in their transformation.

Introduction to this compound and its Environmental Significance

This compound is a methylated aromatic compound characterized by its high toxicity.[1][2] It is a primary and stable metabolite of fenitrothion, an insecticide widely used in agriculture.[1][3] The persistence of 3M4NP in soil and water systems poses a significant environmental risk, necessitating research into its natural attenuation and potential for bioremediation.[1] Several bacterial strains have been isolated and characterized for their ability to utilize 3M4NP as a sole source of carbon and energy, offering a promising avenue for the detoxification of contaminated sites.[1][3]

Key Microorganisms Involved in 3M4NP Degradation

A number of bacterial species have been identified with the capability to degrade this compound. These microorganisms are typically isolated from pesticide-contaminated soils. The most extensively studied organisms include:

  • Burkholderia sp. strain SJ98: Originally classified as Ralstonia sp., this strain is capable of utilizing 3M4NP as its sole source of carbon and energy.[1][2] It has been a model organism for elucidating the genetic and biochemical pathways of 3M4NP degradation.[1][3]

  • Pseudomonas sp. strain TSN1: This strain, isolated from a crop soil, also efficiently degrades 3M4NP.[3] Genetic studies on this organism have provided valuable insights into the enzymes responsible for the initial steps of the degradation pathway.

  • Arthrobacter species: Certain strains within the genus Arthrobacter have demonstrated the ability to grow on 3M4NP, although their degradation capabilities can be less efficient compared to Burkholderia and Pseudomonas species.

Biochemical Pathways of this compound Degradation

Two primary pathways have been proposed for the microbial degradation of 3M4NP, differing in their initial catabolic steps.

The Methylhydroquinone (B43894) (MHQ) Pathway

The most well-characterized route for 3M4NP degradation proceeds through the formation of methylhydroquinone (MHQ).[1][3] This pathway involves an initial oxidative denitrification followed by reduction and subsequent ring cleavage.

The key steps are:

  • Monooxygenation: this compound is first attacked by a monooxygenase enzyme, which removes the nitro group and forms methyl-1,4-benzoquinone (MBQ).[1][3]

  • Reduction: The resulting MBQ is then reduced by a benzoquinone reductase to form methylhydroquinone (MHQ).[1][3]

  • Ring Cleavage: The aromatic ring of MHQ is subsequently opened by a dioxygenase, leading to downstream metabolites that can enter central metabolic pathways.[1]

The Catechol Pathway

An alternative, earlier proposed pathway suggested the formation of catechol as a key intermediate.[2] This would imply the removal of the methyl group prior to ring cleavage. However, more recent and detailed biochemical and genetic analyses of key degrading strains like Burkholderia sp. SJ98 have identified MHQ, not catechol, as the central intermediate.[1]

Enzymes and Genetics of 3M4NP Degradation

The degradation of 3M4NP is orchestrated by a set of specific enzymes encoded by dedicated gene clusters. In Burkholderia sp. SJ98, the enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP) catabolism are also responsible for 3M4NP degradation.[1]

Key Enzymes and Corresponding Genes:

EnzymeGene(s)Function in 3M4NP DegradationOrganism(s)
PNP 4-monooxygenase pnpA / mnpA1Catalyzes the initial monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ).[1][3]Burkholderia sp. SJ98, Pseudomonas sp. TSN1
1,4-Benzoquinone reductase pnpB / mnpA2Reduces MBQ to methylhydroquinone (MHQ).[1][3]Burkholderia sp. SJ98, Pseudomonas sp. TSN1
Hydroquinone 1,2-dioxygenase pnpCDCatalyzes the ring cleavage of MHQ.[1]Burkholderia sp. SJ98
Maleylacetate reductase pnpFInvolved in the lower pathway of MHQ catabolism.[1]Burkholderia sp. SJ98
γ-hydroxymuconic semialdehyde dehydrogenase pnpEInvolved in the lower pathway of MHQ catabolism.[1]Burkholderia sp. SJ98
Aromatic compound meta-cleaving dioxygenase mnpCInvolved in the ring cleavage of a downstream intermediate in TSN1.[3]Pseudomonas sp. TSN1
Monooxygenase mnpBDownstream of mnpC, likely involved in further metabolism.[3]Pseudomonas sp. TSN1

In Burkholderia sp. SJ98, the relevant genes are organized in the pnpABA1CDEF cluster.[1] In Pseudomonas sp. TSN1, the genes appear to be located at different loci on the genome, with mnpA1A2 and mnpCB clusters.[3]

Quantitative Data on 3M4NP Degradation

The efficiency of microbial degradation of 3M4NP is influenced by various factors, including the specific microbial strain, substrate concentration, and environmental conditions.

Enzyme Kinetics

Kinetic studies on the purified enzymes provide insights into their efficiency.

EnzymeOrganismSubstrateKm (µM)Specific Activity
PNP 4-monooxygenase (PnpA)Burkholderia sp. SJ98This compound20.3 ± 2.543.36 U/mg

One unit (U) of activity is defined as the amount of enzyme required to transform 1 µmol of 3M4NP per minute.[1]

Whole-Cell Degradation

The rate of degradation by whole microbial cells is dependent on environmental parameters. While extensive data for 3M4NP is limited, studies on analogous nitrophenols suggest optimal degradation typically occurs under the following conditions:

ParameterOptimal Range
pH 6.5 - 8.0
Temperature 25 - 35°C (Mesophilic)

Note: These are general ranges for nitrophenol-degrading bacteria; optimal conditions should be determined empirically for specific strains and applications.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 3M4NP microbial degradation.

Isolation of this compound Degrading Bacteria

Principle: This enrichment culture technique selectively isolates microorganisms from a mixed population that can utilize 3M4NP as a sole source of carbon and energy.

Materials:

  • Soil or water sample from a pesticide-contaminated site.

  • Minimal Salts Medium (MSM).

  • This compound (filter-sterilized stock solution).

  • Incubator shaker.

  • Petri dishes with MSM agar (B569324).

Protocol:

  • Enrichment: a. Prepare MSM. A typical composition (g/L) is: K₂HPO₄ (1.5), KH₂PO₄ (0.5), (NH₄)₂SO₄ (1.0), MgSO₄·7H₂O (0.2), NaCl (0.1), and trace element solution (1 ml/L). Adjust pH to 7.0. b. Dispense 100 mL of MSM into 250 mL Erlenmeyer flasks. c. Inoculate each flask with 1 g of soil or 1 mL of water sample. d. Add 3M4NP from a stock solution to a final concentration of 50-100 mg/L. e. Incubate at 30°C on a rotary shaker at 150 rpm.

  • Sub-culturing: a. After 7-10 days, or when turbidity is observed, transfer 5 mL of the culture to a fresh flask of MSM containing 3M4NP. b. Repeat this sub-culturing step at least three times to enrich for 3M4NP-degrading microorganisms.

  • Isolation: a. Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl). b. Plate 100 µL of each dilution onto MSM agar plates containing 100 mg/L 3M4NP as the sole carbon source. c. Incubate the plates at 30°C for 5-7 days. d. Select distinct colonies and re-streak them on fresh MSM-3M4NP agar plates to ensure purity.

  • Verification: a. Inoculate pure isolates into liquid MSM with 3M4NP and monitor for growth (increase in optical density at 600 nm) and disappearance of 3M4NP using HPLC.

Whole-Cell Biodegradation Assay

Principle: This assay quantifies the degradation of 3M4NP by a pure culture of a specific microorganism over time.

Materials:

  • Pure culture of the 3M4NP-degrading bacterium.

  • Minimal Salts Medium (MSM).

  • This compound.

  • Incubator shaker.

  • Spectrophotometer and HPLC system.

Protocol:

  • Inoculum Preparation: a. Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). c. Wash the cell pellet twice with sterile MSM to remove residual growth medium. d. Resuspend the cells in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Degradation Experiment: a. Prepare flasks with MSM containing a known initial concentration of 3M4NP (e.g., 100 mg/L). b. Inoculate the flasks with the prepared cell suspension to a final OD₆₀₀ of 0.1. c. Include a negative control flask with 3M4NP but no cells to account for abiotic degradation. d. Incubate the flasks at the optimal temperature and shaking speed for the strain.

  • Sampling and Analysis: a. At regular time intervals, withdraw an aliquot from each flask. b. Centrifuge the sample to pellet the cells. c. Analyze the supernatant for the remaining concentration of 3M4NP using HPLC. d. Optionally, monitor bacterial growth by measuring the OD₆₀₀ of the culture.

Enzyme Assay for PNP 4-Monooxygenase (PnpA)

Principle: This spectrophotometric assay measures the activity of the monooxygenase by monitoring the decrease in absorbance of 3M4NP and/or the cofactor NADPH over time.

Materials:

  • Purified PnpA enzyme or cell-free extract.

  • Phosphate buffer (e.g., 50 mM, pH 7.4).

  • This compound solution.

  • NADPH solution.

  • FAD solution.

  • UV-Vis spectrophotometer.

Protocol:

  • Reaction Mixture Preparation: a. In a quartz cuvette, prepare a reaction mixture containing:

    • Phosphate buffer (50 mM, pH 7.4)
    • NADPH (e.g., 0.1 mM)
    • FAD (e.g., 0.03 mM)
    • Purified PnpA enzyme (e.g., 20 µg in a 0.5 mL final volume)

  • Assay: a. Equilibrate the reaction mixture in the spectrophotometer at the desired temperature (e.g., 30°C). b. Initiate the reaction by adding a known concentration of 3M4NP (e.g., 30 µM). c. Immediately begin monitoring the decrease in absorbance at 396 nm (for 3M4NP) and 340 nm (for NADPH) over time.[1]

  • Calculation of Activity: a. Calculate the rate of substrate depletion using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for 3M4NP under the assay conditions must be determined. b. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Metabolite Identification using HPLC and GC-MS

Principle: Chromatographic techniques coupled with mass spectrometry are used to separate and identify the intermediate products of 3M4NP degradation.

Protocol:

  • Sample Preparation: a. Collect samples from a whole-cell biodegradation assay at various time points. b. To accumulate intermediates before ring cleavage, a dioxygenase inhibitor like 2,2'-dipyridyl (e.g., 1 mM) can be added to the culture.[1] c. Centrifuge the samples and collect the supernatant. d. Extract the supernatant with an organic solvent like ethyl acetate. e. Evaporate the solvent and redissolve the residue in a suitable solvent for analysis (e.g., methanol (B129727) for HPLC, or a derivatizing agent for GC-MS).

  • HPLC Analysis: a. Use a reverse-phase C18 column. b. A typical mobile phase could be a gradient of methanol and water (with 0.1% acetic acid).[1] c. Monitor the elution profile at multiple wavelengths (e.g., 254 nm for MBQ, 290 nm for MHQ, and 320 nm for 3M4NP).[1] d. Compare the retention times of the peaks in the sample to those of authentic standards of suspected intermediates (e.g., MBQ, MHQ).

  • GC-MS Analysis: a. Use a capillary column suitable for aromatic compounds (e.g., HP-5MS).[1] b. Program the oven temperature with a suitable gradient. c. Analyze the mass spectrum of each eluting peak and compare it to mass spectral libraries (e.g., NIST) and authentic standards.[1]

Visualizations

Degradation Pathway of this compound

Microbial_Degradation_of_3M4NP cluster_pathway Methylhydroquinone (MHQ) Pathway M4NP This compound MBQ Methyl-1,4-benzoquinone M4NP->MBQ pnpA / mnpA1 (Monooxygenase) MHQ Methylhydroquinone MBQ->MHQ pnpB / mnpA2 (Reductase) RingCleavage Ring Cleavage Products (e.g., 4-hydroxy-2-methyl-muconic semialdehyde) MHQ->RingCleavage pnpCD (Dioxygenase) TCA TCA Cycle Intermediates RingCleavage->TCA pnpEF, etc.

Caption: The primary microbial degradation pathway of this compound.

Experimental Workflow for Studying 3M4NP Degradation

Experimental_Workflow cluster_isolation Microbe Isolation cluster_analysis Degradation Analysis cluster_biochem Biochemical & Genetic Analysis SoilSample Contaminated Soil/Water Sample Enrichment Enrichment Culture (MSM + 3M4NP) SoilSample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation PureCulture Pure Culture of Degrader Isolation->PureCulture WholeCellAssay Whole-Cell Biodegradation Assay PureCulture->WholeCellAssay EnzymeAssay Enzyme Assays (Cell-free extracts/Purified protein) PureCulture->EnzymeAssay GeneAnalysis Genetic Analysis (PCR, Sequencing, RT-qPCR) PureCulture->GeneAnalysis HPLC HPLC Analysis (Quantify 3M4NP) WholeCellAssay->HPLC MetaboliteID Metabolite Identification (GC-MS, LC-MS) WholeCellAssay->MetaboliteID

Caption: A general experimental workflow for the study of 3M4NP biodegradation.

Logical Relationship of Key Genetic Components

Genetic_Regulation Inducer This compound (Inducer) Regulator Regulatory Protein (e.g., LysR-type) Inducer->Regulator binds to/activates Degradation Degradation of 3M4NP Inducer->Degradation is substrate for GeneCluster pnp/mnp Gene Cluster Regulator->GeneCluster induces transcription Enzymes Degradative Enzymes (PnpA, PnpB, etc.) GeneCluster->Enzymes translates to Enzymes->Degradation catalyzes

Caption: A simplified model of the regulation of 3M4NP degradation genes.

Conclusion

The microbial degradation of this compound is a vital process for the natural attenuation of this toxic environmental pollutant. Research has primarily elucidated the methylhydroquinone pathway, identifying the key bacterial strains, enzymes, and genetic determinants involved. Burkholderia sp. SJ98 and Pseudomonas sp. TSN1 serve as model organisms, sharing a common initial catabolic strategy involving a monooxygenase and a reductase. This technical guide provides a foundational understanding and practical protocols for researchers to further investigate 3M4NP biodegradation. Future research should focus on optimizing degradation under field conditions, exploring the diversity of 3M4NP-degrading microorganisms, and engineering robust biocatalysts for bioremediation applications.

References

Methodological & Application

Synthesis of 3-Methyl-4-nitrophenol from m-Cresol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 3-Methyl-4-nitrophenol, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] The synthesis is achieved via the nitration of m-cresol (B1676322). Two primary methodologies are presented: a direct nitration approach and a two-step nitrosation-oxidation process. The latter is often preferred due to higher yields and selectivity.[3] This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to the preparation, purification, and characterization of this compound.

Introduction

This compound is a valuable chemical intermediate, notably used in the synthesis of the organophosphorus insecticide Fenitrothion.[1][4] The controlled nitration of m-cresol is the most common route for its preparation. However, direct nitration of m-cresol can lead to a mixture of isomers, including 3-methyl-2-nitrophenol (B1664609) and 3-methyl-6-nitrophenol, along with oxidation byproducts, which complicates purification and reduces the yield of the desired para-isomer.[1] To overcome these challenges, alternative methods involving a two-step nitrosation-oxidation pathway or the use of a protecting group for the hydroxyl functionality have been developed to enhance the regioselectivity of the nitration.[1][5] This document outlines detailed experimental procedures for these synthetic routes.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from m-cresol based on established protocols.

ParameterDirect NitrationTwo-Step Nitrosation-Oxidation
Starting Material m-Cresolm-Cresol
Key Reagents Nitric acid, Sodium nitrite (B80452), DichloromethaneSodium nitrite, Hydrochloric acid, Nitric acid
Reaction Temperature 50°C (323 K)0-5°C (Nitrosation), 40°C (Oxidation)
Reaction Time 5 hoursVaries by step (e.g., 2 hours for oxidation)
Reported Yield Not specified in detail, but direct nitration is noted for lower yields and side reactions.[1]87-99%[6]
Melting Point 125-130 °C[6][7]128-129 °C[6]
Appearance Yellowish to beige crystalline powder.[7]Needle-like or columnar yellow crystals.[6]
Solubility Soluble in water (1.34 g/L), very soluble in ethanol (B145695), ether, chloroform, and benzene.[6][7]Soluble in water (1.34 g/L), very soluble in ethanol, ether, chloroform, and benzene.[6]

Experimental Protocols

Method 1: Direct Nitration

This protocol is based on the method described by Yin & Shi (2005) as cited in the literature.[8]

Materials:

  • m-Cresol (5 g, 46.2 mmol)

  • Sodium nitrite (5.11 g, 74 mmol)

  • Nitric acid (13 g, 208 mmol)

  • Dichloromethane (50 ml)

  • Ethanol (for crystallization)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, prepare a solution of sodium nitrite and nitric acid in dichloromethane.

  • Slowly add the nitrating solution to a solution of m-cresol.

  • Stir the reaction mixture for 5 hours at a temperature of 50°C (323 K).

  • After the reaction is complete, evaporate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization from an ethanol solution. This can be achieved by slow evaporation of the solvent at room temperature over approximately 7 days to yield crystalline this compound.[8]

Method 2: Two-Step Nitrosation-Oxidation

This protocol is a higher-yield alternative to direct nitration.[3][6]

Materials:

  • m-Cresol

  • 15% Hydrochloric acid

  • Sodium nitrite

  • Sodium hydroxide

  • 38% Nitric acid

Procedure:

Step 1: Nitrosation

  • In a reaction vessel, react m-cresol with a 15% hydrochloric acid solution, sodium nitrite, and sodium hydroxide.

  • Maintain the reaction temperature at 0 ± 3°C.

  • This reaction will yield the intermediate 4-nitroso-m-cresol.

Step 2: Oxidation

  • Isolate the 4-nitroso-m-cresol from the reaction mixture.

  • Oxidize the nitroso compound using 38% nitric acid at a temperature of 40 ± 2°C.

  • The resulting product is this compound. A reported yield for this two-step process is 87%.[6]

Alternative One-Pot Nitrosation-Oxidation: A one-step variation with a reported yield of 99% involves adding m-cresol dropwise to a solution of 20% nitric acid and 40% sodium nitrite at a temperature of -5 to 0°C. After stirring for 10 minutes, the mixture is heated to 30°C and maintained for 2 hours.[6]

Visualizations

Reaction Scheme

Reaction_Scheme Synthesis of this compound from m-Cresol m-Cresol m-Cresol This compound This compound m-Cresol->this compound Nitration Isomeric Byproducts Isomeric Byproducts m-Cresol->Isomeric Byproducts Side Reaction Nitrating Agent Nitrating Agent Nitrating Agent->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow: Two-Step Nitrosation-Oxidation

Workflow Workflow for Two-Step Synthesis start Start step1 Step 1: Nitrosation Mix m-Cresol, HCl, NaNO2, NaOH Maintain at 0 ± 3°C start->step1 intermediate 4-Nitroso-m-cresol step1->intermediate step2 Step 2: Oxidation Add 38% Nitric Acid Maintain at 40 ± 2°C intermediate->step2 product Crude this compound step2->product purification Purification Recrystallization from Ethanol product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the two-step synthesis method.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Production facilities should ensure adequate ventilation and closed equipment.[6] Store the compound in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[6]

Conclusion

The synthesis of this compound from m-cresol can be effectively achieved through multiple synthetic routes. While direct nitration offers a straightforward approach, the two-step nitrosation-oxidation method provides significantly higher yields and product purity. The choice of method will depend on the desired scale, purity requirements, and available resources. The protocols and data presented in this application note provide a solid foundation for researchers and professionals to successfully synthesize this important chemical intermediate.

References

Application Note: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-4-nitrophenol (MNP) is a primary metabolite of the organophosphorus insecticide fenitrothion (B1672510).[1][2][3][4] Its quantification in urine is a key method for monitoring exposure to the parent compound.[1][2][3][4] Given its potential genotoxicity and carcinogenicity, reliable and sensitive analytical methods are crucial for toxicological studies and risk assessment.[1][2][3][4] This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of MNP in urine samples.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated HPLC method for the analysis of this compound in urine.

Table 1: Chromatographic Performance and Validation Parameters

ParameterValueReference
Retention Time2.81 minutes[1][4]
Linearity Range10 - 50 µg/mL[1]
Correlation Coefficient (r²)>0.99[4]
Limit of Detection (LOD)0.87 µg/mL[1][2][3][4]
Limit of Quantification (LOQ)Not explicitly stated, but detectable down to 0.87 µg/mL[1][2][3][4]

Table 2: HPLC Operating Conditions

ParameterConditionReference
HPLC SystemAgilent 1200 series or equivalent[5]
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)[4][5]
Mobile PhaseAcetonitrile (B52724): Water (60:40, v/v)[1][2][4]
Flow Rate1.0 mL/min[1][2][4]
Detection Wavelength270 nm[1][2][4]
Injection Volume20 µL[1]
Column Temperature30°C[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in urine samples, from sample preparation to HPLC analysis.

1. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10, 20, 30, 40, 50 µg/mL).

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for extracting MNP from urine.[1][2][3][4]

  • Enzymatic Hydrolysis (for conjugated metabolites): For the analysis of total MNP (free and conjugated), an enzymatic hydrolysis step is required prior to extraction.[6] This step is crucial as MNP is excreted in both free and conjugated forms.

    • To 1 mL of urine sample, add a suitable buffer to adjust the pH as recommended for the chosen β-glucuronidase/sulfatase enzyme.

    • Add the enzyme solution and incubate at an optimized temperature (e.g., 37°C) for a sufficient period (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.

  • Liquid-Liquid Extraction:

    • Transfer 1 mL of the hydrolyzed (or non-hydrolyzed for free MNP analysis) urine sample to a clean glass test tube.

    • Add 1 mL of ethyl acetate (B1210297) to the tube.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

    • Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

    • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

    • Vortex briefly to ensure complete dissolution of the analyte.

    • The sample is now ready for injection into the HPLC system.

3. HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile: Water, 60:40) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve. Plot the peak area against the concentration of each standard.

  • Sample Analysis: Inject the prepared urine samples.

  • Data Processing: Determine the concentration of MNP in the urine samples by comparing the peak areas of the analyte with the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (Optional, for total MNP) urine_sample->hydrolysis Adjust pH, add enzyme lle Liquid-Liquid Extraction (with Ethyl Acetate) urine_sample->lle For free MNP analysis hydrolysis->lle Hydrolyzed sample evaporation Evaporation of Solvent lle->evaporation Collect organic layer reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Dry residue hplc_injection HPLC Injection reconstitution->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (270 nm) chromatography->detection quantification Quantification of MNP detection->quantification calibration Generate Calibration Curve calibration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound in urine.

Alternative Methodologies

While liquid-liquid extraction is a robust and widely used technique, other methods can be employed for sample preparation.

  • Solid-Phase Extraction (SPE): SPE can offer a more automated and potentially cleaner extraction compared to LLE.[7] A C18 cartridge can be used to retain MNP from the urine matrix, which is then eluted with an appropriate organic solvent.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For increased sensitivity and specificity, GC-MS can be utilized.[6] This method typically requires a derivatization step to make the analyte more volatile. The reported limit of detection for MNP using GC-MS is as low as 0.3 µg/L.[6]

Signaling Pathway (Metabolism of Fenitrothion)

Fenitrothion is metabolized in the body to this compound. The simplified metabolic pathway is illustrated below.

metabolic_pathway fenitrothion Fenitrothion metabolism Metabolism (e.g., via Cytochrome P450, Paraoxonase) fenitrothion->metabolism mnp This compound (MNP) metabolism->mnp excretion Excretion in Urine (Free and Conjugated) mnp->excretion

Caption: Simplified metabolic pathway of Fenitrothion to this compound.

References

Application Note: Quantification of 3-Methyl-4-nitrophenol in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 3-Methyl-4-nitrophenol (3M4NP) in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. Due to the polar nature of nitrophenols, direct GC analysis can result in poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, this protocol employs a derivatization step using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to convert 3M4NP into its more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) ether derivative. The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode provides high selectivity and low detection limits, making this method suitable for trace-level quantification in various research and development applications.

Introduction

This compound is a significant environmental pollutant and a primary degradation product of the organophosphorus insecticide fenitrothion. Its monitoring is crucial for environmental and toxicological studies. Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1] However, the direct analysis of polar compounds like nitrophenols can be challenging. Derivatization is a common strategy to enhance the volatility and improve the chromatographic performance of such analytes. Silylation, using reagents like MTBSTFA, is a widely used derivatization technique that replaces active hydrogen atoms with a silyl (B83357) group.[2][3] This method provides a detailed protocol for the extraction, derivatization, and GC-MS quantification of this compound in aqueous matrices.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

workflow GC-MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Aqueous Sample Collection acidification Acidify Sample (pH < 3) sample_collection->acidification extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) acidification->extraction drying Dry Organic Extract (e.g., with Na2SO4) extraction->drying concentration Concentrate Extract drying->concentration add_reagent Add MTBSTFA concentration->add_reagent reaction Incubate (e.g., 60°C for 30 min) add_reagent->reaction injection Inject Derivatized Sample reaction->injection separation GC Separation injection->separation detection MS Detection (SIM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for 3M4NP analysis.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of nitrophenols using GC-MS with derivatization. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterTypical ValueReference Compound(s)
**Linearity (R²) **≥ 0.99Nitrophenols
Limit of Detection (LOD) 0.1 - 10 µg/LNitrophenols
Limit of Quantification (LOQ) 0.5 - 30 µg/LNitrophenols
Accuracy (Recovery) 85 - 115%Nitrophenols
Precision (RSD) < 15%Nitrophenols

Detailed Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • GC vials with inserts

Sample Preparation: Liquid-Liquid Extraction
  • Collect 100 mL of the aqueous sample in a glass container.

  • Acidify the sample to a pH of less than 3 by adding concentrated HCl dropwise. This ensures that the 3M4NP is in its protonated form, which is more readily extracted into an organic solvent.

  • Transfer the acidified sample to a 250 mL separatory funnel.

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) into a clean flask.

  • Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM.

  • Combine the three organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization Protocol
  • Transfer 100 µL of the concentrated extract into a GC vial with an insert.

  • Add 100 µL of MTBSTFA to the vial.[2]

  • Seal the vial tightly.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis Protocol

Instrumentation: A gas chromatograph equipped with a mass selective detector.

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for this compound-TBDMS derivative (Molecular Weight = 267.38 g/mol ):

    • Quantification Ion: m/z 210 (M-57, loss of tert-butyl group)[2][4]

    • Qualifier Ions: m/z 267 (Molecular ion), m/z 180

Calibration and Quantification
  • Prepare a series of calibration standards of this compound in a clean solvent (e.g., dichloromethane) at concentrations ranging from 1 µg/L to 100 µg/L.

  • Derivatize 100 µL of each calibration standard using the same procedure as the samples.

  • Analyze the derivatized standards by GC-MS under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the quantification ion (m/z 210) against the concentration of the standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the derivatization reaction of this compound with MTBSTFA.

derivatization Derivatization of this compound with MTBSTFA reactant1 This compound reactant2 + MTBSTFA product This compound-TBDMS reactant1->product + MTBSTFA reactant2->product Heat (60°C) byproduct + Byproducts

Figure 2: 3M4NP derivatization reaction.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in aqueous samples. The sample preparation involving liquid-liquid extraction followed by derivatization with MTBSTFA is effective in isolating the analyte and preparing it for GC-MS analysis. The use of Selected Ion Monitoring enhances the selectivity and allows for low detection limits. This method is well-suited for applications in environmental monitoring, toxicology, and drug metabolism studies where accurate quantification of trace levels of this compound is required. Method validation should be performed in the specific sample matrix of interest to ensure accuracy and precision.

References

Application Notes & Protocols: 3-Methyl-4-nitrophenol as a Key Intermediate in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitrophenol (3M4NP), also known as 4-Nitro-m-cresol, is a critical intermediate in the synthesis of various organophosphorus pesticides.[1] Its chemical structure allows for the introduction of a substituted phenyl ring into the final pesticide molecule, which is essential for its biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the widely used insecticide, Fenitrothion.[2][3][4]

This compound is a stable solid and is primarily used as a raw material for pesticide synthesis, often within closed systems to minimize exposure.[5] It is recognized as an environmental transformation product of Fenitrothion, meaning the pesticide can degrade back into this intermediate in the environment.[4][6] Understanding the synthesis from and degradation to 3M4NP is crucial for both manufacturing and environmental monitoring.[3][6]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₇NO₃[4]
Molecular Weight 153.14 g/mol [1]
Appearance Solid[5]
CAS Number 2581-34-2[5]
IUPAC Name This compound[4]
Synonyms 4-Nitro-m-cresol, p-Nitro-m-cresol[4]
Crystal System Monoclinic[1]

Synthesis of this compound

The synthesis of this compound is a key preliminary step. A common method involves the nitration of m-cresol (B1676322).[1][7]

Synthesis Pathway

The synthesis proceeds via the direct nitration of m-cresol using a mixture of nitric acid and another acid, such as sulfuric acid, in a suitable solvent.[7][8]

G mcresol m-Cresol product This compound mcresol->product Nitration reagents NaNO₂ / HNO₃ Dichloromethane G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Phosphorylation MNP This compound Salt Sodium 3-methyl-4-nitrophenolate MNP->Salt Deprotonation NaOH NaOH (aq) DMPTC O,O-dimethylthiophosphoryl chloride Salt->DMPTC Reaction Fenitrothion Fenitrothion (O,O-dimethyl-O-(3-methyl-4-nitrophenyl) thiophosphate) DMPTC->Fenitrothion Nucleophilic Substitution G Sample Sample Collection (e.g., Water, Urine) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Derivatization Derivatization (optional) (e.g., with BSTFA for GC/MS) Extraction->Derivatization Analysis Instrumental Analysis (HPLC or GC/MS) Derivatization->Analysis Quant Quantification Analysis->Quant

References

Application Notes and Protocols for 3-Methyl-4-nitrophenol Biodegradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methyl-4-nitrophenol (3M4NP) is a primary and toxic breakdown product of the organophosphorus insecticide fenitrothion.[1][2][3] Its persistence in the environment poses a significant risk, necessitating research into its biodegradation. This document provides detailed protocols for studying the microbial degradation of 3M4NP, including the isolation of degrading microorganisms, biodegradation assays, and analysis of metabolic pathways.

Section 1: Isolation and Culturing of this compound Degrading Microorganisms

Several bacterial genera have been identified with the capability to degrade 3M4NP, including Arthrobacter, Pseudomonas, Burkholderia, and Ralstonia.[1][2][4][5][6] These microorganisms can utilize 3M4NP as a sole source of carbon and energy.[1][4]

Protocol 1: Enrichment and Isolation of 3M4NP-Degrading Bacteria

This protocol describes the enrichment and isolation of bacteria capable of degrading 3M4NP from contaminated soil.

Materials:

  • Pesticide-contaminated soil sample

  • Minimal Salt Medium (MSM)

  • This compound (3M4NP) stock solution (1 g/L in ethanol)

  • Petri dishes

  • Shaker incubator

  • Autoclave

Procedure:

  • Enrichment Culture:

    • Prepare Minimal Salt Medium (MSM). A common formulation consists of (g/L): K2HPO4 (1.5), KH2PO4 (0.5), (NH4)2SO4 (1.0), MgSO4·7H2O (0.2), NaCl (0.1), FeSO4·7H2O (0.01), and CaCl2·2H2O (0.02). Adjust the final pH to 7.0.

    • Add 1 g of soil to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.

    • Supplement the medium with 3M4NP as the sole carbon source to a final concentration of 50-100 mg/L.

    • Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7-10 days.

  • Subculturing:

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing 3M4NP.

    • Repeat this subculturing step at least three times to enrich for 3M4NP-degrading microorganisms.

  • Isolation:

    • Prepare MSM agar (B569324) plates containing 100 mg/L 3M4NP.

    • Serially dilute the final enrichment culture and spread 100 µL of each dilution onto the MSM agar plates.

    • Incubate the plates at 30°C for 5-7 days.

    • Select distinct colonies and re-streak them on fresh MSM agar plates with 3M4NP to obtain pure cultures.

  • Verification:

    • Inoculate the pure isolates into liquid MSM with 3M4NP as the sole carbon source.

    • Monitor the degradation of 3M4NP over time using HPLC or a spectrophotometer.

Section 2: Biodegradation Assays

Protocol 2: Quantification of 3M4NP Biodegradation in Liquid Culture

This protocol details the procedure for monitoring the rate of 3M4NP degradation by a pure microbial culture.

Materials:

  • Pure culture of 3M4NP-degrading bacterium

  • Minimal Salt Medium (MSM)

  • 3M4NP stock solution

  • Shaker incubator

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) or MSM with an alternative carbon source (e.g., succinate) to the late exponential phase.

    • Harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile MSM to remove any residual medium components.

    • Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Biodegradation Experiment:

    • In 250 mL Erlenmeyer flasks, add 100 mL of MSM.

    • Spike the medium with 3M4NP to the desired initial concentration (e.g., 100 mg/L).

    • Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v).

    • Include a non-inoculated control flask to monitor for abiotic degradation.

    • Incubate the flasks on a rotary shaker at 150 rpm and 30°C.

  • Sampling and Analysis:

    • Withdraw samples (e.g., 1 mL) at regular time intervals.

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for the remaining 3M4NP concentration.

      • Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum wavelength for 3M4NP (around 396-400 nm).

      • HPLC Analysis: A more specific method. An example of HPLC conditions is:

        • Column: C18 reverse-phase column.

        • Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% acetic acid).[5][6]

        • Flow Rate: 1.0 mL/min.[5][6][7]

        • Detection: UV detector at a wavelength specific to 3M4NP (e.g., 320 nm).[5][6]

Data Presentation: Quantitative Biodegradation Data

The following table summarizes typical biodegradation parameters for different bacterial strains.

Bacterial StrainInitial 3M4NP Conc. (mg/L)Degradation Time (h)Optimal pHOptimal Temp (°C)Reference
Ralstonia sp. SJ98100~247.030[1]
Pseudomonas sp. TSN150~127.030[4]
Arthrobacter sp.10048-727.030[2]
Burkholderia sp. SJ98100~187.030[5][6]

Section 3: Analysis of Metabolic Pathways

The biodegradation of 3M4NP can proceed through different metabolic pathways. Two main pathways have been proposed, one involving the formation of catechol and another proceeding via methylhydroquinone (B43894) (MHQ).[1][5][6]

Protocol 3: Identification of Metabolic Intermediates using GC-MS

This protocol outlines the steps to identify intermediate metabolites produced during 3M4NP degradation.

Materials:

  • Cell culture from a biodegradation experiment (Protocol 2)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Sample Preparation:

    • Collect a larger volume of culture supernatant (e.g., 50 mL) at a time point where significant degradation has occurred but is not yet complete.

    • Acidify the supernatant to pH 2-3 with HCl.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeating three times.

    • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to concentrate the metabolites.

  • GC-MS Analysis:

    • Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol).

    • Inject the sample into the GC-MS system.

    • Typical GC-MS conditions may involve a capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of aromatic compounds.

    • Identify the metabolites by comparing their mass spectra with known standards and library databases. Intermediates such as methylhydroquinone (MHQ) and 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ) have been identified using this method.[4][5][6]

Protocol 4: Enzyme Assays

Enzyme assays are crucial for confirming the activity of specific enzymes in the degradation pathway.

Materials:

  • Cell-free extract from induced bacterial cells

  • Substrates (3M4NP, potential intermediates)

  • Cofactors (e.g., NADH, NADPH)

  • Buffer solutions

  • Spectrophotometer

Procedure (Example: Monooxygenase Activity):

  • Preparation of Cell-Free Extract:

    • Grow the bacterial strain in the presence of 3M4NP to induce the expression of degradative enzymes.

    • Harvest and wash the cells as described in Protocol 2.

    • Resuspend the cells in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) and lyse them by sonication or French press.

    • Centrifuge the lysate at high speed to obtain a cell-free extract (supernatant).

  • Enzyme Assay:

    • In a quartz cuvette, prepare a reaction mixture containing the cell-free extract, buffer, and NADPH.

    • Initiate the reaction by adding 3M4NP.

    • Monitor the decrease in absorbance at 340 nm (for NADPH oxidation) and/or the decrease in absorbance at the peak wavelength for 3M4NP.[5][6]

    • Calculate the enzyme activity based on the rate of substrate degradation or cofactor consumption.

Data Presentation: Enzyme Kinetic Data

The kinetic parameters of key enzymes provide insights into their efficiency.

EnzymeStrainSubstrateK_m (µM)V_max (U/mg protein)Reference
PNP 4-monooxygenase (PnpA)Burkholderia sp. SJ983M4NP20.3 ± 2.543.36[5][6]

Mandatory Visualization

Biodegradation_Workflow Soil Contaminated Soil Sample Enrichment Enrichment Culture (MSM + 3M4NP) Soil->Enrichment Inoculation Isolation Isolation on Agar Plates Enrichment->Isolation Serial Dilution & Plating PureCulture Pure Culture of Degrading Bacterium Isolation->PureCulture Selection BiodegAssay Biodegradation Assay (Liquid Culture) PureCulture->BiodegAssay Inoculation EnzymeAssay Enzyme Assays PureCulture->EnzymeAssay Cell-free extract Analysis Analysis of Degradation (HPLC/Spectrophotometry) BiodegAssay->Analysis Sampling MetaboliteID Metabolite Identification (GC-MS) BiodegAssay->MetaboliteID Sampling Pathway Pathway Elucidation Analysis->Pathway MetaboliteID->Pathway EnzymeAssay->Pathway

Caption: Experimental workflow for 3M4NP biodegradation studies.

MHQ_Pathway M3NP This compound MBQ Methyl-p-benzoquinone M3NP->MBQ PnpA (Monooxygenase) -NO2 MHQ Methylhydroquinone MBQ->MHQ PnpB (Reductase) HMBQ 2-Hydroxy-5-methyl-1,4-benzoquinone MHQ->HMBQ mnpC (Monooxygenase) RingCleavage Ring Cleavage HMBQ->RingCleavage mnpB (Dioxygenase) TCA TCA Cycle Intermediates RingCleavage->TCA Further Degradation

Caption: Proposed metabolic pathway for 3M4NP degradation via MHQ.

Section 4: Concluding Remarks

The protocols and data presented here provide a comprehensive framework for researchers investigating the biodegradation of this compound. The methodologies for isolating potent microbial strains, quantifying degradation kinetics, and elucidating metabolic pathways are fundamental to developing effective bioremediation strategies for this environmental contaminant. The variability in degradation pathways among different bacterial species highlights the importance of detailed biochemical and genetic characterization in this field.

References

Application Notes and Protocols for Liquid-Liquid Extraction of 3-Methyl-4-nitrophenol from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the liquid-liquid extraction (LLE) of 3-Methyl-4-nitrophenol (3M4NP) from various environmental matrices. The methodologies outlined are intended to ensure reliable and reproducible quantification of this compound for environmental monitoring and research purposes.

Introduction

This compound (3M4NP) is a significant environmental contaminant, primarily known as a major metabolite of the organophosphorus insecticide fenitrothion.[1][2] Its presence in environmental samples such as water and soil can indicate pesticide contamination and poses potential risks to ecosystems and human health due to its toxic properties.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its levels in the environment. Liquid-liquid extraction (LLE) is a robust and widely used technique for the pre-concentration and isolation of 3M4NP from complex environmental matrices prior to chromatographic analysis.[1][2]

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For 3M4NP, which is a moderately polar compound, LLE allows for its efficient transfer from an aqueous environmental sample to an organic solvent, thereby concentrating the analyte and removing interfering substances. The choice of solvent and pH of the aqueous phase are critical parameters that influence the extraction efficiency.

Experimental Protocols

The following protocols provide detailed procedures for the liquid-liquid extraction of 3M4NP from river water, wastewater, and soil samples.

Materials and Reagents
Protocol for River Water Samples

This protocol is designed for the extraction of 3M4NP from relatively clean water matrices.

  • Sample Collection and Preparation:

    • Collect 500 mL of river water in a clean glass bottle.

    • Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the filtered water sample to approximately 2-3 with 1 M HCl. Acidification ensures that the phenolic hydroxyl group of 3M4NP is protonated, increasing its solubility in the organic solvent.

  • Liquid-Liquid Extraction:

    • Transfer the acidified water sample to a 1 L separatory funnel.

    • Add 50 mL of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower aqueous layer back into the original container.

    • Collect the upper organic layer (ethyl acetate) in a clean flask.

    • Repeat the extraction of the aqueous phase two more times with fresh 50 mL portions of ethyl acetate.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to near dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol or the mobile phase to be used for analysis.

  • Analysis:

    • Analyze the reconstituted sample using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).

Protocol for Wastewater Samples

This protocol is adapted for more complex aqueous matrices like industrial or municipal wastewater, which may contain higher levels of interfering compounds.

  • Sample Collection and Preparation:

    • Collect 250 mL of wastewater.

    • Filter the sample through a 0.45 µm filter.

    • Adjust the pH to 2-3 with 1 M HCl.

  • Liquid-Liquid Extraction:

    • Transfer the prepared sample to a 500 mL separatory funnel.

    • Add 50 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate. This solvent mixture can enhance the extraction efficiency for a broader range of polarities of potential co-contaminants.

    • Shake vigorously for 3 minutes, with frequent venting.

    • Allow the phases to separate. If an emulsion forms, it can be broken by gentle swirling, addition of a small amount of saturated NaCl solution, or centrifugation.

    • Collect the lower organic layer.

    • Repeat the extraction twice more with 50 mL portions of the solvent mixture.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract with anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or nitrogen stream.

    • Reconstitute in 1 mL of the analytical mobile phase.

  • Analysis:

    • Analyze the final extract by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Soil and Sediment Samples

This protocol describes the extraction of 3M4NP from solid environmental matrices.

  • Sample Collection and Preparation:

    • Collect approximately 100 g of soil or sediment.

    • Air-dry the sample in the dark to a constant weight and sieve through a 2 mm mesh to remove large debris.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Ultrasound-Assisted Liquid-Liquid Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of ethyl acetate and methanol to the soil sample in the centrifuge tube.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes.[3] Ultrasound assists in the disruption of soil aggregates and enhances the mass transfer of the analyte into the solvent.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

    • Carefully decant the supernatant (organic extract) into a collection flask.

    • Repeat the extraction process twice more with fresh portions of the solvent mixture.

    • Combine all the extracts.

  • Concentration and Clean-up:

    • Evaporate the combined organic extract to a volume of approximately 2-3 mL.

    • The concentrated extract may require a clean-up step to remove co-extracted interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge.

  • Final Preparation and Analysis:

    • After the optional clean-up step, evaporate the solvent to dryness.

    • Reconstitute the residue in 1 mL of methanol or mobile phase.

    • Analyze by HPLC or GC-MS.

Quantitative Data Summary

The following tables summarize the performance data for the liquid-liquid extraction of this compound from various environmental samples.

Parameter River Water Wastewater Soil/Sediment Reference
Extraction Solvent Ethyl AcetateDichloromethane:Ethyl Acetate (1:1)Ethyl Acetate:Methanol (1:1)[1]
Recovery 92 ± 5%85 ± 7%88 ± 6%Estimated based on similar compounds
Linearity (R²) > 0.995> 0.99> 0.99Typical performance
Limit of Detection (LOD) 0.1 µg/L0.5 µg/L1 µg/kg[1][4]
Limit of Quantification (LOQ) 0.3 µg/L1.5 µg/L3 µg/kg[1][4]

Table 1: Performance data for the LLE of this compound.

Note: The data for river water, wastewater, and soil/sediment are based on typical performance for similar phenolic compounds and may vary depending on the specific matrix and analytical instrumentation. A study on the determination of this compound in urine reported a detection limit of 0.87 µg/mL.[1] Another study on nitrophenols in water reported limits of detection ranging from 0.1 to 2.6 μg L⁻¹.[5]

Experimental Workflow and Diagrams

The general workflow for the liquid-liquid extraction of this compound from environmental samples is depicted below.

LLE_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Liquid-Liquid Extraction cluster_post_extraction 3. Post-Extraction Processing cluster_analysis 4. Analysis SampleCollection Sample Collection (Water/Soil) Filtration Filtration (for water samples) SampleCollection->Filtration pH_Adjustment pH Adjustment (Acidification) Filtration->pH_Adjustment AddSolvent Addition of Organic Solvent pH_Adjustment->AddSolvent Shaking Vigorous Shaking/ Ultrasonication AddSolvent->Shaking PhaseSeparation Phase Separation Shaking->PhaseSeparation CollectOrganic Collect Organic Phase PhaseSeparation->CollectOrganic RepeatExtraction Repeat Extraction (2x) CollectOrganic->RepeatExtraction Drying Drying with Na2SO4 CollectOrganic->Drying RepeatExtraction->AddSolvent Concentration Solvent Evaporation Drying->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis HPLC or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for LLE of this compound.

Conclusion

The provided protocols for liquid-liquid extraction offer a reliable foundation for the determination of this compound in diverse environmental samples. The choice of solvent and the use of techniques such as ultrasonication can be adapted to optimize extraction efficiency based on the specific sample matrix. Adherence to these standardized methods will facilitate accurate and comparable monitoring of this environmental contaminant.

References

Application of 3-Methyl-4-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitrophenol is a key intermediate in the synthesis of a variety of dyes, particularly azo and disperse dyes.[1] Its chemical structure, featuring a phenolic hydroxyl group and a nitro group on a cresol (B1669610) backbone, makes it a valuable coupling component in azo dye synthesis. The hydroxyl group activates the aromatic ring for electrophilic substitution by a diazonium salt, while the methyl and nitro groups can modulate the color and fastness properties of the resulting dye. This document provides detailed application notes and experimental protocols for the use of this compound in dye manufacturing, aimed at researchers, scientists, and professionals in drug development who may utilize these dyes as biological stains, markers, or therapeutic agents.

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of synthetic organic colorants.[2] Disperse dyes, which are non-ionic and have low water solubility, are primarily used for dyeing hydrophobic fibers like polyester.[2] The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as this compound.[3]

Application in Azo Dye Synthesis

This compound serves as a coupling component in the synthesis of azo dyes. The general reaction involves the electrophilic attack of a diazonium ion on the activated aromatic ring of this compound, typically at the position ortho to the hydroxyl group, which is sterically unhindered.

General Reaction Scheme:

Step 1: Diazotization of a Primary Aromatic Amine

A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Step 2: Azo Coupling with this compound

The freshly prepared diazonium salt solution is then added to an alkaline solution of this compound, also at low temperatures, to facilitate the coupling reaction and formation of the azo dye.

Quantitative Data Summary

The following table summarizes the expected products and their properties when various diazonium salts are coupled with this compound. The data is based on typical outcomes for analogous azo coupling reactions.

Diazo Component (Aromatic Amine)Coupling ComponentExpected Azo Dye ProductMolecular FormulaPredicted Yield (%)Predicted λmax (nm)Predicted Color
AnilineThis compound2-((4-hydroxyphenyl)azo)-5-methyl-4-nitrophenolC₁₃H₁₁N₃O₄~80-90~400-420Yellow to Orange
4-Nitroaniline (B120555)This compound2-((4-nitrophenyl)azo)-5-methyl-4-nitrophenolC₁₃H₁₀N₄O₆~85-95~480-500Orange to Red
2-Chloro-4-nitroanilineThis compound2-((2-chloro-4-nitrophenyl)azo)-5-methyl-4-nitrophenolC₁₃H₉ClN₄O₆~85-95~500-520Red
4-Amino-N,N-dimethylanilineThis compound2-((4-(dimethylamino)phenyl)azo)-5-methyl-4-nitrophenolC₁₅H₁₆N₄O₃~75-85~530-550Red to Violet

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures, and use them immediately after preparation.[4]

Protocol 1: Diazotization of an Aromatic Amine (e.g., 4-Nitroaniline)

Materials:

  • 4-Nitroaniline (0.01 mol, 1.38 g)

  • Concentrated Hydrochloric Acid (HCl) (2.5 mL)

  • Distilled Water

  • Sodium Nitrite (NaNO₂) (0.011 mol, 0.76 g)

  • Ice

Procedure:

  • In a 100 mL beaker, suspend 0.01 mol of 4-nitroaniline in a mixture of 2.5 mL of concentrated HCl and 10 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.011 mol of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0-5 °C.

  • Continue stirring for an additional 15-20 minutes at the same temperature to ensure complete diazotization. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.[4]

Protocol 2: Azo Coupling with this compound

Materials:

  • This compound (0.01 mol, 1.53 g)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution (20 mL)

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 0.01 mol of this compound in 20 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of this compound with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.[4]

Protocol 3: Isolation and Purification of the Azo Dye

Materials:

  • Reaction mixture from Protocol 2

  • Büchner funnel and filter paper

  • Cold distilled water

  • Suitable recrystallization solvent (e.g., ethanol (B145695), ethanol-water mixture)

  • Desiccator or vacuum oven

Procedure:

  • Filter the precipitated azo dye using a Büchner funnel.

  • Wash the crude product thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure product.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Determine the yield, melting point, and characterize the synthesized dye using spectroscopic methods (e.g., UV-Vis, FT-IR, NMR).[4]

Visualization of Workflow and Reaction Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound as the coupling component.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A Aromatic Amine + HCl + H2O B Cool to 0-5 °C A->B D Add NaNO2 dropwise at 0-5 °C B->D C NaNO2 Solution C->D E Diazonium Salt Solution D->E H Add Diazonium Salt Solution E->H F This compound + NaOH Solution G Cool to 0-5 °C F->G G->H I Azo Dye Precipitate H->I J Filtration I->J K Washing with Cold Water J->K L Recrystallization K->L M Drying L->M N Characterization M->N

Caption: General workflow for azo dye synthesis.

Azo Coupling Reaction Mechanism

The diagram below shows the electrophilic aromatic substitution mechanism of the azo coupling reaction between a diazonium salt and this compound.

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product diazonium Ar-N≡N⁺ sigma_complex Sigma Complex (Wheland Intermediate) diazonium->sigma_complex Electrophilic Attack phenol This compound (in alkaline solution) phenol->sigma_complex azo_dye Azo Dye sigma_complex->azo_dye Proton Loss

Caption: Azo coupling reaction mechanism.

References

Application of 3-Methyl-4-nitrophenol in the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-4-nitrophenol, a versatile chemical intermediate, has garnered significant interest in pharmaceutical research due to its utility as a precursor in the synthesis of biologically active molecules. This compound serves as a critical building block for the development of novel therapeutic agents, particularly in the field of antimalarial drug discovery. Its aromatic structure, featuring hydroxyl, methyl, and nitro functional groups, allows for diverse chemical modifications, making it an ideal starting material for the synthesis of complex pharmaceutical compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of phosphorothioamidate analogues, which have demonstrated promising antimalarial activity.

Application in Antimalarial Drug Synthesis

Recent studies have highlighted the role of this compound in the preparation of phosphorothioamidate analogues that exhibit potent antimalarial properties. These compounds are designed based on the structure of herbicidal agents like amiprophos (B1216738) methyl and have been shown to be effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The synthesis leverages the phenolic hydroxyl group of this compound to introduce the core scaffold into the final drug molecule.

One of the most promising compounds synthesized from this compound is O-ethyl-O-(3-methyl-4-nitrophenyl)-N-cyclopentyl phosphorothioamidate . This compound has been identified as a potent antimalarial agent, demonstrating higher efficacy than the lead compounds in preclinical studies.[1]

Experimental Protocols

The following section details the experimental procedures for the synthesis of antimalarial phosphorothioamidate analogues using this compound as a key starting material.

Protocol 1: Synthesis of O-Aryl Phosphorodichloridothioate Intermediate

This protocol describes the synthesis of the key intermediate, O-(3-methyl-4-nitrophenyl) phosphorodichloridothioate, which is a precursor to the final active compounds.

Materials and Reagents:

Procedure:

  • A solution of this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Thiophosphoryl chloride (1.2 eq.) is added dropwise to the cooled solution with constant stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure to yield the crude O-(3-methyl-4-nitrophenyl) phosphorodichloridothioate. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of O-Aryl-N-Alkyl Phosphorothioamidate Analogues

This protocol outlines the final step in the synthesis of the target antimalarial compounds.

Materials and Reagents:

  • O-(3-methyl-4-nitrophenyl) phosphorodichloridothioate (from Protocol 1)

  • Primary or secondary amine (e.g., cyclopentylamine) (2.2 eq.)

  • Triethylamine (2.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • The crude O-(3-methyl-4-nitrophenyl) phosphorodichloridothioate (1.0 eq.) is dissolved in anhydrous dichloromethane under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of the desired amine (e.g., cyclopentylamine, 2.2 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure O-aryl-N-alkyl phosphorothioamidate.

Quantitative Data

The following table summarizes the typical yields for the synthesis of a representative antimalarial compound, O-ethyl-O-(3-methyl-4-nitrophenyl)-N-cyclopentyl phosphorothioamidate.

StepReactantsProductYield (%)Purity (%)
1. Intermediate SynthesisThis compound, Thiophosphoryl chlorideO-(3-methyl-4-nitrophenyl) phosphorodichloridothioate85-95>90 (crude)
2. Final Product SynthesisO-(3-methyl-4-nitrophenyl) phosphorodichloridothioate, CyclopentylamineO-ethyl-O-(3-methyl-4-nitrophenyl)-N-cyclopentyl phosphorothioamidate60-75>98

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of O-aryl-N-alkyl phosphorothioamidates from this compound.

Synthesis_Workflow cluster_reagents1 cluster_reagents2 A This compound B PSCl₃, TEA DCM, 0°C to rt C O-(3-methyl-4-nitrophenyl) phosphorodichloridothioate A->C Step 1 D Amine (e.g., Cyclopentylamine) TEA, DCM, 0°C to rt E O-Aryl-N-Alkyl Phosphorothioamidate C->E Step 2

Caption: Synthetic pathway for phosphorothioamidate analogues.

Logical Relationship of Components

This diagram shows the relationship between the starting material, intermediate, and the final pharmaceutical product.

Logical_Relationship Start Starting Material (this compound) Inter Key Intermediate (O-Aryl Phosphorodichloridothioate) Start->Inter Phosphorylation Final Final Pharmaceutical Product (Antimalarial Agent) Inter->Final Amination

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3-Methyl-4-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Methyl-4-nitrophenol, a key intermediate in the production of organophosphorus pesticides[1][2]. Our goal is to help you optimize your experimental protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound low when using direct nitration of m-cresol (B1676322)?

A1: Low yields during direct nitration of m-cresol are typically due to a lack of regioselectivity. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both activating and ortho-, para-directing for electrophilic substitution[3][4]. This results in the formation of a mixture of isomers, including the desired this compound (para-nitration) as well as 3-methyl-2-nitrophenol (B1664609) and 3-methyl-6-nitrophenol (ortho-nitration), which reduces the isolated yield of the target compound[1][5].

Q2: How can I prevent the formation of ortho-isomers (3-Methyl-2-nitrophenol and 3-Methyl-6-nitrophenol)?

A2: To achieve high regioselectivity and prevent the formation of unwanted isomers, it is highly recommended to avoid direct nitration. The industrially preferred method is a two-step nitrosation-oxidation process[6][7]. In this method, m-cresol is first reacted with a nitrosating agent (e.g., sodium nitrite (B80452) in an acidic medium) to selectively form 3-methyl-4-nitrosophenol. This intermediate is then oxidized to yield this compound with high purity and yields that can exceed 90%[8]. Another effective strategy is to protect the hydroxyl group as an ester (e.g., acetate (B1210297) or phosphate) before nitration, which sterically hinders the ortho positions and favors para-substitution[1].

Q3: I am observing significant amounts of dark, tarry byproducts. What is the cause and how can I minimize them?

A3: The formation of dark, tarry substances is a common issue resulting from the oxidation of the phenol (B47542) ring by nitric acid[9][10]. Phenols are highly susceptible to oxidation, and this side reaction is accelerated by high temperatures and concentrated acids. To minimize tar formation, strictly control the reaction temperature, ideally between 0°C and 5°C, especially during the addition of reagents[6]. Using more dilute nitric acid solutions and ensuring vigorous, efficient stirring can also help to dissipate heat and reduce the occurrence of these unwanted side reactions[10][11].

Q4: What is the most effective method for purifying the final this compound product?

A4: The product is a yellow crystalline solid that is very soluble in many organic solvents but has low solubility in cold water[8][12]. The primary purification method is recrystallization. Toluene is reported as an effective solvent for industrial-scale purification, where the crude product is dissolved at an elevated temperature and then crystallized by cooling[7]. For lab-scale synthesis, growing crystals from an ethanol (B145695) solution by slow evaporation has also been successful[13]. If isomeric impurities are present due to a non-selective synthesis method, column chromatography is required for separation[3].

Comparison of Synthesis Methodologies

The selection of a synthetic route has a critical impact on the final yield and purity of this compound. The following table summarizes the quantitative outcomes of common methods.

Synthesis MethodKey ReagentsReaction ConditionsReported YieldKey Advantages/Disadvantages
One-Step Nitration m-Cresol, 20% Nitric Acid, 40% Sodium NitriteDropwise addition at 0-5°C, then heated to 30°C for 2 hours.Up to 99%[8]High yield in a single step, but requires precise control to avoid side reactions.
Nitrosation-Oxidation m-Cresol, 15% HCl, Sodium Nitrite, 38% Nitric AcidNitrosation at 0±3°C, followed by oxidation at 40±2°C.87%[8]Excellent regioselectivity, avoids isomer formation, reliable for industrial scale[7].
Protection-Nitration m-Cresol (as Tricresyl Phosphate), Nitric Acid, Sulfuric AcidNitration of the phosphate (B84403) ester, followed by acidic hydrolysis.82-85%[1]High selectivity for the para-product by protecting the hydroxyl group.
Direct Nitration m-Cresol, Nitric Acid, Sulfuric AcidVaries, but generally low temperatures are used.40-60% (para-selectivity)[1][14]Simple reagents, but produces significant isomeric byproducts, leading to low yields and difficult purification[5].

Recommended Experimental Protocol: Nitrosation-Oxidation Method

This two-step protocol is recommended for achieving a high yield of this compound with minimal isomeric impurities.

Materials:

  • m-Cresol

  • 15% Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • 38% Nitric Acid (HNO₃)

  • Ice bath

  • Reaction vessel with stirring mechanism

Procedure:

Step 1: Synthesis of 3-Methyl-4-nitrosophenol

  • In a reaction vessel equipped with a stirrer and placed in an ice-salt bath, prepare a solution of m-cresol, 15% HCl, and sodium hydroxide.

  • Cool the mixture to a temperature of 0±3°C with constant, vigorous stirring.

  • Slowly add a solution of sodium nitrite dropwise, ensuring the temperature does not rise above 3°C. The formation of the nitroso compound will be observed.

  • Continue stirring for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion.

Step 2: Oxidation to this compound

  • To the reaction mixture containing the 3-methyl-4-nitrosophenol, slowly add 38% nitric acid.

  • Carefully and gradually raise the temperature of the mixture to 40±2°C. This will initiate the oxidation of the nitroso group to a nitro group. Control the heating to manage the exothermic reaction and gas evolution (NOx).

  • Maintain the reaction at 40±2°C for approximately 2 hours, or until the reaction is complete (monitored by TLC or other appropriate methods).

  • Cool the reaction mixture to 25°C. The yellow crystalline product, this compound, will precipitate.

  • Isolate the crude product by filtration. Wash the crystals with cold water to remove residual acids.

  • Purify the product by recrystallization from a suitable solvent, such as toluene[7].

Visual Guides

Synthesis_Pathways cluster_0 Direct Nitration (Low Selectivity) cluster_1 Nitrosation-Oxidation (High Selectivity) mcresol_d m-Cresol direct_nitration Direct Nitration (HNO3, H2SO4) mcresol_d->direct_nitration product_d This compound direct_nitration->product_d isomers Isomeric Byproducts (2-nitro, 6-nitro) direct_nitration->isomers tar Oxidation/Tar direct_nitration->tar mcresol_n m-Cresol nitrosation Nitrosation (NaNO2, H+) mcresol_n->nitrosation nitroso_intermediate 3-Methyl-4-nitrosophenol nitrosation->nitroso_intermediate oxidation Oxidation (HNO3) nitroso_intermediate->oxidation product_n This compound oxidation->product_n

Troubleshooting_Workflow start Experiment Complete: Evaluate Yield & Purity check_yield Is Yield Low? start->check_yield analyze_impurities Analyze Crude Product (TLC, NMR, GC-MS) check_yield->analyze_impurities Yes end_ok Process Optimized check_yield->end_ok No isomers_present Isomers Detected? analyze_impurities->isomers_present tar_present Significant Tar/Oxidation? isomers_present->tar_present No solution_isomers Action: Switch to Nitrosation-Oxidation or Protection Group Strategy isomers_present->solution_isomers Yes solution_tar Action: - Strictly control temperature (0-5°C) - Use dilute acids - Ensure efficient stirring tar_present->solution_tar Yes end_review Review Protocol and Re-run tar_present->end_review No solution_isomers->end_review solution_tar->end_review

References

troubleshooting byproduct formation in nitration of m-cresol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of m-Cresol (B1676322)

Welcome to the technical support center for the nitration of m-cresol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts expected from the direct nitration of m-cresol?

A1: The direct nitration of m-cresol typically yields a mixture of mononitrated isomers: 3-methyl-2-nitrophenol (B1664609), 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[1] However, the reaction is often non-selective and can lead to several undesirable byproducts, including:

  • Dinitro and Trinitro Compounds: Over-nitration can lead to the formation of dinitro- and trinitro-m-cresol isomers, such as 4,6-dinitro-3-methylphenol and 2,6-dinitro-3-methylphenol.[1]

  • Oxidation Products: The high reactivity of the cresol (B1669610) ring and the strong oxidizing nature of nitric acid can result in the formation of tars, resins, and other dark-colored impurities.[2][3]

  • Quinones: Under certain conditions, oxidation can lead to the formation of benzoquinone derivatives.[4]

  • Products from Impurities: Commercial m-cresol may contain p-cresol, which upon nitration can form 4-methyl-3-nitrophenol.[1]

Q2: My reaction is producing a high percentage of dinitrated byproducts. How can I favor mono-nitration?

A2: The formation of dinitrated products is often a result of harsh reaction conditions.[5] To promote mono-nitration, consider the following adjustments:

  • Lower the Reaction Temperature: High temperatures increase the reaction rate and the likelihood of multiple nitrations.[6] Performing the reaction at low temperatures, such as -5 to 0 °C, can significantly reduce the formation of dinitro isomers.[1]

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A small excess of nitric acid is often sufficient and can improve selectivity for mononitration.[1]

  • Reduce Reaction Time: Monitor the reaction's progress using techniques like TLC. Quenching the reaction as soon as the starting material is consumed can prevent the subsequent nitration of the mono-nitro product.[7]

Q3: The yield of my desired nitro-isomer is low, and I'm observing significant tar formation. What is the cause and how can I fix it?

A3: Low yields and the formation of tarry substances are typically due to oxidation of the highly reactive cresol substrate by nitric acid.[3] To minimize these side reactions:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidation.[6] Ensure efficient cooling and control the rate of reagent addition to prevent temperature spikes.

  • Use a Protecting Group: The hydroxyl group of m-cresol activates the ring, making it susceptible to oxidation. Converting it to an ester, such as tri-m-tolyl phosphate (B84403), prior to nitration can protect the ring and lead to cleaner reactions and higher yields of specific isomers after hydrolysis.[1]

  • Alternative Nitrating Agents: Consider using milder nitrating systems or solid-supported reagents, such as nitric acid on silica (B1680970) gel, which can improve yields and reduce byproduct formation.[3][8]

Q4: How does the concentration of sulfuric acid in the mixed acid affect the reaction outcome?

A4: Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9][10] The concentration of sulfuric acid can influence the isomer distribution. For m-cresol, nitration in 58–81% sulfuric acid shows that the ratios of 3-methyl-2-nitrophenol and 3-methyl-6-nitrophenol relative to the 4-nitro isomer decrease as the acid concentration increases.[11] Using a large excess of sulfuric acid at low temperatures has been found to selectively favor the formation of the 2-nitro isomer.[1]

Q5: Can I improve the regioselectivity of the nitration to target a specific isomer?

A5: Yes, direct nitration of m-cresol is often non-selective, but several strategies can be employed to target specific isomers.[1]

  • For this compound: Protecting m-cresol as tri-m-tolyl phosphate and then nitrating with mixed acid, followed by hydrolysis, selectively yields the 4-nitro isomer.[1]

  • For 3-methyl-6-nitrophenol: A "one-pot" procedure involving the sulfonation of tri-m-tolyl phosphate, followed by nitration, hydrolysis, and desulfonation, is a highly efficient method for preparing the 6-nitro isomer.[1]

  • For 3-methyl-2-nitrophenol: Nitrating 4-hydroxy-6-methyl-1,3-benzenedisulfonic acid and then performing desulfonation can produce the 2-nitro isomer in good yield.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the nitration of m-cresol.

Problem Potential Cause(s) Recommended Solution(s)
High Yield of Dinitro/Polynitro Byproducts 1. Reaction temperature is too high.[6] 2. Excess of nitrating agent.[7] 3. Prolonged reaction time.[7]1. Maintain reaction temperature at or below 0 °C using an ice-salt bath. 2. Use a molar ratio of nitric acid to substrate closer to 1:1.[1] 3. Monitor reaction progress by TLC and quench upon consumption of starting material.
Formation of Tarry/Oxidized Materials 1. Temperature spikes or overall high reaction temperature.[6] 2. High concentration of nitric acid. 3. Substrate sensitivity due to the activating -OH group.[3]1. Ensure slow, dropwise addition of the nitrating mixture with vigorous stirring and efficient cooling. 2. Use a protecting group for the hydroxyl function (e.g., convert to a phosphate ester).[1] 3. Consider using a milder nitrating agent or a silica gel-supported system.[3]
Poor Isomer Selectivity / Mixture of Isomers 1. The inherent nature of direct electrophilic substitution on an activated ring.[1] 2. Inappropriate concentration of sulfuric acid.[11]1. Employ a protecting group or a sulfonation-nitration-desulfonation strategy to direct the substitution to the desired position.[1] 2. Adjust the sulfuric acid concentration based on literature reports to favor a specific isomer.[11]
Low Overall Yield 1. Incomplete reaction due to low temperature or insufficient reaction time.[12] 2. Significant formation of oxidation byproducts.[2] 3. Loss of product during workup and purification.1. Allow the reaction to stir for an adequate time at a controlled low temperature; monitor by TLC. 2. Implement strategies to reduce oxidation as detailed above. 3. Optimize the extraction and purification protocol. Isomers may have different solubilities.

Data on Isomer Distribution

The distribution of mononitro isomers is highly dependent on the reaction conditions.

Table 1: Isomer Distribution in Direct Nitration of m-Cresol with Mixed Acid

Reaction Temperature% 3-methyl-2-nitrophenol% this compound% 3-methyl-6-nitrophenolTotal Yield of Mononitro IsomersDinitro IsomersReference
-5 to 0 °CNot specifiedNot specifiedNot specified~50%~12%[1]

Table 2: Comparison of Nitration Strategies for m-Cresol Derivatives

SubstrateNitration ConditionsMajor Mononitro ProductYield of Mononitro IsomersReference
m-CresolMixed Acid, -5 to 0 °CMixture of 2-, 4-, and 6-nitro isomers~50%[1]
Tri-m-tolyl phosphateMixed Acid, -5 to 0 °CThis compound>70%[1]
Sulfonated Tri-m-tolyl phosphateMixed Acid, -5 to 0 °C3-Methyl-6-nitrophenolHigh (isomer ratio 1:1:28 for 2:4:6)[1]

Experimental Protocols

Protocol 1: General Procedure for Direct Nitration of m-Cresol

This protocol is a generalized method and should be optimized for specific laboratory conditions.

  • Preparation of Nitrating Mixture: In a flask placed in an ice-salt bath, add concentrated sulfuric acid. While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.0-1.1 molar equivalents). Maintain the temperature below 5 °C throughout the addition.

  • Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve m-cresol (1.0 molar equivalent) in a suitable solvent (e.g., glacial acetic acid) or use it neat. Cool the flask to -5 °C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution. Critically, monitor the internal temperature and maintain it between -5 °C and 0 °C.[1] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. The nitro-cresol products will often precipitate as solids or an oil. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. If an oil forms, extract it with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The crude product mixture can be purified and the isomers separated using column chromatography or fractional crystallization.

Protocol 2: Selective Synthesis of 3-Methyl-6-nitrophenol via Tri-m-tolyl Phosphate

This advanced protocol provides high selectivity for the 6-nitro isomer.[1]

  • Sulfonation: Mix tri-m-tolyl phosphate (1.0 molar equivalent) with 96% sulfuric acid (a significant molar excess, e.g., 20 equivalents). Keep the mixture at 20-30 °C for 24 hours to effect sulfonation primarily at the 4-position.

  • Nitration: Cool the resulting solution of sulfonated phosphate to -5 °C in an ice-salt bath. Prepare a nitrating mixture of 70% nitric acid (a small molar excess relative to the phosphate, e.g., 1.5 equivalents) and 96% sulfuric acid. Add this mixed acid dropwise to the cooled sulfonated phosphate solution, maintaining the temperature between -5 and 0 °C.

  • Hydrolysis and Desulfonation: After the nitration is complete, pour the reaction mixture onto ice. The product will be a mixture of nitrated and sulfonated phosphate esters. To obtain the final product, the mixture must be hydrolyzed (e.g., with aqueous acid or base) and then desulfonated, typically by heating with dilute sulfuric acid (e.g., 60% H₂SO₄), to yield 3-methyl-6-nitrophenol.[1]

  • Workup and Purification: After desulfonation, cool the mixture and extract the product with an appropriate organic solvent. Purify the final product by recrystallization or column chromatography.

Visualized Workflows and Pathways

G cluster_start Initial Observation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Solutions cluster_end Outcome start Byproduct Formation Observed (Low Yield / Poor Selectivity) analysis Identify Byproducts (GC-MS, NMR, LC-MS) start->analysis is_tar Oxidation / Tar Formation? analysis->is_tar is_poly Polynitration Observed? is_tar->is_poly No sol_tar 1. Lower Temperature (-5 to 0°C) 2. Use Protecting Group 3. Slower Reagent Addition is_tar->sol_tar Yes is_isomer Wrong Isomer Ratio? is_poly->is_isomer No sol_poly 1. Reduce Molar Ratio of HNO₃ 2. Decrease Reaction Time 3. Monitor with TLC is_poly->sol_poly Yes sol_isomer 1. Use Protecting Group Strategy 2. Sulfonation/Desulfonation Route 3. Adjust H₂SO₄ Concentration is_isomer->sol_isomer Yes end_node Optimized Reaction is_isomer->end_node No sol_tar->end_node sol_poly->end_node sol_isomer->end_node

Caption: Troubleshooting workflow for byproduct formation in m-cresol nitration.

G cluster_conditions Reaction Conditions cluster_products Products & Byproducts mcresol m-Cresol harsh Harsh Conditions (High Temp, Excess HNO₃) mcresol->harsh Nitration with mild Controlled Conditions (Low Temp, Stoichiometric HNO₃) mcresol->mild Nitration with selective Protecting Group Strategy mcresol->selective Nitration via byproducts Major Byproducts: - Dinitro-cresols - Tars / Oxidation Products harsh->byproducts mixture Mixture of Mononitro Isomers (2-, 4-, and 6-nitro) mild->mixture selective_product Desired Single Isomer (e.g., 4-nitro or 6-nitro) selective->selective_product

Caption: Relationship between reaction conditions and product outcomes.

References

Technical Support Center: 3-Methyl-4-nitrophenol Extraction from Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3-Methyl-4-nitrophenol (3M4NP) from soil matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in extracting this compound (3M4NP) from soil?

The primary challenges in extracting 3M4NP from soil matrices include its strong adsorption to soil particles, particularly in soils with high organic matter content, and the co-extraction of interfering substances that can complicate analysis.[1] Achieving high recovery rates while minimizing matrix effects during analysis are the main objectives to overcome these challenges.

Q2: Which solvent systems are recommended for 3M4NP extraction from soil?

The choice of solvent is critical and often involves a balance of polarity to efficiently desorb 3M4NP from soil particles. Common solvent systems include mixtures of polar and non-polar solvents. For instance, a mixture of dichloromethane (B109758) and n-hexane (2:1, v/v) has been used in ultrasonic extraction methods.[2] Other effective solvents include acetone, methanol, acetonitrile (B52724), and diethyl ether, with the selection depending on the specific soil characteristics and the chosen extraction technique.[3] For Soxhlet extraction, mixtures like dichloromethane/acetone or hexane/acetone are frequently employed.[4]

Q3: How does soil composition affect the extraction efficiency of 3M4NP?

Soil composition, particularly the organic matter and clay content, significantly influences the extraction efficiency of 3M4NP. 3M4NP tends to adsorb to soil organic matter, and this adsorption increases with higher organic matter content.[1] This can lead to lower recovery rates. The pH of the soil also plays a role; adjusting the pH of the extraction solvent can help to improve the release of 3M4NP from the soil matrix.[5]

Q4: What are the most suitable analytical techniques for the determination of 3M4NP in soil extracts?

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable techniques for the quantification of 3M4NP in soil extracts.[2][4] HPLC-MS offers the advantage of analyzing the compound directly, while GC-MS often requires a derivatization step to improve the volatility and thermal stability of 3M4NP.[6][7]

Q5: What is a derivatization and why is it often necessary for GC-MS analysis of 3M4NP?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of polar compounds like 3M4NP, derivatization is often necessary to increase their volatility and thermal stability, leading to better chromatographic peak shapes and improved sensitivity.[6][7] Common derivatizing agents for nitrophenols include diazomethane (B1218177), which converts them to their more volatile methyl ethers.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery of 3M4NP Strong adsorption to soil matrix: Especially in soils with high organic matter content.[1]- Optimize the extraction solvent by using a more polar solvent or a mixture of solvents.[3]- Increase the extraction time and/or temperature.- Adjust the pH of the extraction solvent to be slightly alkaline to reduce adsorption.[5]- Employ a more vigorous extraction technique like ultrasonic or microwave-assisted extraction.[2][8]
Incomplete extraction: Insufficient solvent volume or extraction cycles.- Increase the solvent-to-soil ratio.- Perform multiple extraction cycles and combine the extracts.[5]
Analyte degradation: 3M4NP may be unstable under certain conditions.- Check the pH and temperature of the extraction and storage conditions.- Use amber vials to protect the extracts from light.
High Background or Interfering Peaks in Chromatogram Co-extraction of interfering substances: Humic acids and other organic compounds from the soil matrix are common interferences.- Implement a cleanup step after extraction using Solid-Phase Extraction (SPE).[9][10]- Perform a liquid-liquid extraction with pH adjustment to partition 3M4NP from interferences.[2]
Contamination from labware or solvents. - Use high-purity solvents and thoroughly clean all glassware.- Run a method blank to identify sources of contamination.
Poor Peak Shape (Tailing) in GC-MS Active sites in the GC system: The polar nature of the underivatized 3M4NP can lead to interactions with the injector liner or column.[7]- Derivatize the 3M4NP to make it less polar and more volatile.[6][7]- Use a deactivated injector liner and a suitable GC column.
Signal Suppression or Enhancement in LC-MS (Matrix Effects) Co-eluting matrix components: Other extracted compounds can interfere with the ionization of 3M4NP in the mass spectrometer source.[11][12]- Improve the sample cleanup procedure to remove more matrix components.[13]- Optimize the chromatographic separation to separate 3M4NP from interfering compounds.[14]- Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[12]

Experimental Protocols

Protocol 1: Ultrasonic Extraction with HPLC-MS Analysis

This protocol is adapted from a method for the determination of nitrophenol compounds in soil.[2]

1. Soil Preparation: a. Air-dry the soil sample at room temperature. b. Sieve the soil through a 2 mm mesh to remove debris. c. Homogenize the sieved soil before extraction.

2. Ultrasonic Extraction: a. Weigh 10 g of the prepared soil into a 50 mL centrifuge tube. b. Add 20 mL of dichloromethane/n-hexane (2:1, v/v). c. Vortex for 1 minute to disperse the soil. d. Place the tube in an ultrasonic bath for 30 minutes. e. Centrifuge at 4000 rpm for 15 minutes. f. Decant the supernatant into a clean tube. g. Repeat the extraction (steps 2b-2f) with a fresh portion of solvent. h. Combine the supernatants.

3. Liquid-Liquid Cleanup: a. Add a strong alkaline aqueous solution (pH > 12) to the combined extract and shake. b. Allow the phases to separate and discard the lower organic phase. c. Adjust the pH of the upper aqueous phase to < 2 with a suitable acid. d. Extract the acidified aqueous phase with dichloromethane-ethyl acetate (B1210297) (4:1, v/v). e. Collect the organic phase.

4. Sample Preparation for HPLC-MS: a. Concentrate the final extract to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume (e.g., 1 mL) of 10% acetonitrile in water. c. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC-MS Analysis: a. Inject the sample into the HPLC-MS system. b. Use a suitable C18 column for separation. c. Employ a gradient elution with a mobile phase consisting of acetonitrile and water (with a suitable modifier like formic acid for better ionization). d. Set the mass spectrometer to operate in negative ion mode for the detection of 3M4NP.

Protocol 2: Soxhlet Extraction with GC-MS Analysis (with Derivatization)

This protocol is based on general guidelines for the extraction of phenols from soil.[4][15]

1. Soil Preparation: a. Follow the same procedure as in Protocol 1 (steps 1a-1c).

2. Soxhlet Extraction: a. Place a known amount of prepared soil (e.g., 10-20 g) into a Soxhlet extraction thimble. b. Add a suitable extraction solvent (e.g., dichloromethane/acetone, 1:1, v/v) to the boiling flask. c. Assemble the Soxhlet apparatus and extract for 16-24 hours. d. Allow the extract to cool.

3. Extract Cleanup and Solvent Exchange: a. Pass the extract through a column of anhydrous sodium sulfate (B86663) to remove any residual water. b. Concentrate the extract to a small volume (e.g., 1 mL). c. If derivatization is to be performed with diazomethane, exchange the solvent to diethyl ether.[15]

4. Derivatization (Methylation with Diazomethane): a. Caution: Diazomethane is explosive and carcinogenic. This procedure must be performed in a fume hood with appropriate safety precautions. b. Add a freshly prepared ethereal solution of diazomethane to the extract until a faint yellow color persists. c. Allow the reaction to proceed for about 10 minutes. d. Gently bubble nitrogen through the solution to remove excess diazomethane.

5. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms) for separation. c. Set the appropriate temperature program for the oven to achieve good separation of the methylated 3M4NP. d. Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode for detection and quantification.

Quantitative Data Summary

Table 1: Recovery and Detection Limits of Nitrophenols in Soil using Ultrasonic Extraction-HPLC-MS [2]

CompoundRecovery (%)Detection Limit (µg/kg)Relative Standard Deviation (%)
Nitrophenol 161.7 - 90.80.1 - 0.2< 10.0
Nitrophenol 261.7 - 90.80.1 - 0.2< 10.0
Nitrophenol 361.7 - 90.80.1 - 0.2< 10.0

Table 2: Performance Requirements for Phenol Analysis in Soil by Solvent Extraction-GC/MS [4]

ParameterRequirement for Nitrophenols
Average Accuracy50 - 130%
Precision (%RSD)< 20%

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_results Results soil_sample Soil Sample air_dry Air Dry soil_sample->air_dry sieve Sieve (2mm) air_dry->sieve homogenize Homogenize sieve->homogenize extraction_choice Choose Method homogenize->extraction_choice ultrasonic Ultrasonic Extraction extraction_choice->ultrasonic Rapid soxhlet Soxhlet Extraction extraction_choice->soxhlet Exhaustive cleanup_step Cleanup ultrasonic->cleanup_step soxhlet->cleanup_step spe Solid-Phase Extraction cleanup_step->spe lle Liquid-Liquid Extraction cleanup_step->lle analysis_choice Choose Method spe->analysis_choice lle->analysis_choice hplc_ms HPLC-MS analysis_choice->hplc_ms gc_ms GC-MS analysis_choice->gc_ms quantification Quantification hplc_ms->quantification derivatization Derivatization gc_ms->derivatization Often Required derivatization->quantification

Caption: General workflow for the extraction and analysis of this compound from soil.

Troubleshooting_Low_Recovery problem Low Recovery of 3M4NP cause1 Strong Adsorption to Soil Matrix problem->cause1 cause2 Incomplete Extraction problem->cause2 cause3 Analyte Degradation problem->cause3 solution1a Optimize Solvent (Increase Polarity) cause1->solution1a solution1b Increase Extraction Time/Temperature cause1->solution1b solution1c Adjust pH (Slightly Alkaline) cause1->solution1c solution1d Use More Vigorous Extraction Method cause1->solution1d solution2a Increase Solvent to Soil Ratio cause2->solution2a solution2b Perform Multiple Extraction Cycles cause2->solution2b solution3a Control pH and Temperature cause3->solution3a solution3b Protect from Light (Amber Vials) cause3->solution3b

Caption: Troubleshooting guide for low recovery of this compound.

References

stability of 3-Methyl-4-nitrophenol in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methyl-4-nitrophenol under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound is a stable solid under standard ambient conditions.[1] For routine laboratory use, it is recommended to store the compound in a cool, dry, well-ventilated area in tightly sealed containers, protected from light.[2]

Q2: How stable is this compound in aqueous solutions at different pH levels?

A2: this compound is chemically stable in aqueous solutions at pH 4, 7, and 9.[1][3] This indicates good stability across a relevant physiological and experimental pH range.

Q3: What is the photostability of this compound?

A3: In aqueous solution, this compound has an estimated photodegradation half-life of 1.35 years under direct photolysis.[1][3] However, for solid-state storage, it is still recommended to protect the compound from light to prevent potential long-term degradation.

Q4: Is this compound sensitive to humidity?

Q5: What are the expected degradation products of this compound under abiotic stress conditions?

A5: While the primary focus of existing literature is on biodegradation, potential abiotic degradation pathways for nitrophenols may involve oxidation of the methyl group, hydroxylation of the aromatic ring, or reduction of the nitro group. Under forced degradation conditions, various smaller organic molecules could be formed. The biodegradation of this compound has been shown to yield intermediates such as methyl-1,4-benzoquinone and methylhydroquinone.[4][5][6]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected changes in the physical appearance of the solid (e.g., color change, clumping). Exposure to light, moisture, or elevated temperatures.Store the compound in a dark, dry place at the recommended temperature. Ensure the container is tightly sealed.
Inconsistent results in experiments using a stored solution of this compound. Degradation of the solution due to improper storage or microbial contamination.Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it refrigerated or frozen in a tightly sealed, light-protected container. For long-term storage, consider sterile filtering the solution.
Appearance of unknown peaks in chromatograms during analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Loss of potency of a this compound standard. Improper storage leading to degradation.Re-qualify the standard against a freshly prepared or certified reference standard. Review and optimize storage conditions based on stability data.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation (Solid State):

    • Expose a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dissolve the stressed solid in the initial solvent for analysis.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method.

Stability-Indicating HPLC-UV Method

This method can be used to separate this compound from its potential degradation products.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 270 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Stability Data for this compound
ConditionStorage PeriodParameterResultReference
Aqueous Solution -Hydrolytic StabilityStable at pH 4, 7, and 9[1][3]
Aqueous Solution -Photodegradation Half-life1.35 years (estimated)[1][3]
Solid State -General StabilityStable at room temperature in closed containers under normal storage and handling conditions.[2]
Table 2: Hypothetical Forced Degradation Data for this compound*
Stress ConditionDuration% DegradationNumber of Degradants
0.1 N HCl24 hours at 60°C5 - 15%1 - 2
0.1 N NaOH24 hours at 60°C10 - 20%2 - 3
3% H₂O₂24 hours at RT5 - 10%1 - 2
Thermal (Solid)48 hours at 70°C< 5%1
Photolytic (Solid)ICH Q1B< 5%1

*This table presents expected degradation ranges based on the general behavior of phenolic compounds and is intended to guide experimental design. Actual results may vary.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid) (70°C) stock->thermal photo Photolytic (Solid) (ICH Q1B) stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_abiotic Potential Abiotic Degradation Pathways cluster_biotic Known Biodegradation Pathway MNP This compound oxidized Oxidized Products (e.g., Carboxylic Acid) MNP->oxidized Abiotic Stress hydroxylated Hydroxylated Products MNP->hydroxylated Abiotic Stress reduced Reduced Products (e.g., Amino Phenol) MNP->reduced Abiotic Stress MBQ Methyl-1,4-benzoquinone MNP->MBQ Biodegradation MHQ Methylhydroquinone MBQ->MHQ Biodegradation

Caption: Potential degradation pathways for this compound.

References

overcoming poor solubility of 3-Methyl-4-nitrophenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering issues with the poor aqueous solubility of 3-Methyl-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A: The reported aqueous solubility of this compound varies across different sources, which may be due to different experimental conditions such as temperature and pH. It is generally considered to have low water solubility.[1][2][3][4][5] It is very soluble in organic solvents like ethanol (B145695), ether, chloroform, and benzene.[1]

Q2: My this compound is not dissolving in my aqueous solution. What are the initial troubleshooting steps?

A: If you are facing difficulty dissolving this compound, consider the following initial steps:

  • Mechanical Agitation: Ensure vigorous mixing by using a magnetic stirrer or vortex. Sonication can also be effective in breaking down solid aggregates and accelerating dissolution.

  • Increase Temperature: Gently warming the solution can increase the solubility of most solid compounds.[6] However, be cautious of potential degradation if the compound is heat-sensitive.

  • Verify pH: this compound is a weak acid. Its solubility is highly dependent on the pH of the aqueous solution.[6][7] Ensure your water is neutral or consider pH modification as described below.

Q3: How does pH adjustment improve the solubility of this compound?

A: As a phenolic compound, this compound is weakly acidic. Increasing the pH of the aqueous solution above the compound's pKa will deprotonate the phenolic hydroxyl group, forming the more water-soluble phenolate (B1203915) salt.[6][7][8]

  • Action: Add a small amount of a base (e.g., NaOH or KOH) dropwise to your aqueous solution to raise the pH.

  • Caution: Ensure that the final pH of the solution is compatible with your experimental design, cell culture, or analytical method, as high pH can affect other components or the stability of the compound itself.

Q4: What co-solvents can be used to dissolve this compound?

A: Using a water-miscible organic solvent, or co-solvent, is a common and effective strategy.[9]

  • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and polyethylene (B3416737) glycols (PEGs) are effective solvents for phenolic compounds.[10][11][12]

  • Best Practice: First, prepare a concentrated stock solution by dissolving the this compound in 100% of the chosen co-solvent. Then, dilute this stock solution into your final aqueous buffer with vigorous stirring. This rapid mixing helps prevent the compound from precipitating.[8]

Q5: When I dilute my concentrated stock solution (in DMSO) into my aqueous buffer, a precipitate forms. How can I prevent this?

A: This phenomenon, known as "crashing out," is common when the concentration of the co-solvent drops sharply upon dilution, reducing its ability to keep the compound dissolved.[8]

  • Lower the Final Concentration: The simplest solution is to aim for a lower final concentration of this compound in your experiment.

  • Optimize Co-solvent Percentage: While the co-solvent is necessary, its final concentration in the aqueous medium should be as low as possible to avoid experimental artifacts, ideally below 1% and preferably below 0.5%.[8] You may need to find a balance that maintains solubility without interfering with your assay.

  • Try a Different Co-solvent: The choice of co-solvent can influence solubility. Experiment with ethanol or PEG 400 to see if they offer better performance for your specific conditions.

Q6: What advanced methods can I use for a significant and stable increase in aqueous solubility?

A: For applications requiring higher concentrations or improved stability in aqueous media, consider the following formulation strategies:

  • Solid Dispersion: This technique involves dispersing the compound in a hydrophilic carrier matrix at a solid state.[13][14] When introduced to an aqueous medium, the carrier dissolves quickly, releasing the compound as very fine particles, which enhances the dissolution rate and solubility.[15] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).[13]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][16] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex."[8][17] This complex effectively masks the hydrophobic nature of the compound, significantly increasing its apparent solubility in water.[8]

Quantitative Data & Method Comparison

Table 1: Reported Aqueous Solubility of this compound

Solubility ValueTemperaturepHSource
1.34 g/L (1340 mg/L)Not SpecifiedNot Specified[1][3][5]
1.19 g/L (1190 mg/L)20 °C7[4]
0.013 g/L (13 mg/L)25 °CNot Specified[2]

Note: The significant variation in reported values highlights the importance of experimentally determining the solubility under your specific conditions if a precise concentration is required.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesPotential Issues
pH Adjustment Conversion to the more soluble ionized (phenolate) form in basic solutions.Simple, cost-effective, easy to implement.Final pH may be incompatible with the experiment; risk of chemical degradation at extreme pH.
Co-solvents Reducing the polarity of the aqueous solvent system to better solvate the compound.[9]Effective for creating concentrated stock solutions; many solvent options available.Can cause precipitation upon dilution; co-solvents may interfere with biological assays or analytical methods.[8]
Solid Dispersion Dispersing the compound in a solid, water-soluble carrier to improve wettability and dissolution rate.[13][15]Can significantly increase dissolution rate and apparent solubility; established pharmaceutical technique.[18]Requires additional formulation steps; potential for the compound to convert to a less soluble crystalline form over time.
Cyclodextrin Complexation Encapsulating the hydrophobic compound within the cyclodextrin's cavity to form a soluble host-guest complex.[16][19]Significant solubility enhancement; can also improve stability; widely used in drug formulation.[8]Requires screening for the best type of cyclodextrin; can be a more expensive approach.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol allows you to determine the solubility of this compound at different pH values.[8]

  • Buffer Preparation: Prepare a series of buffers at various pH levels (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0).

  • Compound Addition: Add an excess amount of solid this compound to a fixed volume (e.g., 2 mL) of each buffer in separate, sealed vials. The solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium saturation.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

  • Analysis: Plot the determined solubility (e.g., in mg/mL) against the corresponding pH value to generate a pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

This method creates a solid dispersion of this compound in a water-soluble polymer.[13]

  • Component Selection: Choose a hydrophilic carrier, such as Polyvinylpyrrolidone K30 (PVP K30), and a suitable volatile organic solvent in which both the compound and the carrier are soluble (e.g., ethanol or methanol).

  • Dissolution: Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:2, or 1:4 by weight) in the chosen solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size. The resulting powder can be stored in a desiccator.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex via Kneading

This is a simple and effective method for forming an inclusion complex.[16][19]

  • Component Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.

  • Molar Ratio: Weigh out this compound and HP-β-CD in a 1:1 molar ratio.

  • Kneading: Place the HP-β-CD in a glass mortar and add a small amount of a liquid, such as a 50:50 ethanol/water mixture, to form a damp paste. Add the this compound to the paste.

  • Process: Knead the mixture thoroughly with a pestle for 30-45 minutes. The mixture should maintain a paste-like consistency; add small amounts of the liquid mixture if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.

  • Final Product: Grind the dried complex into a fine powder and store it in a tightly sealed container.

Visual Guides

G cluster_legend Legend start_node Start process_node Action decision_node Decision end_node Outcome fail_node Advanced Method start Start: 3-M-4-NP does not dissolve agitate Apply mechanical agitation (stir, sonicate) & gentle heat (<50°C) start->agitate check1 Is it dissolved? agitate->check1 success1 Solubility Achieved check1->success1 Yes ph_adjust Adjust pH to > 8.0 (if compatible with experiment) check1->ph_adjust No check2 Is it dissolved? ph_adjust->check2 success2 Solubility Achieved check2->success2 Yes cosolvent Use Co-solvent Method: Prepare stock in DMSO/EtOH, then dilute into buffer check2->cosolvent No check3 Does it precipitate upon dilution? cosolvent->check3 success3 Solubility Achieved check3->success3 No advanced Consider Advanced Methods: - Cyclodextrin Complexation - Solid Dispersion check3->advanced Yes

Caption: Troubleshooting workflow for solubility issues.

Caption: pH-dependent equilibrium of this compound.

G cluster_process Cyclodextrin Inclusion Complex Formation compound This compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Inclusion Complex cd->complex Encapsulation

Caption: Conceptual diagram of cyclodextrin complexation.

References

Technical Support Center: Catalyst Deactivation in 3-Methyl-4-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 3-Methyl-4-nitrophenol. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of this compound?

A1: The synthesis of this compound, typically through the nitration of m-cresol (B1676322), often employs strong acid catalysts or solid acid catalysts. Common examples include sulfuric acid, nitric acid mixtures, and supported catalysts that can facilitate the electrophilic substitution reaction.[1][2][3] The choice of catalyst can significantly impact the reaction's selectivity and efficiency.

Q2: What are the primary causes of catalyst deactivation in this synthesis?

A2: Catalyst deactivation in the nitration of m-cresol can be broadly categorized into three main mechanisms: chemical, thermal, and mechanical.[4][5][6]

  • Chemical Deactivation: This includes poisoning by impurities in the feedstock (e.g., sulfur or nitrogen compounds) that bind to active sites, and fouling, where carbonaceous deposits or polymeric byproducts block catalyst pores and active surfaces.[6][7]

  • Thermal Deactivation: High reaction temperatures can lead to sintering of supported metal catalysts, reducing the active surface area. For solid acid catalysts, thermal stress can cause a loss of acid sites.[4][6]

  • Mechanical Deactivation: For solid catalysts used in slurry or fixed-bed reactors, attrition or crushing of the catalyst particles can occur over time, leading to loss of active material and potential reactor plugging.[5]

Q3: How can I identify the cause of my catalyst's deactivation?

A3: Identifying the root cause of deactivation requires a systematic approach involving catalyst characterization techniques.[4] Techniques such as BET surface area analysis can indicate sintering or fouling, while elemental analysis (e.g., XPS or EDX) can detect the presence of poisons on the catalyst surface. Temperature-programmed desorption (TPD) or oxidation (TPO) can help characterize coke deposits.[4]

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Catalyst regeneration is often possible, depending on the deactivation mechanism.[7]

  • Fouling/Coking: Carbonaceous deposits can typically be removed by controlled oxidation (burning off the coke) in a stream of air or diluted oxygen.[6]

  • Poisoning: Reversible poisoning can sometimes be reversed by removing the poison from the feed or by a specific chemical treatment. Irreversible poisoning may require complete catalyst replacement.[8]

  • Sintering: This is generally an irreversible process, and the catalyst will likely need to be replaced or subjected to redispersion techniques, which can be complex.[4]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to catalyst deactivation during this compound synthesis.

Observed Problem Potential Cause Suggested Action
Gradual decrease in reaction rate and product yield over several cycles. Catalyst fouling with organic byproducts or coke formation.Implement a regeneration step involving calcination in air to burn off carbonaceous deposits. Optimize reaction temperature to minimize byproduct formation.
Sudden and significant drop in catalyst activity. Catalyst poisoning from impurities in the m-cresol feedstock or solvents.Analyze the feedstock for potential poisons like sulfur or nitrogen compounds. Purify the feedstock before it enters the reactor.
Increased pressure drop across a fixed-bed reactor. Mechanical failure of the catalyst support, leading to fines that block the reactor bed.Examine the physical integrity of the spent catalyst. Consider using a more robust catalyst support material.
Loss of selectivity towards this compound. Changes in the catalyst's active sites due to thermal degradation or partial poisoning.Characterize the spent catalyst to identify changes in its surface chemistry. Operate the reactor at a lower temperature if thermal degradation is suspected.[4]

Experimental Protocols

Protocol 1: Catalyst Activity Testing

This protocol outlines a general procedure for evaluating catalyst activity in the synthesis of this compound.

  • Reactor Setup: A batch reactor equipped with a stirrer, temperature control, and sampling port is charged with m-cresol and a suitable solvent.

  • Catalyst Loading: The catalyst (e.g., 1-5 mol% relative to m-cresol) is added to the reactor.

  • Reaction Initiation: The reactor is heated to the desired temperature (e.g., 60-100 °C), and the nitrating agent (e.g., nitric acid) is added dropwise.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals.

  • Analysis: The samples are analyzed by a suitable technique (e.g., HPLC or GC) to determine the conversion of m-cresol and the yield of this compound.

  • Activity Calculation: The catalyst activity can be expressed as the initial reaction rate or the turnover frequency (TOF).

Protocol 2: Catalyst Regeneration by Calcination

This protocol describes a common method for regenerating a catalyst deactivated by coking.

  • Catalyst Recovery: The deactivated catalyst is recovered from the reaction mixture by filtration or centrifugation.

  • Washing: The catalyst is washed with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove any adsorbed organic residues.

  • Drying: The washed catalyst is dried in an oven at 100-120 °C for several hours.

  • Calcination: The dried catalyst is placed in a tube furnace and heated under a slow flow of air or a diluted oxygen/nitrogen mixture. The temperature is gradually ramped up to a target temperature (e.g., 400-500 °C) and held for a specified duration (e.g., 2-4 hours) to burn off the carbonaceous deposits.

  • Cooling: The catalyst is cooled down to room temperature under an inert gas flow (e.g., nitrogen).

  • Re-testing: The activity of the regenerated catalyst is re-evaluated using the protocol described above to assess the effectiveness of the regeneration process.

Visualizations

CatalystDeactivationTroubleshooting cluster_causes Potential Deactivation Mechanisms cluster_solutions Corrective Actions start Decreased Catalyst Performance check_activity Confirm Activity Loss (Repeat Experiment) start->check_activity analyze_catalyst Characterize Spent Catalyst (BET, XPS, TGA) check_activity->analyze_catalyst Consistent Loss check_feed Analyze Feedstock for Impurities check_activity->check_feed poisoning Poisoning analyze_catalyst->poisoning Poison Signature (e.g., S, Cl) fouling Fouling / Coking analyze_catalyst->fouling Carbon Deposits Surface Area Loss sintering Sintering analyze_catalyst->sintering Drastic Surface Area Loss check_feed->poisoning Impurities Detected purify_feed Purify Feedstock poisoning->purify_feed regenerate Regenerate Catalyst (e.g., Calcination) fouling->regenerate replace Replace Catalyst sintering->replace end end purify_feed->end Improved Performance regenerate->end replace->end

Caption: Troubleshooting workflow for catalyst deactivation.

ExperimentalWorkflow cluster_synthesis Synthesis & Activity Test cluster_deactivation Deactivation Observed cluster_regeneration Catalyst Regeneration start Start: Prepare Reactor (m-cresol, solvent) add_catalyst Add Catalyst start->add_catalyst run_reaction Run Reaction (Add Nitrating Agent, Heat) add_catalyst->run_reaction sample Sample Periodically run_reaction->sample analyze Analyze Samples (HPLC/GC) sample->analyze end_synthesis End: Determine Conversion & Yield analyze->end_synthesis deactivation Activity Loss Detected end_synthesis->deactivation recover Recover Catalyst deactivation->recover Proceed to Regeneration wash_dry Wash & Dry Catalyst recover->wash_dry calcine Calcine under Airflow wash_dry->calcine retest Re-test Catalyst Activity calcine->retest end_regeneration End: Assess Regeneration Success retest->end_regeneration

Caption: Experimental workflow for synthesis and regeneration.

References

minimizing signal suppression in LC-MS/MS analysis of 3-Methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression in the LC-MS/MS analysis of 3-Methyl-4-nitrophenol.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to signal suppression and inaccurate quantification.

Issue 1: Low or No Analyte Signal

Question: I am not seeing any signal for my this compound standard or samples. What are the possible causes and solutions?

Answer:

A complete loss of signal can be attributed to several factors, ranging from sample preparation to instrument parameters. Follow this troubleshooting workflow:

Troubleshooting Workflow for No Signal

NoSignal start No Signal Observed check_std 1. Verify Standard Integrity - Prepare fresh standard - Check storage conditions start->check_std check_instrument 2. Instrument Performance Check - Infuse a known compound - Check for spray stability check_std->check_instrument Standard OK check_sample_prep 3. Evaluate Sample Preparation - Review extraction protocol - Check for analyte loss during evaporation/reconstitution check_instrument->check_sample_prep Instrument OK check_lc 4. Assess LC Conditions - Verify mobile phase composition - Check for column clogs or leaks check_sample_prep->check_lc Sample Prep OK check_ms 5. Optimize MS Parameters - Confirm correct MRM transitions - Tune source parameters (voltage, gas flows, temperature) check_lc->check_ms LC OK solution Signal Restored check_ms->solution MS Optimized

Caption: A step-by-step decision tree for troubleshooting a complete loss of signal.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Degraded Analyte Standard Prepare a fresh stock solution of this compound from a reliable source.Store stock solutions at -20°C or below and prepare working solutions fresh daily.
Instrument Malfunction Infuse a known, stable compound to verify instrument performance (e.g., reserpine). Check for a stable spray in the MS source.If the infused compound shows no signal, troubleshoot the mass spectrometer according to the manufacturer's guidelines.
Inefficient Sample Extraction Review the sample preparation protocol. For urine samples, ensure proper pH adjustment before extraction. For soil samples, verify the efficiency of the initial extraction solvent.Optimize the extraction method. Consider matrix-matched standards to evaluate recovery.
Incorrect LC Conditions Verify the composition and pH of the mobile phases. Ensure the correct column is installed and there are no leaks in the system.Prepare fresh mobile phases. Purge the LC system and check for stable pressure.
Suboptimal MS Parameters Confirm the precursor and product ions for this compound are correctly entered in the acquisition method.Infuse the analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperature.
Issue 2: Poor Reproducibility and Inconsistent Results

Question: My results for this compound are highly variable between injections and between different sample batches. What could be causing this inconsistency?

Answer:

Inconsistent results are often a hallmark of variable matrix effects. The composition of the sample matrix can differ slightly from sample to sample, leading to varying degrees of signal suppression.

Logical Relationship of Factors Causing Irreproducibility

InconsistentResults inconsistent_results Inconsistent Results matrix_variability Sample-to-Sample Matrix Variability inconsistent_results->matrix_variability inconsistent_sample_prep Inconsistent Sample Preparation inconsistent_results->inconsistent_sample_prep unstable_lc Unstable LC System inconsistent_results->unstable_lc fluctuating_ms Fluctuating MS Response inconsistent_results->fluctuating_ms solution Improved Reproducibility matrix_variability->solution Use Stable Isotope-Labeled IS inconsistent_sample_prep->solution Automate/Standardize Protocol unstable_lc->solution System Equilibration & Maintenance fluctuating_ms->solution Regular Calibration & Tuning

Caption: Key contributors to inconsistent analytical results and their solutions.

Strategies for Improving Reproducibility:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound will co-elute and experience the same degree of signal suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup is crucial. Solid-Phase Extraction (SPE) is generally more reproducible than Liquid-Liquid Extraction (LLE).

  • Ensure Proper LC System Equilibration: Allow sufficient time for the column to equilibrate between injections, especially when running gradients. This ensures consistent retention times and peak shapes.

  • Employ Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed (e.g., blank urine, plasma). This helps to normalize the matrix effects between the calibrators and the unknown samples.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression, also known as ion suppression, is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[3]

Q2: What are the common sources of signal suppression in biological and environmental samples?

A2: Common sources of signal suppression include salts, phospholipids (B1166683) from plasma, urea (B33335) from urine, and humic substances from soil.[2] These matrix components can compete with the analyte for ionization in the MS source.

Q3: How can I determine if signal suppression is affecting my analysis?

A3: A post-column infusion experiment is a common method to identify regions of signal suppression in your chromatogram. In this experiment, a constant flow of this compound is infused into the mobile phase after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of the infused analyte indicates a region of signal suppression.[4]

Q4: What is the best sample preparation technique to minimize signal suppression for this compound?

A4: The optimal sample preparation technique depends on the matrix.

  • For Urine: A "dilute-and-shoot" approach may be feasible if the analyte concentration is high. However, for lower concentrations, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is recommended to remove interfering matrix components.[5]

  • For Plasma/Serum: Protein precipitation is a quick method, but it may not remove all interfering phospholipids. SPE provides a cleaner extract.

  • For Soil: An initial solvent extraction followed by a clean-up step using LLE or SPE is typically necessary.

Q5: Can I overcome signal suppression by simply diluting my sample?

A5: Diluting the sample can be a simple and effective way to reduce the concentration of matrix components and thereby lessen signal suppression.[1] However, this approach is only viable if the concentration of this compound is high enough to remain detectable after dilution.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is adapted from a method for the analysis of this compound in mice urine.[6]

  • Sample Preparation:

    • To 1 mL of urine, add 50 µL of an internal standard solution.

    • Adjust the pH of the sample to ~2 with hydrochloric acid.

    • Add 3 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Extraction:

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an appropriate volume onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions for this compound Analysis

These conditions are based on typical methods for the analysis of nitrophenols.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample lle Liquid-Liquid Extraction urine->lle reconstitution Reconstitution lle->reconstitution lc HPLC Separation reconstitution->lc ms MS/MS Detection lc->ms data_processing Data Processing & Quantification ms->data_processing Data Acquisition

References

Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Methyl-4-nitrophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For complex mixtures containing multiple byproducts, column chromatography provides better separation.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically originate from the synthesis process, which commonly involves the nitration of m-cresol. Potential impurities include:

  • Isomeric byproducts: Other nitrated isomers of m-cresol, such as 3-methyl-2-nitrophenol (B1664609) and 3-methyl-6-nitrophenol.

  • Unreacted starting materials: Residual m-cresol.

  • Over-nitrated products: Dinitro- or trinitro-m-cresol derivatives.

  • Side-reaction products: Oxidation or degradation products, which can contribute to coloration of the crude material.[1]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[2][3] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used.[2] Detection is typically performed using a UV detector at a wavelength where this compound has strong absorbance. Gas chromatography-mass spectrometry (GC-MS) can also be employed for purity analysis and to identify volatile impurities.[4]

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

Possible CauseSuggested Solution
Incorrect solvent choice. The solvent may not be polar enough to dissolve this compound, which is a polar molecule. Test the solubility in a range of solvents with varying polarities (e.g., water, ethanol, toluene).[5]
Insufficient solvent. Add more of the hot solvent in small portions until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce the final yield.
Low temperature. Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.

Problem 2: The compound "oils out" instead of crystallizing.

Possible CauseSuggested Solution
Solution is supersaturated and cooled too quickly. Reheat the solution to dissolve the oil. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
High concentration of impurities. The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities.
Inappropriate solvent. The boiling point of the solvent may be too high. Try a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a good solvent at high temperature and then add a poor solvent dropwise until the solution becomes turbid, then clarify by adding a few drops of the good solvent before cooling.[6][7]

Problem 3: Poor recovery of the purified compound.

Possible CauseSuggested Solution
Too much solvent was used. If the solution is too dilute, the concentration of the compound may not reach saturation upon cooling. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The compound is significantly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound in the mother liquor.
Premature crystallization during hot filtration. If performing a hot filtration to remove insoluble impurities, preheat the funnel and the receiving flask to prevent the compound from crystallizing on the filter paper.
Column Chromatography

Problem 1: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Inappropriate mobile phase polarity. If the compound elutes too quickly (high Rf value), the mobile phase is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). If the compound elutes too slowly (low Rf value), increase the polarity of the mobile phase.[8]
Incorrect stationary phase. For a polar compound like this compound, silica (B1680970) gel is a suitable stationary phase.[9] If separation is still problematic, consider using alumina, which has different selectivity.
Column overloading. Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. As a general rule, the amount of adsorbent should be 20-50 times the weight of the crude sample.[8]

Problem 2: Tailing of the compound band on the column.

Possible CauseSuggested Solution
Interaction with the stationary phase. The phenolic hydroxyl group of this compound can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a polar modifier, such as acetic acid (for acidic compounds), to the mobile phase can help to reduce this interaction and improve the peak shape.
Channeling in the column packing. The stationary phase may not be packed uniformly. Ensure the column is packed carefully and evenly to avoid cracks or channels.

Data Presentation

Table 1: Suggested Solvents for Recrystallization of this compound

SolventPolaritySuitability for RecrystallizationComments
Water HighGoodThis compound has low solubility in cold water (1.34 g/L) but is more soluble in hot water.[5][10] This differential solubility makes water a suitable solvent for recrystallization.
Ethanol HighGoodThe compound is very soluble in ethanol.[11] A mixed solvent system, such as ethanol/water, may be necessary to achieve good crystal formation upon cooling.[12]
Toluene (B28343) LowGoodToluene has been used to dissolve crude this compound at elevated temperatures for crystallization at low temperatures.[5]
Chloroform MediumPotentialThe compound is very soluble in chloroform.[11] A co-solvent might be needed to reduce solubility at lower temperatures.
Hexane LowPoorAs a non-polar solvent, hexane is unlikely to dissolve this compound even at elevated temperatures and is more suitable as an anti-solvent in a mixed-solvent system.

Table 2: Illustrative Purity and Yield Data for Purification Techniques

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Toluene) ~85>9870-85Effective for removing less polar impurities. Yield can be optimized by careful control of cooling rate and solvent volume.[5]
Recrystallization (Ethanol/Water) ~90>9965-80Can achieve high purity, but solvent ratio and cooling rate are critical to prevent oiling out.
Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) 70-80>9950-70More effective for complex mixtures with multiple impurities. Yield may be lower due to losses on the column.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Toluene
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene to just cover the solid. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot toluene until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble materials.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve column_prep Prepare Silica Gel Column crude->column_prep hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool to Crystallize hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Purified Product isolate->dry purity_analysis Purity Analysis (HPLC/GC-MS) dry->purity_analysis load_sample Load Sample column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions (TLC) collect_fractions->tlc_analysis combine_pure Combine Pure Fractions & Evaporate Solvent tlc_analysis->combine_pure combine_pure->dry

Caption: General experimental workflow for the purification of this compound.

purification_choice start Start: Crude This compound impurity_check Assess Impurity Profile (e.g., TLC, HPLC) start->impurity_check recrystallization Recrystallization impurity_check->recrystallization Minor Impurities / High Initial Purity column_chromatography Column Chromatography impurity_check->column_chromatography Complex Mixture / Multiple Byproducts purity_ok Is Purity Sufficient? recrystallization->purity_ok column_chromatography->purity_ok purity_ok->column_chromatography No, further purification needed final_product Final Purified Product purity_ok->final_product Yes

Caption: Decision tree for selecting a suitable purification technique.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-4-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Methyl-4-nitrophenol with alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction

This compound, a major metabolite of the organophosphorus insecticide Fenitrothion, is of significant interest in toxicological and environmental studies due to its potential genotoxicity and carcinogenicity.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for assessing exposure and understanding its metabolic fate. This guide focuses on a validated HPLC method and compares it with other analytical approaches, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Electrochemical Detection (LC-ED).

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method offers a robust and widely accessible approach for the determination of this compound. The following sections detail the experimental protocol and performance data based on a published study.[1]

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction

A simple liquid-liquid extraction is employed to isolate this compound from the sample matrix (e.g., urine).

  • Acidify the sample with an appropriate acid.

  • Extract the analyte using ethyl acetate (B1210297). An optimization from previous methods using acetonitrile (B52724) was made to avoid the extraction of highly water-soluble components.[1]

  • Separate the organic phase from the aqueous phase. The use of separatory funnels is recommended for efficient phase separation.[1]

  • Repeat the extraction with ethyl acetate to ensure complete recovery.

  • Evaporate the combined organic extracts to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile: Water (60:40, v/v).[1][3]

  • Flow Rate: 1 mL/min.[1][3]

  • Detection Wavelength: 270 nm.[1][3]

  • Injection Volume: 10 µL.[4]

  • Retention Time: Approximately 2.81 minutes.[1][2]

Method Validation and Performance

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing selectivity, linearity, sensitivity, precision, accuracy, recovery, and robustness.[1]

Table 1: Summary of HPLC Method Validation Parameters for this compound Analysis

Validation ParameterResult
Linearity Linear over the tested concentration range
Limit of Detection (LOD) 0.87 µg/mL
Limit of Quantification (LOQ) 2.64 µg/mL
Accuracy (% Recovery) 90.67% - 104.67%
Precision (% RSD) Intraday: < 5%, Interday: < 10%
Selectivity The method is selective for this compound
Robustness The method was found to be not robust enough as the RSD value was higher than the acceptable limit in the robustness study.[1]

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Sample (e.g., Urine) Acidification Acidification Sample->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the analysis of this compound using HPLC.

Comparison with Alternative Analytical Methods

While HPLC with UV detection is a reliable method, other techniques can offer advantages in terms of sensitivity and selectivity. This section compares the validated HPLC method with GC-MS and LC-ED.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It has been successfully applied to the analysis of this compound, often involving a derivatization step to improve volatility and chromatographic performance.

Liquid Chromatography with Electrochemical Detection (LC-ED)

LC-ED provides a sensitive and selective alternative for the determination of electroactive compounds like nitrophenols. This method can achieve very low detection limits without the need for preconcentration steps for certain sample types.[5][6]

Performance Comparison

The following table summarizes the key performance characteristics of the HPLC method alongside GC-MS and LC-ED for the analysis of this compound.

Table 2: Comparative Performance of Analytical Methods for this compound

ParameterHPLC-UVGC-MSLC-ED
Principle UV-Vis AbsorbanceMass-to-charge ratioElectrochemical reaction
Selectivity GoodExcellentExcellent
Sensitivity (LOD) 0.87 µg/mL (in urine)[1][2]0.3 µg/L (in urine)0.05 - 0.14 ppb (in river water)[5][6]
Sample Preparation Liquid-Liquid ExtractionSolid-Phase Microextraction or Liquid-Liquid Extraction, often with derivatizationDirect injection (for some matrices) or simple filtration[5]
Instrumentation Cost ModerateHighModerate to High
Throughput HighModerateHigh

Logical Relationship of Method Selection

Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods Requirement Analytical Requirement Sensitivity Required Sensitivity Requirement->Sensitivity Matrix Sample Matrix Complexity Requirement->Matrix Cost Budget Constraints Requirement->Cost Throughput Required Sample Throughput Requirement->Throughput HPLC HPLC-UV Sensitivity->HPLC Moderate GCMS GC-MS Sensitivity->GCMS Very High LCED LC-ED Sensitivity->LCED High Matrix->HPLC Moderate Matrix->GCMS Complex Matrix->LCED Simple Cost->HPLC Low Cost->GCMS High Cost->LCED Moderate Throughput->HPLC High Throughput->GCMS Moderate Throughput->LCED High

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The validated HPLC-UV method provides a reliable and accessible technique for the quantification of this compound, suitable for routine analysis. However, for applications requiring higher sensitivity and selectivity, particularly for trace-level detection in complex matrices, GC-MS and LC-ED present superior alternatives. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired detection limits, the nature of the sample matrix, and available resources.

References

Navigating the Detection of 3-Methyl-4-nitrophenol: A Comparative Guide to Immunoassays and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3-Methyl-4-nitrophenol (3M4NP), a significant metabolite of the organophosphorus insecticide fenitrothion (B1672510), selecting the appropriate analytical methodology is paramount for accurate and reliable quantification. This guide provides a comprehensive comparison of immunoassay-based detection with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performance characteristics and experimental protocols.

This compound is not only a key biomarker for assessing exposure to fenitrothion but is also recognized as an environmental contaminant with potential toxicological implications, including reproductive toxicity and the induction of apoptosis in certain cell types.[1] Consequently, sensitive and specific detection methods are crucial for toxicological studies, environmental monitoring, and drug metabolism research.

Immunoassay-Based Detection: A Focus on Cross-Reactivity

While a dedicated commercial immunoassay for this compound is not widely available, existing enzyme-linked immunosorbent assays (ELISAs) developed for its parent compound, fenitrothion, or structurally similar molecules like 4-nitrophenol (B140041), often exhibit cross-reactivity with 3M4NP. This cross-reactivity, stemming from the recognition of shared structural motifs by the assay's antibodies, can be leveraged for detection, albeit with careful consideration of specificity.

A study on an ELISA developed for 4-nitrophenol demonstrated a degree of cross-reactivity with this compound, highlighting the potential for using such assays for screening purposes. However, for precise quantification, the degree of cross-reactivity with other structurally related compounds must be thoroughly characterized.

Table 1: Cross-Reactivity of a 4-Nitrophenol-Based Immunoassay

CompoundStructureIC50 (nM)Cross-Reactivity (%)
4-Nitrophenol4-Nitrophenol59100
This compound this compound64 92.2
2-Chloro-4-nitrophenol2-Chloro-4-nitrophenol31190.3
2-Amino-4-nitrophenol2-Amino-4-nitrophenol57103.5
2-Nitrophenol2-Nitrophenol>10,000<1
3-Nitrophenol3-Nitrophenol>10,000<1

Data is hypothetical and for illustrative purposes, based on the principle of cross-reactivity. Actual values would need to be determined experimentally.

The development of broad-specific antibodies through the use of multi-hapten or generic hapten immunization strategies is an active area of research for detecting classes of pesticides and their metabolites.[2] Such approaches could yield immunoassays with tailored cross-reactivity profiles suitable for screening multiple organophosphorus pesticide residues, including 3M4NP.

Alternative Analytical Methods: HPLC and GC-MS

For definitive identification and quantification, chromatographic methods coupled with specific detectors are the gold standard.

High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of 3M4NP in various matrices. A validated HPLC-UV method has been reported for the quantification of 3M4NP in urine, demonstrating good precision and accuracy.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it an excellent choice for trace-level detection of 3M4NP. Derivatization is often employed to improve the volatility and chromatographic behavior of the analyte. A sensitive GC-MS method has been established for the quantification of urinary 3M4NP, with a reported limit of detection of 0.3 μg/L.[5]

Table 2: Performance Comparison of Analytical Methods for this compound

ParameterImmunoassay (Hypothetical)HPLC-UVGC-MS
Principle Antigen-antibody bindingChromatographic separation and UV detectionChromatographic separation and mass-based detection
Specificity Dependent on antibody cross-reactivityHighVery High
Sensitivity (LOD) ng/mL to µg/mL range0.87 µg/mL in urine[3][4]0.3 µg/L in urine[5]
Sample Throughput HighModerateModerate
Instrumentation Cost Low to ModerateModerateHigh
Sample Preparation Minimal to moderateModerate (e.g., liquid-liquid extraction)Moderate to extensive (e.g., extraction, derivatization)
Primary Application Screening, semi-quantitative analysisQuantitative analysisConfirmatory analysis, trace-level quantification

Experimental Protocols

Competitive ELISA for this compound (General Protocol)

This protocol outlines the general steps for a competitive ELISA, which is the most common format for small molecule detection.

  • Coating: A microtiter plate is coated with a protein conjugate of a 3M4NP analog or a related molecule.

  • Blocking: Non-specific binding sites on the plate are blocked using a solution like bovine serum albumin (BSA).

  • Competition: A mixture of the sample (containing the unknown amount of 3M4NP) and a fixed concentration of anti-3M4NP antibody is added to the wells. 3M4NP in the sample competes with the coated antigen for binding to the antibody.

  • Washing: Unbound reagents are washed away.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.

  • Washing: Unbound secondary antibody is washed away.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 3M4NP in the sample.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with 3M4NP-Protein Conjugate p2 Block Non-specific Sites with BSA p1->p2 Wash p3 Add Sample (3M4NP) + Anti-3M4NP Antibody p2->p3 p4 Add Enzyme-linked Secondary Antibody p3->p4 Wash p5 Add Substrate p4->p5 Wash p6 Measure Absorbance p5->p6

Caption: Competitive ELISA workflow for 3M4NP detection.

HPLC-UV Method for this compound

This protocol is based on a validated method for the determination of 3M4NP in urine.[3][4]

  • Sample Preparation: Urine samples are subjected to liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297) to isolate 3M4NP.

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

    • Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), is employed.

    • Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

    • Injection Volume: A defined volume of the extracted sample (e.g., 20 µL) is injected into the system.

  • Detection: The eluent is monitored by a UV detector at a wavelength where 3M4NP exhibits maximum absorbance (e.g., 270 nm).

  • Quantification: The concentration of 3M4NP is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using standards of known concentrations.

GC-MS Method for this compound

This protocol outlines a general procedure for the analysis of 3M4NP by GC-MS, often requiring derivatization.[5]

  • Sample Preparation and Derivatization:

    • 3M4NP is extracted from the sample matrix (e.g., water, urine) using solid-phase extraction or liquid-liquid extraction.

    • The extracted analyte is then derivatized to increase its volatility and thermal stability. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms a trimethylsilyl (B98337) (TMS) derivative.

  • GC System:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Temperature Program: A temperature gradient is applied to the oven to ensure efficient separation of the analytes.

  • MS System:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 3M4NP.

  • Quantification: The concentration of 3M4NP is determined using an internal standard and a calibration curve.

Toxicological Signaling Pathway of this compound

Studies have indicated that this compound can exert reproductive toxicity by inducing apoptosis and affecting cell proliferation in gonadal cells.[1] The proposed mechanism involves the modulation of key cell cycle regulatory proteins.

Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_outcome Biological Outcome stimulus This compound (3M4NP) p21 p21 (Increased Expression) stimulus->p21 p27 p27 (Increased Expression) stimulus->p27 cyclinD2 Cyclin D2 (Decreased Expression) stimulus->cyclinD2 pcna PCNA (Increased Expression) stimulus->pcna proliferation Altered Cell Proliferation p21->proliferation p27->proliferation cyclinD2->proliferation pcna->proliferation apoptosis Induction of Apoptosis proliferation->apoptosis

Caption: Proposed signaling pathway of 3M4NP-induced toxicity.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study. Immunoassays, particularly those with broad cross-reactivity, can serve as valuable high-throughput screening tools. However, for accurate and confirmatory quantification, especially at low concentrations, HPLC and GC-MS remain the methods of choice due to their superior specificity and sensitivity. Researchers should carefully consider the trade-offs between speed, cost, and data quality when selecting the most appropriate technique for their application. The provided experimental protocols offer a starting point for the development and validation of robust analytical methods for this important environmental and biological analyte.

References

A Comparative Guide to Inter-Laboratory Quantification of 3-Methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 3-Methyl-4-nitrophenol, a significant metabolite of the insecticide fenitrothion (B1672510).[1][2] Due to its potential genotoxicity and carcinogenicity, accurate and reproducible quantification is crucial for monitoring environmental contamination and human exposure.[1][3] While no formal inter-laboratory comparison studies were identified in the public domain, this document synthesizes data from single-laboratory validation studies to offer a comparative perspective on the performance of various analytical techniques.

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[4] This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as applied to the analysis of this compound.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of different analytical methods for this compound based on published literature.

Table 1: Performance Characteristics of HPLC Methods

ParameterHPLC-UV (in Mice Urine)[1]HPLC with Electrochemical Detection (in River Water)[5]
Limit of Detection (LOD) 0.87 µg/mL0.05 - 0.14 ppb
Limit of Quantification (LOQ) Not specifiedNot specified
Accuracy (Recovery) Not specified96 - 112%
Precision (RSD) < 15%1 - 15%
Linearity (r²) > 0.99Not specified

Table 2: Performance Characteristics of Mass Spectrometry-Based Methods

ParameterGC-MS (in Urine)[6]LC-MS/MS (General Nitrophenols)[4]
Limit of Detection (LOD) 0.3 µg/LNot specified
Limit of Quantification (LOQ) Not specifiedAs low as 2 µg/kg
Accuracy (Recovery) Not specified97.8% - 103.2%
Precision (RSD) Not specified< 10%
Linearity (r²) Not specified> 0.998

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below, providing a basis for laboratory application and comparison.

1. HPLC-UV Method for this compound in Mice Urine [1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Collect mice urine samples following administration of fenitrothion.

    • Extract this compound from the urine using ethyl acetate. This solvent is preferred over acetonitrile (B52724) to minimize the extraction of water-soluble components.[1]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph.

    • Column: Kromasil 100-5 C18 (15 cm x 4.6 mm, 5 µm film thickness).[1]

    • Mobile Phase: Acetonitrile: water (60:40).[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: UV detector at 270 nm.[1]

    • Retention Time: Approximately 2.81 minutes.[1]

  • Validation: The method was validated according to ICH guidelines, assessing selectivity, linearity, limit of detection and quantification, accuracy, precision, extraction efficacy, robustness, and stability.[1]

2. GC-MS Method for Urinary this compound [6]

  • Objective: To establish a sensitive method for quantifying urinary this compound for biological monitoring.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Key Feature: The method is capable of quantifying both free and conjugated metabolites.[6]

  • Performance: Achieved a limit of detection of 0.3 µg/L for this compound.[6]

3. LC with Electrochemical Detection for Nitropesticides and Metabolites in River Water [5]

  • Analytes: Includes this compound.

  • Sample Matrix: River water.

  • Sample Preparation: No preconcentration step is required.[5]

  • Detection: Electrochemical detection.

  • Performance:

    • Detection Limits: 0.05 to 0.14 ppb.[5]

    • Recovery: 96% to 112%.[5]

    • Relative Standard Deviations (RSD): 1% to 15%.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the metabolic pathway of fenitrothion to this compound.

cluster_0 Sample Preparation (LLE) cluster_1 HPLC Analysis Urine Sample Urine Sample Add Ethyl Acetate Add Ethyl Acetate Urine Sample->Add Ethyl Acetate Vortex & Centrifuge Vortex & Centrifuge Add Ethyl Acetate->Vortex & Centrifuge Collect Organic Layer Collect Organic Layer Vortex & Centrifuge->Collect Organic Layer Inject into HPLC Inject into HPLC Collect Organic Layer->Inject into HPLC C18 Column Separation C18 Column Separation Inject into HPLC->C18 Column Separation UV Detection (270 nm) UV Detection (270 nm) C18 Column Separation->UV Detection (270 nm) Quantification Quantification UV Detection (270 nm)->Quantification

Workflow for HPLC-UV analysis of this compound in urine.

Fenitrothion Fenitrothion Metabolic Transformation Metabolic Transformation Fenitrothion->Metabolic Transformation Metabolism in vivo This compound This compound Metabolic Transformation->this compound Excretion in Urine Excretion in Urine This compound->Excretion in Urine

Metabolic pathway of Fenitrothion to this compound.

References

3-Methyl-4-nitrophenol: A Superior Biomarker for Fenitrothion Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of 3-Methyl-4-nitrophenol as a reliable biomarker of exposure to the organophosphate insecticide fenitrothion (B1672510), with a comparative analysis against alternative biomarkers.

Introduction

Effective assessment of human exposure to organophosphate pesticides is critical for both occupational health and environmental risk assessment. Fenitrothion, a widely used insecticide, is metabolized in the body to various compounds, the detection of which can serve as a biomarker of exposure. Among these, this compound (3M4NP), a specific metabolite of fenitrothion, has emerged as a highly sensitive and reliable indicator of exposure, particularly at low levels. This guide provides a detailed comparison of 3M4NP with other commonly used biomarkers—blood cholinesterase activity and urinary dialkylphosphates—supported by experimental data and detailed methodologies.

Comparative Analysis of Biomarkers for Fenitrothion Exposure

The selection of an appropriate biomarker depends on its sensitivity, specificity, and the correlation of its levels with the extent of exposure. The following table summarizes the performance of this compound in comparison to blood cholinesterase inhibition and urinary dialkylphosphates.

BiomarkerTypeMatrixKey Performance CharacteristicsLimitations
This compound (3M4NP) Specific MetaboliteUrineHigh Specificity: A direct metabolite of fenitrothion. High Sensitivity: Detectable even at low exposure levels. A study on fenitrothion sprayers showed significantly higher urinary 3M4NP concentrations compared to control workers, even when cholinesterase activity was not significantly inhibited[1][2][3]. The limit of detection for 3M4NP in urine has been reported to be as low as 0.3 μg/L by GC-MS[1][3] and 0.87 μg/mL by HPLC[4][5][6][7].Shorter biological half-life compared to cholinesterase inhibition, reflecting more recent exposure.
Blood Cholinesterase (AChE and BChE) Activity Effect BiomarkerBlood (Plasma, Erythrocytes)Established Method: Widely used for monitoring organophosphate exposure. Reflects the toxicologically relevant effect of fenitrothion.Low Sensitivity: Insensitive to low-level exposures that may not cause significant enzyme inhibition[1][2][3]. Low Specificity: Inhibition can be caused by various organophosphates and carbamates.
Dialkylphosphates (DAPs) Non-specific MetabolitesUrineGroup-Selective: Can indicate exposure to a broad range of organophosphate pesticides.Non-specific: Does not identify the parent organophosphate compound. Six common DAP metabolites are typically measured to assess cumulative exposure[8][9].

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of exposure biomarkers. Below are summaries of typical experimental protocols for the analysis of this compound, cholinesterase activity, and dialkylphosphates.

Urinary this compound (3M4NP) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive quantification of both free and conjugated 3M4NP in urine.

  • Sample Preparation:

    • A urine sample (typically 1-5 mL) is hydrolyzed to release conjugated 3M4NP. This is often achieved by enzymatic hydrolysis using β-glucuronidase/arylsulfatase.

    • The hydrolyzed sample is then acidified.

  • Extraction:

    • 3M4NP is extracted from the aqueous phase using a suitable organic solvent, such as diethyl ether or ethyl acetate, through liquid-liquid extraction.

  • Derivatization:

    • The extracted 3M4NP is derivatized to increase its volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) which creates a trimethylsilyl (B98337) (TMS) ether of the phenol.

  • GC-MS Analysis:

    • The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer.

    • The GC separates the components of the mixture, and the MS provides mass spectra for identification and quantification.

    • Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Blood Cholinesterase Activity Assay (Ellman Method)

This spectrophotometric method is a standard procedure for measuring acetylcholinesterase (AChE) in red blood cells and butyrylcholinesterase (BChE) in plasma.

  • Sample Preparation:

    • Whole blood is centrifuged to separate plasma and red blood cells.

    • Red blood cells are lysed to release AChE.

  • Assay Principle:

    • The assay is based on the reaction of acetylthiocholine (B1193921) (the substrate) with the cholinesterase enzyme to produce thiocholine.

    • Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).

  • Measurement:

    • The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity.

    • The activities of AChE and BChE are determined by using specific inhibitors or by measuring the activity in the separated erythrocyte and plasma fractions, respectively.

Urinary Dialkylphosphate (DAP) Analysis by Gas Chromatography-Flame Photometric Detection (GC-FPD)

This method is used for the simultaneous determination of six major DAP metabolites.

  • Sample Preparation:

    • Urine samples are lyophilized (freeze-dried) to remove water and concentrate the analytes.

  • Derivatization:

    • The dried residue is derivatized with an agent like pentafluorobenzyl bromide (PFBBr) to convert the DAPs into their more volatile pentafluorobenzyl esters.

  • Extraction and Clean-up:

    • The derivatized DAPs are extracted with an organic solvent.

    • The extract is then purified using solid-phase extraction (SPE) to remove interfering substances.

  • GC-FPD Analysis:

    • The cleaned-up extract is injected into a gas chromatograph equipped with a flame photometric detector (FPD), which is specific for phosphorus-containing compounds.

    • This allows for the sensitive and selective quantification of the six DAP metabolites.

Visualizing the Metabolic Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of fenitrothion and a typical experimental workflow for biomarker analysis.

Fenitrothion_Metabolism Fenitrothion Fenitrothion Metabolism Metabolism (Oxidation/Hydrolysis) Fenitrothion->Metabolism 3M4NP This compound (Specific Biomarker) Metabolism->3M4NP DAPs Dialkylphosphates (Non-specific Biomarkers) Metabolism->DAPs Excretion Urinary Excretion 3M4NP->Excretion DAPs->Excretion

Fenitrothion Metabolic Pathway

Biomarker_Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Interpretation Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (e.g., Hydrolysis, Extraction) Urine_Sample->Sample_Prep Blood_Sample Blood Sample Collection Blood_Sample->Sample_Prep GCMS_HPLC GC-MS or HPLC Analysis (for 3M4NP & DAPs) Sample_Prep->GCMS_HPLC Spectrophotometry Spectrophotometric Assay (for Cholinesterase) Sample_Prep->Spectrophotometry Quantification Quantification of Biomarker Levels GCMS_HPLC->Quantification Spectrophotometry->Quantification Exposure_Assessment Exposure Assessment Quantification->Exposure_Assessment

Biomarker Analysis Workflow

Conclusion

The evidence strongly supports the use of urinary this compound as a reliable and sensitive biomarker for assessing exposure to fenitrothion. Its specificity to the parent compound offers a distinct advantage over non-specific biomarkers like dialkylphosphates and effect biomarkers such as cholinesterase activity, especially in scenarios of low-level environmental or occupational exposure. For researchers and drug development professionals, the adoption of 3M4NP analysis provides a more accurate tool for exposure assessment, contributing to a better understanding of the pharmacokinetics and potential health effects of fenitrothion.

References

Comparative Efficacy of Bacterial Strains in the Degradation of 3-Methyl-4-nitrophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of key bacterial strains and their efficiency in breaking down the persistent environmental contaminant, 3-Methyl-4-nitrophenol (3M4NP). This guide provides researchers, scientists, and drug development professionals with a comparative overview of degradation efficacy, supported by experimental data and detailed methodologies.

This compound (3M4NP) is a significant environmental pollutant, primarily arising from the hydrolysis of the organophosphorus pesticide fenitrothion. Its persistence and toxicity necessitate effective bioremediation strategies. A variety of bacterial strains have been identified for their capacity to degrade 3M4NP, employing distinct metabolic pathways. This guide focuses on a comparative analysis of the degradation efficacy of prominent bacterial genera: Burkholderia, Pseudomonas, and Arthrobacter.

Comparative Degradation Efficacy

The efficacy of different bacterial strains in degrading 3M4NP varies, influenced by factors such as the specific enzymatic machinery of the strain and the experimental conditions. The following table summarizes the available quantitative data on the degradation of 3M4NP by select bacterial strains.

Bacterial StrainKey Enzyme (Initial Step)Degradation RateMichaelis-Menten Constant (Km)Specific ActivityDegradation Pathway Intermediate
Burkholderia sp. strain SJ98 p-Nitrophenol 4-monooxygenase (PnpA)13.0 µM/h (wild type)[1]20.3 ± 2.54 µM[1]3.27 ± 0.46 U/mg (3M4NP-induced cells)[1][2]Methylhydroquinone (B43894) (MHQ)[1][3]
Pseudomonas sp. strain TSN1 Monooxygenase (mnpA1)Data not availableData not availableData not availableMethylhydroquinone (MHQ)[4]
Arthrobacter sp. Not specified for 3M4NPData not availableData not availableData not availableMethylhydroquinone (MHQ) accumulation noted in some strains[2]

Degradation Pathways and Mechanisms

The biodegradation of 3M4NP by the discussed bacterial strains predominantly proceeds through a pathway involving the formation of methylhydroquinone (MHQ). This is in contrast to the degradation of other nitrophenols, which can also proceed via a catechol pathway.

In strains like Burkholderia sp. SJ98 and Pseudomonas sp. TSN1, the initial step involves a monooxygenase that hydroxylates 3M4NP, leading to the removal of the nitro group and the formation of methyl-p-benzoquinone (MBQ). This intermediate is then reduced to methylhydroquinone (MHQ).[1][3][4] Subsequently, MHQ undergoes ring cleavage, catalyzed by a dioxygenase, and the resulting metabolites are further processed through central metabolic pathways.[1][3][4]

Some strains of Arthrobacter have also been shown to utilize 3M4NP.[2] However, in at least one case, the degradation process resulted in the accumulation of MHQ, suggesting that the downstream pathway for ring cleavage and further metabolism may be less efficient in this particular strain.[2]

The following diagram illustrates the generalized experimental workflow for studying the bacterial degradation of 3M4NP.

G cluster_0 Strain Selection and Culture cluster_1 Degradation Experiment cluster_2 Analysis A Isolation of 3M4NP-degrading bacterial strain B Growth in minimal medium with 3M4NP as sole carbon source A->B C Incubation of bacterial culture with 3M4NP B->C D Sampling at different time intervals C->D G Enzyme assays C->G E Quantification of 3M4NP concentration (e.g., HPLC) D->E F Identification of metabolites (e.g., GC-MS) D->F H Kinetic analysis (Degradation rate, Km) E->H

Caption: Experimental workflow for 3M4NP degradation studies.

The signaling pathway for the degradation of 3M4NP in Burkholderia sp. strain SJ98 is depicted below.

This compound This compound Methyl-p-benzoquinone Methyl-p-benzoquinone This compound->Methyl-p-benzoquinone PnpA (Monooxygenase) Methylhydroquinone Methylhydroquinone Methyl-p-benzoquinone->Methylhydroquinone PnpB (Reductase) Ring Cleavage Products Ring Cleavage Products Methylhydroquinone->Ring Cleavage Products Dioxygenase Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

Caption: 3M4NP degradation pathway in Burkholderia sp. SJ98.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summarized protocols for key experiments cited in the literature.

Bacterial Culture and Degradation Assay

Bacterial strains are typically cultured in a mineral salts medium (MSM) with this compound added as the sole source of carbon and energy. The concentration of 3M4NP can vary, but is often in the range of 0.5 to 1.0 mM. Cultures are incubated at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.

For degradation assays, bacterial cells are harvested, washed, and resuspended in fresh MSM containing a known concentration of 3M4NP. Samples are taken at regular intervals to monitor the decrease in 3M4NP concentration.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to quantify the concentration of 3M4NP in the culture medium. A C18 column is typically employed with a mobile phase consisting of a gradient of methanol (B129727) and water (with a small percentage of acetic acid). Detection is performed using a UV detector at a wavelength specific for 3M4NP (e.g., 320 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify the metabolic intermediates of 3M4NP degradation. Samples from the culture medium are extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed. The mass spectra of the detected compounds are compared with known standards or databases for identification.

Enzyme Assays

To determine the activity of the enzymes involved in the degradation pathway, crude cell extracts or purified enzymes are used. For the initial monooxygenase, the assay typically measures the rate of substrate (3M4NP) depletion or product formation in the presence of necessary cofactors like NADPH. The reaction can be monitored spectrophotometrically.

Conclusion

The bacterial degradation of this compound is a promising avenue for the bioremediation of contaminated environments. Burkholderia sp. strain SJ98 has demonstrated high efficacy in degrading this compound, with well-characterized enzymatic and metabolic pathways. Pseudomonas sp. strain TSN1 also shows significant potential, sharing a similar degradation pathway. While some Arthrobacter species can metabolize 3M4NP, their efficiency and the completeness of degradation may vary.

Further research is needed to obtain more comprehensive quantitative data for a wider range of bacterial strains to facilitate a more direct and robust comparison of their degradation efficacies. Understanding the kinetic parameters and optimal conditions for each strain will be crucial for the development of effective and targeted bioremediation technologies.

References

Acidity Showdown: 3,5-dimethyl-4-nitrophenol vs. 3-Methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of substituted phenols, subtle structural modifications can significantly impact their chemical properties. This guide provides a comparative analysis of the acidity of 3,5-dimethyl-4-nitrophenol (B181080) and 3-methyl-4-nitrophenol, offering experimental data and detailed methodologies for researchers, scientists, and professionals in drug development. The acidity of these compounds is a critical parameter influencing their reactivity, solubility, and biological activity.

Acidity Comparison: A Quantitative Look

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimental pKa values for 3,5-dimethyl-4-nitrophenol and this compound are summarized below.

CompoundStructurepKaRelative Acidity
3,5-dimethyl-4-nitrophenol~8.25[1][2][3]Less Acidic
This compound~7.39[4][5]More Acidic

Observation: this compound is demonstrably more acidic than 3,5-dimethyl-4-nitrophenol, as evidenced by its lower pKa value.

Unraveling the Difference: The Role of Steric Hindrance

The observed difference in acidity can be primarily attributed to steric effects influencing the resonance stabilization of the corresponding phenoxide ions.

In both molecules, the nitro group (-NO₂) at the para position is a strong electron-withdrawing group. Upon deprotonation of the phenolic hydroxyl group, the resulting negative charge on the oxygen can be delocalized into the benzene (B151609) ring and further onto the nitro group through resonance. This delocalization stabilizes the phenoxide anion, thereby increasing the acidity of the parent phenol (B47542).

However, in the case of 3,5-dimethyl-4-nitrophenol , the two methyl groups are positioned ortho to the nitro group. This proximity creates significant steric hindrance, forcing the nitro group to twist out of the plane of the benzene ring.[1][2][3] This loss of planarity severely diminishes the resonance effect (-R effect) of the nitro group, as effective delocalization requires the p-orbitals of the nitro group and the benzene ring to be aligned. Consequently, the phenoxide ion of 3,5-dimethyl-4-nitrophenol is less stabilized, leading to a higher pKa and weaker acidity.

Conversely, in This compound , there is only one methyl group, which is meta to the nitro group. This arrangement does not impose significant steric hindrance on the nitro group, allowing it to remain largely coplanar with the benzene ring. As a result, the electron-withdrawing resonance effect of the nitro group remains effective, leading to greater stabilization of the phenoxide anion and, therefore, a lower pKa and stronger acidity.[6]

The inductive effect (-I effect) of the nitro group, which operates through the sigma bonds, is still active in both molecules. However, the resonance effect is the dominant factor in stabilizing the negative charge in these systems.

G cluster_0 3,5-dimethyl-4-nitrophenol cluster_1 This compound A Two ortho-methyl groups B Steric Hindrance A->B C Nitro group rotates out of plane B->C D Reduced Resonance (-R effect) C->D E Less stable phenoxide ion D->E F Higher pKa (~8.25) Weaker Acid E->F G One meta-methyl group H Minimal Steric Hindrance G->H I Nitro group remains planar H->I J Effective Resonance (-R effect) I->J K More stable phenoxide ion J->K L Lower pKa (~7.39) Stronger Acid K->L

Factors influencing the acidity of 3,5-dimethyl-4-nitrophenol vs. This compound.

Experimental Protocols for pKa Determination

The pKa values of phenolic compounds are commonly determined by spectrophotometric or potentiometric titration methods. Below are generalized protocols for these techniques.

Spectrophotometric Method

This method relies on the difference in the UV-Vis absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the phenol.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • A series of buffer solutions with known pH values (e.g., phosphate, borate (B1201080) buffers)

  • Stock solution of the phenol in a suitable solvent (e.g., methanol (B129727) or ethanol)

  • Deionized water

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the phenol at a known concentration. For each measurement, a small aliquot of the stock solution is added to a buffer of a specific pH. A series of solutions with the same total phenol concentration but varying pH are prepared.

  • Spectral Measurements:

    • Record the UV-Vis spectrum of the phenol in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated form (HA).

    • Record the UV-Vis spectrum of the phenol in a highly basic solution (e.g., pH 12-13) to obtain the spectrum of the fully deprotonated form (A⁻).

    • Record the UV-Vis spectra of the phenol in a series of buffer solutions with pH values around the expected pKa.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

    • Measure the absorbance of all solutions at this wavelength.

    • The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following equation for each buffered solution: pKa = pH + log([A⁻]/[HA]) = pH + log((A - A_HA)/(A_A - A)) where A is the absorbance of the buffered solution, A_HA is the absorbance of the acidic solution, and A_A is the absorbance of the basic solution.

Potentiometric Titration Method

This classic method involves titrating a solution of the weak acid (the phenol) with a strong base and monitoring the pH change.

Materials and Equipment:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the phenol in a suitable solvent (e.g., water or a water/alcohol mixture)

Procedure:

  • Solution Preparation: Prepare a solution of the phenol of known concentration in a beaker. If the phenol is not readily soluble in water, a co-solvent like ethanol (B145695) can be used.

  • Titration:

    • Calibrate the pH meter using standard buffer solutions.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Record the initial pH of the solution.

    • Add the strong base from the burette in small, known increments.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve for greater accuracy.

By understanding the structural factors that influence acidity and employing rigorous experimental techniques, researchers can accurately characterize and compare compounds like 3,5-dimethyl-4-nitrophenol and this compound for various applications in science and industry.

References

A Comparative Guide to Solvent Extraction Performance for 3-Methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Methyl-4-nitrophenol, a significant metabolite of the pesticide fenitrothion, is crucial.[1][2] The efficiency of any analytical method heavily relies on the initial extraction step, where the choice of solvent plays a pivotal role. This guide provides an objective comparison of various solvents used for the extraction of this compound from different matrices, supported by experimental findings.

Solvent Performance Comparison

The selection of an appropriate solvent is dictated by the polarity of the target analyte and the composition of the sample matrix. For this compound, a substituted nitrophenol, a range of organic solvents have been utilized. The following table summarizes the performance of different solvents based on available data.

Extraction Solvent/SystemSample MatrixExtraction MethodKey Performance Metrics
Ethyl Acetate (B1210297) Mice UrineLiquid-Liquid Extraction (LLE)High efficiency with >80% recovery; selected to avoid co-extraction of water-soluble components.[1]
Dichloromethane / n-hexane (2:1, v/v) SoilUltrasonic Extraction / LLEEffective for initial extraction from a solid matrix.[3]
Dichloromethane / Ethyl Acetate (4:1, v/v) Acidified Aqueous SolutionLLEUsed for re-extraction of protonated nitrophenols from an aqueous phase back into an organic phase.[3]
Acetonitrile (B52724) Mice Urine (residue solvent)LLENot ideal as a primary extraction solvent due to co-extraction of water-soluble impurities, but provided superior results for dissolving the final extract for HPLC analysis.[1]
Methanol Aerosol Filters / Water SamplesUltrasonic Extraction / Dispersive LLEDemonstrated high extraction efficiency for nitrophenols, outperforming ethanol, acetonitrile, and acetone (B3395972) in some microextraction techniques.[4][5]
Water Aerosol FiltersUltrasonic ExtractionUsed for extraction but generally less efficient for moderately polar organic compounds compared to organic solvents.[5]
Hexane Aerosol FiltersUltrasonic ExtractionSuitable for less polar compounds; used in comparative studies for extracting a range of nitrated aromatics.[5]
Dichloromethane Aerosol FiltersUltrasonic ExtractionEmployed for the extraction of nitrated monoaromatic hydrocarbons from particulate matter.[5]

Experimental Protocols

Effective extraction is fundamental for the reliable analysis of this compound. Liquid-Liquid Extraction (LLE) is a classic and widely used technique.[3] The following is a representative protocol adapted from methodologies for extracting nitrophenols from aqueous samples like urine or water.

Objective: To isolate this compound from an aqueous sample for subsequent analysis.

Materials:

  • Aqueous sample (e.g., 5 mL of urine)

  • Ethyl Acetate (HPLC Grade)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Sodium Sulfate (B86663) (anhydrous)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or rotary evaporator

Methodology:

  • Sample Preparation:

    • Take a known volume of the aqueous sample (e.g., 5 mL) in a centrifuge tube.

    • Acidify the sample to a pH of approximately 2-3 by adding concentrated HCl dropwise. This ensures that the phenolic hydroxyl group is protonated, making the molecule less polar and more soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an equal volume of ethyl acetate (e.g., 5 mL).

    • Shake the funnel vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate) containing the this compound.

  • Collection and Drying:

    • Carefully drain the lower aqueous layer and discard it.

    • Collect the upper organic layer into a clean tube.

    • To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected organic extract and swirl gently.

  • Concentration:

    • Decant the dried organic extract into a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution:

    • Dissolve the resulting residue in a small, precise volume of a suitable solvent for the intended analytical method (e.g., 1 mL of acetonitrile for HPLC analysis).[1]

    • The sample is now ready for chromatographic analysis.

Visualizing the Extraction Workflow

A clear understanding of the experimental sequence is vital for reproducibility. The following diagram illustrates the logical workflow of the Liquid-Liquid Extraction protocol described above.

LLE_Workflow start Start: Aqueous Sample prep 1. Sample Preparation (Acidify to pH 2-3) start->prep ext 2. Liquid-Liquid Extraction (Add Ethyl Acetate and Shake) prep->ext sep 3. Phase Separation (Collect Organic Layer) ext->sep dry 4. Drying (Add Anhydrous Sodium Sulfate) sep->dry conc 5. Concentration (Evaporate Solvent) dry->conc recon 6. Reconstitution (Dissolve Residue in Acetonitrile) conc->recon end_node End: Sample Ready for Analysis recon->end_node

Caption: Workflow for Liquid-Liquid Extraction of this compound.

References

A Guide to the Accuracy and Precision of 3-Methyl-4-nitrophenol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of analytical standards is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive comparison of the accuracy and precision of analytical standards for 3-Methyl-4-nitrophenol, a significant metabolite of the organophosphorus insecticide fenitrothion. The performance of a Certified Reference Material (CRM) from a leading supplier is presented alongside typical specifications for standard analytical grades, supported by experimental data from validated analytical methods.

Comparison of Analytical Standard Specifications

The accuracy of an analytical standard is primarily defined by its certified purity and the associated uncertainty. A lower uncertainty value indicates a higher degree of accuracy. Precision, while not a property of the standard itself, is demonstrated through the reproducibility of measurements using that standard in a validated analytical method.

This table summarizes the key quantitative data for a commercially available this compound Certified Reference Material and compares it with typical specifications for a standard analytical grade product.

ParameterCertified Reference Material (CRM) - ExampleStandard Analytical Grade
Product Type Certified Reference MaterialAnalytical Standard
Certification ISO 17034, ISO/IEC 17025Varies by supplier; may not have formal certification
Certified Purity 99.5% ± 0.5% (Expanded Uncertainty)Typically ≥98% or ≥99% (no stated uncertainty)
Method of Purity Determination High-Performance Liquid Chromatography (HPLC) with UV detection, Karl Fischer titration for water content, Residual Solvent analysis by Headspace Gas Chromatography (HS-GC)Often a single chromatographic method (e.g., HPLC or GC)
Traceability Traceable to national metrology institute standardsGenerally not traceable
Certificate of Analysis (CoA) Comprehensive CoA with certified value, uncertainty, and details of characterization methodsBasic CoA with a purity value

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for assessing the performance of a this compound analytical standard. The following protocol is based on established methods for the quantification of this analyte.

Objective: To determine the concentration of a this compound sample using an external standard calibration with a certified reference material.

Materials:

  • This compound Certified Reference Material (CRM)

  • This compound sample of unknown concentration

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable buffer component)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Preparation:

    • Accurately weigh a suitable amount of the this compound CRM and dissolve it in a known volume of mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a known volume of mobile phase to obtain a solution with an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 310 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Inject the sample solution and record the peak area.

    • Determine the concentration of the sample solution from the calibration curve.

Method Validation Parameters (Typical Values):

ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the certification of an analytical standard and the subsequent use in a quantitative analysis.

G Workflow for Certification of a this compound CRM cluster_0 Material Production and Characterization cluster_1 Certification and Documentation A Synthesis and Purification of this compound B Homogeneity and Stability Testing A->B C Purity Determination (HPLC, qNMR) B->C D Identity Confirmation (MS, NMR) B->D E Characterization of Impurities C->E F Assignment of Certified Value and Uncertainty C->F Purity Data E->F Impurity Profile G Issuance of Certificate of Analysis (ISO 17034) F->G H End User Application G->H Certified Reference Material

Caption: Certification workflow for a this compound CRM.

G Quantitative Analysis using a Certified Standard cluster_0 Calibration cluster_1 Sample Analysis A Prepare Stock Solution from CRM B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve C->D H Calculate Sample Concentration D->H Calibration Function E Prepare Sample Solution F Inject Sample into HPLC E->F G Record Peak Area F->G G->H Sample Peak Area

Caption: Workflow for quantitative analysis using a certified standard.

Safety Operating Guide

Proper Disposal of 3-Methyl-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3-Methyl-4-nitrophenol

The proper disposal of this compound is crucial for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous chemical and dangerous good, posing significant health risks and environmental hazards.[1] It is harmful if swallowed, inhaled, or in contact with skin; it can cause serious eye damage, skin irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Therefore, this compound waste must be managed as hazardous waste and disposed of through an authorized hazardous waste management provider.[3]

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all personnel are familiar with the hazards associated with this compound. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE):

All personnel handling this compound waste must wear appropriate PPE to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or safety goggles
Protective Clothing Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the immediate steps for managing waste containing this compound.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect any solid this compound waste, such as unused reagents or contaminated solids (e.g., weighing paper, gloves).

    • Avoid generating dust.[4] If necessary, lightly moisten the material with a suitable solvent (e.g., water) to minimize airborne particles.[4]

    • Place the collected solid waste into a dedicated, clearly labeled, sealable, and chemically compatible waste container designated for hazardous organic waste.[4]

  • Liquid Waste (Solutions):

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container.[3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be considered contaminated and disposed of as hazardous solid waste.[4]

2. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Include appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).[4]

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

3. Spill and Decontamination Procedures:

  • In case of a spill, immediately evacuate the area and ensure it is well-ventilated.[4]

  • Wearing the appropriate PPE, contain the spill.

  • For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to absorb the spill.[4]

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[2][4]

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) or soap and water, and collect all cleaning materials as hazardous waste.[3][4]

  • Report the spill to your laboratory supervisor and your institution's EHS office.[4]

4. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]

  • Incineration under controlled conditions is a recommended method for the disposal of nitrophenols.[6][7]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Solid E Collect in Labeled Liquid Hazardous Waste Container C->E Liquid F Seal Container Securely D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Arrange for Waste Pickup and Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3-Methyl-4-nitrophenol (CAS No. 2581-34-2). Adherence to these procedures is essential to ensure personal safety and mitigate environmental risks.

Hazard Identification and Summary

This compound is a hazardous chemical that poses significant health risks. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It causes serious eye damage, skin irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[1]

Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Serious Eye Damage/Eye IrritationCategory 1/2
Skin Corrosion/IrritationCategory 2
Skin SensitizationCategory 1
Germ Cell MutagenicityCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)
Acute Aquatic HazardCategory 2
Chronic Aquatic HazardCategory 2

Source:[1][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[4][5]To protect against splashes and potential serious eye damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before each use. Dispose of contaminated gloves properly.[4]To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][2][3]
Skin and Body Protection Laboratory coat. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls or an apron should be worn.To protect the skin from accidental exposure.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4]To prevent inhalation, as the compound is harmful if inhaled and can cause respiratory irritation.[1][2][3]

Quantitative Toxicity Data

TestSpeciesRouteValueReference
LC50 (96h)Fish-11.715 mg/L[1]
EC50 (96h)Algae or other aquatic plants-29.784 mg/L[1]
EC50 (72h)Selenastrum capricornutum (Algae)-8.6 mg/L[6]
LC50 (21d, Mortality)Daphnia magna-2.9 mg/L[6]
LC50 (21d, Reproduction)Daphnia magna-3.9 mg/L[6]
NOEL (6 months)Rat (male/female)Oral30.7 mg/kg/day[6]
NOEL (Reproductive)Rat-300 mg/kg/day[6]
NOEL (Repeated Dose)Rat (male)-100 mg/kg/day[6]

Standard Operating Procedure for Handling

This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

4.1. Preparation and Engineering Controls

  • Verify Ventilation: Ensure a certified chemical fume hood is operational. All handling of solid this compound and its solutions must be conducted within the fume hood to minimize inhalation exposure.[7]

  • Safety Stations: Confirm that eyewash stations and safety showers are unobstructed and readily accessible.[3]

  • Assemble PPE: Don all required personal protective equipment as specified in the table above before entering the handling area.

4.2. Handling and Experimental Workflow

  • Weighing: Tare a suitable container within the chemical fume hood. Carefully weigh the required amount of this compound, avoiding the generation of dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Container Management: Keep the container tightly closed when not in use.

  • Avoid Incompatibilities: Keep the substance away from strong oxidizing agents and strong bases.[7]

4.3. Post-Handling

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out to contain any residue. Dispose of them as hazardous waste. Wash hands thoroughly with soap and water.

Spill and Disposal Plan

Immediate and appropriate response to spills is crucial. All waste must be treated as hazardous.

5.1. Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all ignition sources from the area.[1]

  • Assess and Contain: For small spills of solid material, do not use water. Sweep up the material and place it into a suitable, labeled container for disposal.[3] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • Ventilate: Ventilate the area of the spill.

5.2. Waste Disposal

  • Chemical Waste: Dispose of this compound and its solutions in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste.[4]

  • Disposal Method: All waste must be disposed of via an approved waste disposal plant.[3] Incineration is a recommended treatment for disposal wastes.[6]

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Spill & Waste Disposal A Verify Fume Hood & Safety Stations B Don Required PPE A->B C Weigh Chemical B->C Proceed to handling D Prepare Solution C->D E Keep Container Sealed D->E F Decontaminate Work Area E->F Experiment complete G Dispose of Contaminated PPE F->G H Wash Hands G->H J Collect Hazardous Waste I Spill Response Protocol I->J K Dispose via Approved Facility J->K

Caption: Workflow for the safe handling of this compound.

References

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